Tetramethylrhodamine-5-maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H23N3O5 |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-(2,5-dioxopyrrol-1-yl)benzoate |
InChI |
InChI=1S/C28H23N3O5/c1-29(2)16-5-9-20-23(14-16)36-24-15-17(30(3)4)6-10-21(24)27(20)22-13-18(7-8-19(22)28(34)35)31-25(32)11-12-26(31)33/h5-15H,1-4H3 |
Clé InChI |
KTVDADGGDFOITB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N5C(=O)C=CC5=O)C(=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Maleimide-Thiol Labeling
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. Among the arsenal of bioconjugation techniques, the reaction between a maleimide and a thiol group stands out for its high selectivity, efficiency under mild conditions, and the stability of the resulting bond.[1][2] This guide provides a comprehensive exploration of the maleimide-thiol labeling principle, delving into its core chemistry, critical reaction parameters, potential side reactions, and practical applications, particularly in the realm of therapeutic development.
The Core Principle: A Michael Addition Reaction
The foundational chemistry of maleimide-thiol labeling is a Michael addition reaction.[1][3] In this nucleophilic addition, the thiol group (often from a cysteine residue in a protein or peptide) acts as a nucleophile, attacking one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1][4] This reaction results in the formation of a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[1][5]
This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[1][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it an ideal method for the site-selective modification of cysteine residues.[4][5]
Caption: The Michael addition of a thiol to a maleimide forms a stable thioether bond.
Critical Parameters Influencing the Reaction
The success and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize yield and minimize unwanted side reactions.
pH: The Gatekeeper of Selectivity
The pH of the reaction buffer is the most critical factor governing the maleimide-thiol reaction. The optimal pH range is between 6.5 and 7.5.[5][6]
-
Below pH 6.5: The reaction rate decreases significantly as the thiol group is predominantly protonated and less nucleophilic.[7]
-
Above pH 7.5: The selectivity of the reaction is compromised. The maleimide group becomes susceptible to reaction with primary amines, such as the side chain of lysine residues.[5][7] Furthermore, the rate of maleimide hydrolysis increases at higher pH, leading to an inactive, ring-opened maleamic acid derivative that cannot react with thiols.[5][8]
| pH Range | Reactivity with Thiols | Side Reactions | Recommendation |
| < 6.5 | Slow | Minimal | Not recommended for efficient labeling. |
| 6.5 - 7.5 | Optimal | Minimal amine reactivity and hydrolysis | Ideal for selective thiol conjugation. [5] |
| > 7.5 | Fast | Increased reaction with amines; increased hydrolysis.[5][7] | Avoid to maintain selectivity. |
Stoichiometry and Concentration
A molar excess of the maleimide reagent relative to the thiol-containing biomolecule is typically used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the maleimide.[9][10] However, the optimal ratio should be determined empirically for each specific protein and maleimide pair.[9] Protein concentrations for labeling are generally in the range of 1-10 mg/mL.[11][12]
Temperature and Reaction Time
Maleimide-thiol conjugations are typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[2][11] The lower temperature can be beneficial for sensitive proteins, while room temperature reactions are faster.
Reducing Agents
In many proteins, cysteine residues exist as disulfide bonds, which are unreactive towards maleimides.[10][12] Therefore, a reduction step is often necessary prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not need to be removed before the addition of the maleimide reagent.[2][11]
A Deeper Dive: Side Reactions and Conjugate Stability
While the maleimide-thiol reaction is robust, a nuanced understanding of potential side reactions and the long-term stability of the conjugate is crucial, especially in the context of developing therapeutics like antibody-drug conjugates (ADCs).
Hydrolysis of the Maleimide
The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[5] This reaction opens the ring to form an unreactive maleamic acid derivative.[5] To mitigate this, it is imperative to work within the optimal pH range and to use freshly prepared maleimide solutions.[1]
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed in the initial conjugation is not completely irreversible and can undergo a retro-Michael reaction, leading to deconjugation.[7][13] This can result in the transfer of the conjugated payload to other thiol-containing molecules in vivo, such as glutathione or serum albumin, leading to off-target effects and reduced efficacy.[8][14] This phenomenon is a significant consideration in the design of ADCs.[14]
Hydrolysis of the Thiosuccinimide Adduct
Interestingly, the thiosuccinimide ring of the conjugate can also undergo hydrolysis.[14] This ring-opening creates a succinamic acid thioether, which is stable and no longer susceptible to the retro-Michael reaction.[5][14] While the hydrolysis of traditional N-alkylmaleimide conjugates is often slow, strategies to accelerate this post-conjugation hydrolysis are an active area of research to enhance ADC stability.[8][14] For instance, maleimides with electron-withdrawing N-substituents exhibit greatly accelerated ring-opening rates.[14]
Thiazine Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.[3][7] The rate of this rearrangement increases with higher pH.[3][15] To avoid this, it is advisable to perform the conjugation at a more acidic pH to keep the N-terminal amine protonated and less nucleophilic, or to avoid using N-terminal cysteines for conjugation if possible.[15]
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a typical maleimide labeling experiment.
Caption: A typical workflow for maleimide-thiol protein conjugation.
Step-by-Step Methodology:
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH between 7.0 and 7.5.[11][12] Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain any extraneous thiols.[12] A protein concentration of 1-10 mg/mL is recommended.[11] Degassing the buffer by vacuum or by bubbling with an inert gas like nitrogen or argon is crucial to prevent oxidation of free thiols.[11][12]
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 50- to 100-fold molar excess of TCEP.[10][11] Incubate the mixture for 20-30 minutes at room temperature.[12][16]
-
Maleimide Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF.[12][16] Maleimides have limited stability in aqueous solutions.[5]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution while gently stirring.[9] A 10- to 20-fold molar excess of the maleimide is a good starting point.[9]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2][9] If a fluorescent maleimide is used, protect the reaction from light.[9]
-
Purification: Remove the excess, unreacted maleimide reagent and any reducing agent from the conjugated protein.[11] This is typically achieved using size-exclusion chromatography (gel filtration), dialysis, or HPLC.[2][11]
-
Characterization (Self-Validation): Determine the Degree of Labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This is a critical quality control step. The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the conjugated molecule (at its specific maximum absorbance wavelength).[9]
Applications in Drug Development: The Rise of ADCs
The maleimide-thiol conjugation reaction is a cornerstone in the development of Antibody-Drug Conjugates (ADCs).[1][4] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1]
The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody.[1][17] This is often accomplished by engineering cysteine residues into the antibody backbone at specific sites.[1] The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug-linker, ensuring a homogenous ADC product with a defined drug-to-antibody ratio (DAR).[] FDA-approved ADCs such as Brentuximab vedotin and Trastuzumab emtansine utilize chemistry based on the maleimide-thiol adduct.[14][17]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation.[1][4] Its high selectivity, rapid kinetics, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[2][4] A thorough understanding of the reaction mechanism, the critical parameters that influence it, and the potential side reactions is essential for its successful implementation.[1] By adhering to well-defined protocols and carefully considering the stability of the resulting conjugate, researchers can leverage this chemistry to create innovative bioconjugates for a wide array of applications, from fundamental research to the development of next-generation targeted therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties and Application of Tetramethylrhodamine-5-Maleimide
Introduction: The Role of TMRM in Modern Bioconjugation
Tetramethylrhodamine-5-maleimide (TMRM), often referred to as 5-TAMRA-maleimide, is a pivotal fluorescent probe in the field of biological research and drug development. It belongs to the rhodamine family of dyes, which are prized for their high fluorescence quantum yields and excellent photostability[1]. The molecule's design is a conjugate of two key functional parts: the tetramethylrhodamine fluorophore, which provides the bright red-orange fluorescence, and the maleimide group, a highly specific reactive moiety.
The maleimide group is an electrophilic compound that exhibits remarkable selectivity for thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins and peptides[2][3]. This specificity is the cornerstone of its utility. The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond[4][5][6]. This reaction is highly efficient and occurs under mild, physiologically compatible conditions, typically within a pH range of 6.5 to 7.5[5][6][7]. At neutral pH, the reaction with thiols is approximately 1,000 times faster than its reaction with amines, ensuring precise targeting of cysteine residues[5][6][7]. This high degree of chemoselectivity makes TMRM an invaluable tool for site-specifically labeling proteins, antibodies, and other biomolecules for a vast array of applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.
This guide provides a comprehensive exploration of the core spectral properties of TMRM, the chemical principles governing its application, a field-proven protocol for protein labeling, and insights into the factors that can influence experimental outcomes.
Core Photophysical Properties of this compound
The utility of any fluorophore is defined by its photophysical characteristics. These properties dictate the optimal experimental setup, from the choice of excitation source and emission filters to the sensitivity of the detection system. TMRM is valued for its bright, stable signal in the orange-red portion of the visible spectrum.
Key Spectral Parameters
The fundamental spectral properties of TMRM are summarized below. It is important to note that these values can exhibit slight variations depending on the solvent, conjugation state, and measurement conditions. The values presented here are representative figures sourced from various technical datasheets.
| Property | Value | Significance in Application |
| Excitation Maximum (λex) | ~540 - 552 nm[8][9][10][11][12] | Dictates the optimal wavelength for excitation. Compatible with common laser lines (e.g., 532 nm, 543 nm) and filter sets (e.g., TRITC/Cy3). |
| Emission Maximum (λem) | ~565 - 578 nm[8][9][10][11][12] | Defines the peak wavelength of the emitted fluorescence, guiding the selection of emission filters to maximize signal collection and minimize crosstalk. |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹[8] | A measure of how strongly the dye absorbs light. A high value indicates efficient light absorption, contributing to a brighter signal. |
| Fluorescence Quantum Yield (Φ) | ~0.1[8] | Represents the efficiency of converting absorbed photons into emitted photons. While modest, it is sufficient for high-sensitivity detection. |
| Recommended Filter Set | TRITC (Tetramethylrhodamine) | Standard filter sets are widely available for most fluorescence microscopy and detection platforms. |
Environmental Sensitivity and Influencing Factors
The fluorescence of rhodamine dyes, including TMRM, is not immutable. It can be influenced by the local microenvironment, a factor that is both a potential challenge and a source of useful information.
-
Solvent Polarity: The exact excitation and emission maxima can shift depending on the polarity of the solvent. It is crucial to characterize the spectral properties in the buffer system relevant to the final application.
-
Conjugation Effects: Upon conjugation to a biomolecule, the spectral properties of TMRM can change. In some cases, conjugation to a DNA aptamer has been shown to quench TAMRA fluorescence, resulting in complex fluorescence kinetics[13][14]. Conversely, some TMRM derivatives are designed with linkers that enhance fluorescence upon conjugation to proteins[9].
-
pH: While the quantum yield of TAMRA is generally stable at acidic pH, extreme pH values can influence fluorescence properties[1][15]. The labeling reaction itself is highly pH-dependent and must be controlled.
-
Temperature: Temperature can affect fluorescence lifetime and quantum yield. For TAMRA conjugated to a DNA aptamer, temperature-dependent changes in fluorescence lifetime have been observed, suggesting complex interactions with the biomolecule[13][14].
Understanding these sensitivities is critical for robust experimental design. For applications like fluorescence resonance energy transfer (FRET) or fluorescence polarization, where environmental sensitivity is undesirable, alternative dyes might be considered[13][14].
The Chemistry of Thiol-Maleimide Conjugation
The effectiveness of TMRM labeling hinges on the specific and stable reaction between its maleimide moiety and a free thiol group.
The Reaction Mechanism
The core of the conjugation is a Michael addition reaction. The sulfur atom of the thiol group acts as a nucleophile, attacking one of the double-bonded carbons in the maleimide ring. This forms a stable, covalent thioether linkage, specifically a thiosuccinimide adduct[4][5][6].
Caption: The Michael addition of a protein thiol to a TMR-maleimide.
Critical Parameters for Successful Conjugation
-
pH Control: This is the most critical parameter. The optimal pH range is 6.5-7.5[5][6][7]. Below pH 6.5, the reaction rate slows considerably as the thiol is less nucleophilic. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and side reactions with amines (like lysine residues) become more competitive[6][7].
-
Absence of Thiols in Buffer: The reaction buffer must be free of extraneous thiol-containing reagents, such as Dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with the target molecule for reaction with the maleimide.
-
Reduction of Disulfides: Cysteine residues within a protein often exist as oxidized disulfide bonds, which are unreactive towards maleimides[3][16]. To ensure labeling, these disulfide bridges must first be reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is an ideal reducing agent as it is stable, effective, and does not contain a thiol group itself, meaning it does not need to be removed prior to adding the maleimide dye[3][16].
Experimental Protocol: Labeling a Protein with TMRM
This protocol provides a robust, field-tested workflow for the covalent labeling of a protein containing cysteine residues.
Workflow Overview
Caption: Standard workflow for protein conjugation with TMR-maleimide.
Step-by-Step Methodology
1. Preparation of Reagents:
- Protein Solution: Dissolve the target protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH between 7.0 and 7.5[3][16]. A typical protein concentration is 1-10 mg/mL[3][16]. Degassing the buffer (by vacuum or bubbling with argon/nitrogen) is crucial to prevent re-oxidation of thiols by atmospheric oxygen[3][16].
- TCEP Reductant (Optional but Recommended): Prepare a 10 mM stock solution of TCEP in the reaction buffer.
- TMRM Stock Solution: Allow the vial of TMRM powder to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO)[2]. This stock should be prepared fresh and protected from light.
2. Reduction of Protein Disulfide Bonds:
- Causality: To make cysteine residues available for labeling, any existing disulfide bonds must be cleaved.
- Add a 10- to 100-fold molar excess of TCEP to the protein solution[3][16].
- Incubate the mixture for 20-30 minutes at room temperature[2][3].
3. Conjugation Reaction:
- Causality: A molar excess of the dye is used to drive the reaction to completion and ensure efficient labeling of the available thiol sites.
- While gently stirring or vortexing the protein solution, add the TMRM stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1[2].
- Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C[2][16]. The longer incubation at a lower temperature is often preferred for sensitive proteins.
4. Purification of the Labeled Protein:
- Causality: It is essential to remove all unconjugated, free TMRM, as it would otherwise contribute to background fluorescence and interfere with downstream quantification.
- The most common and effective method is size-exclusion chromatography (e.g., a Sephadex G-25 column). The larger protein-dye conjugate will elute first, while the smaller, free dye molecules are retained and elute later[16].
- Dialysis can also be used, but is generally only recommended for water-soluble maleimides[3][16].
5. Characterization and Storage:
- Degree of Labeling (DOL): The DOL (the average number of dye molecules per protein) can be calculated using absorbance measurements. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of TMRM (~541 nm). The DOL is then calculated using the Beer-Lambert law, correcting for the dye's absorbance contribution at 280 nm[8].
- Storage: Store the final conjugate in a suitable buffer, often with a stabilizing agent like BSA and a preservative like sodium azide. For long-term storage, aliquot and freeze at -20°C or -80°C, always protecting from light[11].
Conclusion
This compound is a powerful and reliable tool for the site-specific fluorescent labeling of biomolecules. Its utility is grounded in the highly selective and efficient thiol-maleimide reaction chemistry. By understanding its core spectral properties, recognizing its environmental sensitivities, and meticulously controlling the key reaction parameters—most notably pH and the redox state of the target thiols—researchers can achieve robust and reproducible results. The protocols and principles outlined in this guide serve as a foundation for the successful application of TMRM in a wide range of scientific and developmental pursuits.
References
- 1. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. bachem.com [bachem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. Tetramethylrhodamine-5-(and-6) C2 maleimide [anaspec.com]
- 11. adipogen.com [adipogen.com]
- 12. 5-TAMRA Maleimide [this compound] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 13. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to TMR-5-Maleimide: Properties, Labeling, and Applications
This guide provides a comprehensive technical overview of Tetramethylrhodamine-5-Maleimide (TMR-5-maleimide), a widely used thiol-reactive fluorescent probe. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core photophysical properties, detailed biomolecule conjugation protocols, and key applications of this versatile fluorophore. The content is structured to offer not just procedural steps but also the underlying scientific principles to empower robust and reproducible experimental design.
Section 1: Understanding TMR-5-Maleimide
Tetramethylrhodamine (TMR) is a bright and photostable fluorophore belonging to the rhodamine family of dyes. Its derivatives are characterized by their strong absorption in the green region of the visible spectrum and intense orange-red fluorescence emission. The maleimide functional group makes TMR-5-maleimide a highly specific reagent for labeling biomolecules at free sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides.[1][2][3] This specificity allows for precise, site-directed modification of target molecules.[4]
The "5-isomer" designation refers to the specific attachment point of the maleimide linker to the rhodamine core, which can influence the properties of the resulting conjugate. For applications where reproducibility is paramount, using a single isomer like TMR-5-maleimide is often preferred over a mixture of isomers.[1][5]
Photophysical Properties
The fluorescence of TMR is relatively insensitive to pH in the physiological range, making it a robust choice for live-cell imaging and other biological applications.[6] However, like many fluorophores, its quantum yield can be influenced by the local microenvironment upon conjugation to a biomolecule.[1] The key spectral properties of TMR-5-maleimide are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~541-543 nm | In aqueous buffer (e.g., 0.1 M phosphate, pH 7.0). |
| Emission Maximum (λem) | ~567-575 nm | In aqueous buffer (e.g., 0.1 M phosphate, pH 7.0).[1] |
| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ | At the absorption maximum. |
| Fluorescence Quantum Yield (Φ) | Variable (approx. 0.3-0.7) | Highly dependent on the conjugation substrate and local environment. |
| Molecular Weight | ~481.5 g/mol | [1][3] |
| Solubility | DMSO, DMF, Methanol | [1] |
Section 2: Biomolecule Labeling with TMR-5-Maleimide
The core of TMR-5-maleimide's utility lies in its ability to form a stable covalent bond with thiol groups through a Michael addition reaction. This section provides a detailed protocol for labeling proteins, along with the scientific rationale for each step.
The Thiol-Maleimide Reaction
The maleimide group contains a carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻). This reaction proceeds efficiently under mild conditions, typically at a neutral to slightly acidic pH (6.5-7.5), where the thiol group is sufficiently nucleophilic, and competing reactions with amine groups are minimized.
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Step-by-Step Labeling Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Protein Preparation:
-
Buffer Selection: Dissolve the protein in a degassed, amine-free buffer with a pH between 7.0 and 7.5.[2] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or Tris. Avoid buffers containing thiols (e.g., DTT or 2-mercaptoethanol) in the final reaction mixture.
-
Reduction of Disulfides (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.[2][4] Add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30 minutes at room temperature. TCEP is advantageous as it does not need to be removed before adding the maleimide reagent. If dithiothreitol (DTT) is used, it must be removed via dialysis or a desalting column prior to labeling, as it will compete with the protein's thiols for reaction with the maleimide.[4]
-
Degassing: To prevent re-oxidation of thiols to disulfides, it is recommended to perform the labeling reaction in a degassed buffer, for instance, by bubbling argon or nitrogen gas through the solution.[2]
2. TMR-5-Maleimide Stock Solution Preparation:
-
Dissolve TMR-5-maleimide powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mM.
-
This stock solution should be prepared fresh. Unused portions can be stored at -20°C for up to one month, protected from light and moisture.
3. Labeling Reaction:
-
Molar Ratio: Add the TMR-5-maleimide stock solution to the protein solution to achieve a final molar ratio of dye to protein between 10:1 and 20:1. This excess of dye helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation. The reaction should be protected from light to prevent photobleaching of the dye.
4. Purification of the Labeled Protein:
-
It is crucial to remove any unreacted TMR-5-maleimide to minimize background fluorescence in downstream applications.
-
Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Desalting Column): This is a rapid and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.
-
Dialysis: This method is also effective but is a slower process.
-
Caption: Workflow for protein labeling with TMR-5-maleimide.
Storage of Labeled Conjugates
For short-term storage (up to one week), the purified conjugate can be kept at 2-8°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C. Adding a stabilizing protein such as bovine serum albumin (BSA) at 5-10 mg/mL and a microbial inhibitor like sodium azide (0.01-0.03%) can also enhance stability.
Section 3: Applications of TMR-5-Maleimide Conjugates
The bright and stable fluorescence of TMR makes its conjugates highly valuable in a variety of biological research applications.
Fluorescence Microscopy
TMR-labeled proteins are widely used to visualize the localization and dynamics of proteins within fixed or living cells. Its excitation and emission spectra are well-separated from common blue and green fluorophores (e.g., DAPI, GFP), making it suitable for multi-color imaging experiments.
Flow Cytometry
Antibodies and other proteins labeled with TMR can be used for the detection and quantification of specific cell populations or cellular markers by flow cytometry.
Fluorescence Resonance Energy Transfer (FRET)
TMR is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein binding or conformational changes. FRET is a process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for distances typically in the 1-10 nm range. When paired with a suitable donor, such as fluorescein or a cyan fluorescent protein (CFP), changes in FRET efficiency can report on the association or dissociation of TMR-labeled molecules.
Section 4: Concluding Remarks
TMR-5-maleimide remains a cornerstone reagent for fluorescent labeling in biological research. Its bright, photostable signal, coupled with the highly specific thiol-reactive maleimide chemistry, provides a reliable method for conjugating a fluorescent reporter to proteins and other biomolecules. By understanding the principles of its photophysics and the nuances of the labeling reaction, researchers can effectively leverage TMR-5-maleimide to gain deeper insights into complex biological systems.
References
An In-depth Technical Guide to the TMR Maleimide Reaction with Cysteine Residues
This guide provides a comprehensive technical overview of the tetramethylrhodamine (TMR) maleimide reaction for the specific labeling of cysteine residues in proteins and peptides. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this powerful bioconjugation technique.
Introduction: The Power of Selective Labeling
In the realm of biological research and therapeutic development, the ability to selectively attach a fluorescent probe to a specific site on a biomolecule is paramount. This site-specific labeling allows for the visualization, tracking, and quantification of proteins, providing invaluable insights into their function, localization, and interactions. Cysteine, with its unique thiol (-SH) group, presents an ideal target for such modifications due to its relatively low abundance and high nucleophilicity compared to other amino acid side chains.
The reaction between a maleimide and a thiol group has become a cornerstone of bioconjugation due to its high selectivity, efficiency, and mild reaction conditions. When combined with a bright and photostable fluorophore like tetramethylrhodamine (TMR), TMR maleimide becomes a powerful tool for fluorescently labeling cysteine-containing proteins and peptides.
The Core Chemistry: Michael Addition
The fundamental chemistry underpinning the TMR maleimide reaction is a Michael addition.[1] In this reaction, the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring of the TMR molecule. This results in the formation of a stable, covalent thioether bond, effectively tethering the TMR fluorophore to the protein.
A significant advantage of this reaction is its high chemoselectivity for thiols, particularly within a specific pH range, which enables the precise modification of cysteine residues.[2]
Critical Reaction Parameters
The success and specificity of the TMR maleimide conjugation are highly dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate and minimize side reactions.
The Decisive Role of pH
The pH of the reaction buffer is arguably the most critical factor. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4]
-
Below pH 6.5: The reaction rate decreases because the thiol group is less likely to be in its reactive thiolate anion form.[4]
-
Above pH 7.5: The reaction loses specificity. The deprotonation of primary amines, such as the side chain of lysine, increases their nucleophilicity, leading to undesired reactions with the maleimide.[3] Additionally, the rate of maleimide hydrolysis increases at higher pH.[4]
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[3][5]
Molar Ratio of Reactants
A molar excess of TMR maleimide over the protein is typically used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of the dye.[6][7] However, an excessively high ratio can lead to protein aggregation or difficulties in purification.[8] Therefore, it is advisable to optimize the molar ratio for each specific protein.[7]
Temperature and Incubation Time
The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C.[7] Lower temperatures may be preferred for sensitive proteins to maintain their stability.[9]
The Importance of a Reducing Environment
Cysteine residues can form disulfide bonds through oxidation, which are unreactive towards maleimides.[2][10] Therefore, it is often necessary to reduce these disulfide bonds prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because, unlike dithiothreitol (DTT), it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.[11] The reaction should also be performed in a degassed buffer to prevent the re-formation of disulfide bonds.[2][6]
Potential Side Reactions and Instability
While the maleimide-thiol reaction is highly selective, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.
Maleimide Hydrolysis
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[12] This opens the ring to form an unreactive maleamic acid, which can no longer react with thiols.[5][8] To minimize hydrolysis, it is crucial to prepare aqueous solutions of TMR maleimide immediately before use and to maintain the reaction pH within the optimal range.[12][13]
Reaction with Amines
At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[4][5] This leads to non-specific labeling and a heterogeneous product.
Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed between the maleimide and cysteine is reversible through a retro-Michael reaction.[3] This can be a significant issue in environments with a high concentration of other thiols, such as glutathione in vivo, leading to the transfer of the TMR label to other molecules.[3][14]
Thiazine Rearrangement
When labeling a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][15] This rearrangement is more prominent at physiological or higher pH.[1] Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to suppress this side reaction by keeping the N-terminal amine protonated.[15] Interestingly, the resulting thiazine linker has been shown to be more stable than the original thioether bond.[16]
Experimental Protocol: Labeling a Protein with TMR Maleimide
This protocol provides a general procedure for labeling a protein with TMR maleimide. Optimization may be required for specific proteins and applications.
Materials
-
Protein to be labeled (containing cysteine residues)
-
TMR Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)
-
Purification column (e.g., gel filtration or dialysis)
Workflow Diagram
Caption: Workflow for TMR maleimide labeling of cysteine residues.
Step-by-Step Methodology
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[10]
-
Reduce Disulfide Bonds (Optional): If the protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][10] Incubate for 20-30 minutes at room temperature.[7]
-
Prepare TMR Maleimide Stock Solution: Allow the vial of TMR maleimide to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[6][7] This stock solution can be stored at -20°C for up to a month, protected from light and moisture.[7]
-
Perform the Labeling Reaction: While gently stirring or vortexing the protein solution, add the TMR maleimide stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[6]
-
Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[7]
-
Purify the Conjugate: Separate the labeled protein from the unreacted TMR maleimide using gel filtration, dialysis, or another suitable purification method.[2][17]
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TMR (around 541 nm).[6][18]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Maleimide Hydrolysis: The TMR maleimide has been inactivated by water. | Prepare fresh TMR maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[19] Ensure the reaction pH is between 6.5 and 7.5.[8] |
| Oxidized Thiols: Cysteine residues are in the form of disulfide bonds. | Reduce the protein with TCEP prior to labeling.[19] Use degassed buffers to prevent re-oxidation.[13] | |
| Suboptimal Molar Ratio: Insufficient TMR maleimide was used. | Increase the molar excess of TMR maleimide.[8] | |
| Non-specific Labeling | High pH: The reaction pH is above 7.5, leading to reactions with amines. | Lower the reaction pH to the optimal range of 6.5-7.5.[12] |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond is reversing in the presence of other thiols. | After the initial conjugation and purification, the stability of the linkage can be improved by intentionally hydrolyzing the thiosuccinimide ring by raising the pH to 8.5-9.0.[3] Consider using next-generation maleimides, such as N-aryl maleimides, which form more stable conjugates.[20] |
| Thiazine Rearrangement: For N-terminal cysteine labeling, the conjugate is undergoing rearrangement. | Perform the conjugation at a more acidic pH (e.g., 5.0) to suppress the rearrangement.[15] |
Applications in Research and Drug Development
The TMR maleimide reaction is a versatile tool with a wide range of applications:
-
Fluorescence Microscopy: Visualize the localization and trafficking of proteins within cells.
-
Flow Cytometry: Quantify protein expression on the cell surface.
-
Förster Resonance Energy Transfer (FRET): Study protein-protein interactions and conformational changes.
-
Antibody-Drug Conjugates (ADCs): The stability of the maleimide-thiol linkage is a critical factor in the efficacy of ADCs.[3][20] While traditional N-alkyl maleimides can lead to drug loss in the bloodstream, newer N-aryl maleimides have shown improved stability.[20]
Conclusion
The TMR maleimide reaction with cysteine residues is a robust and highly specific method for fluorescently labeling proteins and peptides. A thorough understanding of the underlying chemistry, critical reaction parameters, and potential side reactions is essential for its successful implementation. By carefully controlling the experimental conditions, researchers can generate well-defined, fluorescently labeled bioconjugates for a wide array of applications in basic research and drug development.
References
- 1. bachem.com [bachem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biotium.com [biotium.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. licorbio.com [licorbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Tetramethylrhodamine-5-Maleimide in DMSO vs. DMF
Abstract
Tetramethylrhodamine-5-maleimide (TMRM) is a thiol-reactive fluorescent probe indispensable for the precise labeling of proteins, peptides, and other biomolecules in biological research and drug development.[1][2] The efficacy of any labeling experiment begins with the proper preparation of the dye stock solution, a critical step where solvent choice dictates solubility, stability, and ultimately, experimental success. This guide provides a comprehensive analysis of two premier polar aprotic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), for the dissolution of TMRM. We will explore the physicochemical rationale behind solvent selection, present detailed protocols for stock solution preparation, and offer a decision-making framework to assist researchers in choosing the optimal solvent for their specific application.
The Critical Role of Solvent Selection in Fluorescent Labeling
The journey from a lyophilized fluorescent dye to a precisely labeled biomolecule is paved with critical decisions, the first of which is solvent selection. An ideal solvent must not only fully solubilize the dye at a high concentration but also preserve the reactivity of its functional groups. TMRM's utility is anchored to its maleimide moiety, which forms a stable covalent thioether bond with sulfhydryl groups found in cysteine residues.[2] However, this maleimide group is highly susceptible to hydrolysis in the presence of water, a reaction that renders the dye inert for its intended conjugation chemistry.
Therefore, the choice between DMSO and DMF is not merely a matter of solubility but a strategic decision impacting the dye's stability and shelf-life. Both are powerful solvents, but subtle differences in their properties can have significant downstream consequences.
Physicochemical Properties: A Tale of Two Solvents
DMSO and DMF are classified as polar aprotic solvents, meaning they possess a high dielectric constant and are excellent at dissolving a wide array of both polar and nonpolar compounds.[3][4] Their ability to solvate molecules without donating protons makes them ideal for reactions involving sensitive functional groups.
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Rationale & Impact on TMRM Dissolution |
| Molecular Formula | C₂H₆OS | C₃H₇NO | The sulfur-oxygen double bond in DMSO and the amide structure in DMF contribute to their high polarity.[4] |
| Boiling Point | 189°C (372°F)[3] | 153°C (307°F)[3] | DMSO's higher boiling point leads to lower volatility, reducing solvent evaporation and concentration changes in stock solutions over time. |
| Hygroscopicity | High | Moderate | Both solvents readily absorb atmospheric water.[3][5] This is a critical failure point, as water will hydrolyze the maleimide group. Use of anhydrous grades is mandatory. |
| Toxicity | Lower toxicity[3] | Higher toxicity[6] | DMSO is generally considered a safer and more biocompatible solvent for cell-based assays, where final concentrations should typically be kept below 0.5%.[3][5][7] |
| Dielectric Constant | ~47 | ~37 | Both have high dielectric constants, enabling them to effectively dissolve charged and polar molecules like fluorescent dyes.[3] |
Quantitative Solubility of TMRM
Manufacturer datasheets and empirical evidence confirm that TMRM is readily soluble in both DMSO and DMF.[8][9][10][11] This provides researchers with flexibility, although specific concentrations can vary.
| Solvent | Reported Solubility | Source |
| DMSO | Soluble[10][11] | Abcam, Sigma-Aldrich, AdipoGen |
| DMF | 2 mg/mL | Sigma-Aldrich |
| DMF or DMSO | Good solubility[8] | Lumiprobe |
For most applications, a stock solution of 10 mM is standard.[12][13][14] Given the molecular weight of TMRM (~481.5 g/mol ), this equates to approximately 4.8 mg/mL, a concentration achievable in both high-quality, anhydrous DMSO and DMF.
Causality in Practice: DMSO vs. DMF for TMRM
The Case for DMSO
DMSO is the de facto standard for preparing stock solutions in biological research for several compelling reasons. Its superior ability to dissolve a vast range of compounds and its relatively lower toxicity make it the preferred choice for in vitro and cell-based assays.[3][5][6] For maleimide dyes, the primary concern is water content. Using an anhydrous grade of DMSO is non-negotiable to prevent hydrolysis and preserve the thiol-reactivity of TMRM.[15][14]
The Case for DMF
DMF is an equally potent solvent for TMRM and is often cited as a suitable alternative to DMSO in labeling protocols.[12][13][16] It can be the solvent of choice if a downstream application is incompatible with DMSO. However, its higher toxicity profile necessitates greater caution in handling and requires ensuring its final concentration in cellular assays is non-perturbing.[6]
The Verdict: Stability is Paramount
For TMRM, the stability of the maleimide ring is the most critical factor. The choice between DMSO and DMF is secondary to the anhydrous quality of the chosen solvent. Storing stock solutions in small, single-use aliquots in a desiccated environment at -20°C or -80°C is essential for maintaining dye reactivity over time.[5][7][12]
Experimental Protocol: Preparation of a 10 mM TMRM Stock Solution
This protocol is a self-validating system designed to maximize solubility while preserving the chemical integrity of the maleimide functional group.
Materials:
-
This compound (TMRM) vial
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) of high purity (sealed bottle)
-
Sterile, single-use microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized TMRM to warm completely to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would compromise the maleimide's stability.
-
Solvent Preparation: Puncture the septum of a fresh, sealed bottle of anhydrous DMSO or DMF with a sterile needle to minimize its exposure to air.
-
Calculation: Calculate the volume of solvent required. For a 1 mg vial of TMRM (MW ≈ 481.5 g/mol ) to make a 10 mM stock:
-
Moles = 0.001 g / 481.5 g/mol ≈ 2.077 x 10⁻⁶ mol
-
Volume (L) = Moles / Molarity = 2.077 x 10⁻⁶ mol / 0.010 mol/L ≈ 2.077 x 10⁻⁴ L
-
Volume (µL) ≈ 208 µL
-
-
Dissolution: Add the calculated volume of anhydrous solvent directly to the TMRM vial.
-
Mixing: Vortex the vial for 1-2 minutes until the dye is completely dissolved.[5] A brief centrifugation will collect the entire solution at the bottom of the vial. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[5]
-
Aliquoting & Storage: Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C, protected from light and moisture.[5][7][14] A desiccator is recommended for long-term storage. Unused stock solution in anhydrous DMSO, when stored properly, can be stable for up to one month.[12][13]
Visualization: Solvent Selection Workflow
The following diagram outlines the logical decision-making process for selecting the optimal solvent for your TMRM labeling experiment.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DMSO and DMF: Powerhouses in The Chemical Industry [hangdachem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. This compound, Labeling reagent for protein thiols (CAS 174568-67-3) | Abcam [abcam.com]
- 11. adipogen.com [adipogen.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. bioacts.com [bioacts.com]
Difference between 5-isomer and 6-isomer of TMR maleimide
An In-depth Technical Guide to Understanding the Differences Between 5- and 6-Isomers of TMR Maleimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylrhodamine (TMR) maleimide is a widely utilized fluorescent probe for the specific labeling of thiol groups in proteins and peptides. It is a critical tool in molecular biology, biochemistry, and drug discovery for applications ranging from fluorescence microscopy to biophysical assays. However, TMR maleimide is typically supplied as a mixture of two isomers: 5-TMR maleimide and 6-TMR maleimide. While often used interchangeably, subtle but important differences exist between these two isomers that can influence experimental outcomes. This guide provides an in-depth exploration of the structural, reactive, and photophysical distinctions between 5- and 6-TMR maleimide, offering field-proven insights to empower researchers to make informed decisions in their experimental design.
The Structural Foundation: A Tale of Two Isomers
The core of both molecules is the tetramethylrhodamine fluorophore, a bright and photostable dye. The reactive component is the maleimide group, which selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues. The sole difference between the 5- and 6-isomers lies in the point of attachment of the maleimide functional group to the benzoic acid moiety of the rhodamine core.
-
5-TMR Maleimide: The maleimide group is attached at the 5-position of the bottom ring of the xanthene core.
-
6-TMR Maleimide: The maleimide group is attached at the 6-position of the bottom ring of the xanthene core.
Commercially available TMR maleimide is most often a mixture of these two isomers. The synthesis of the precursor, 5(6)-carboxytetramethylrhodamine, typically results in this isomeric mixture, which is then carried through to the final maleimide product.
An In-depth Technical Guide on the Core Mechanism of Tetramethylrhodamine-5-Maleimide Fluorescence
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the fluorescence mechanism of tetramethylrhodamine-5-maleimide (TMRM), a widely utilized thiol-reactive fluorescent probe. We will delve into the fundamental principles of its operation, from the covalent labeling of biomolecules to the photophysical intricacies that govern its fluorescent properties.
The Foundation: Understanding Fluorescence
At its core, fluorescence is a molecular process initiated by the absorption of light. A fluorophore, such as tetramethylrhodamine, absorbs a photon of a specific energy, causing an electron to transition to a higher electronic energy state.[1] This excited state is transient, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of an emitted photon. Due to energy loss through non-radiative pathways, the emitted photon is of lower energy and thus a longer wavelength than the absorbed photon. This phenomenon is visually explained by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.[2][3][4][5]
This compound (TMRM): A Profile
TMRM is a derivative of the rhodamine family of fluorescent dyes, known for their brightness and photostability.[6][7] The TMRM molecule is comprised of two key functional components: the tetramethylrhodamine fluorophore and a maleimide reactive group. The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, which are found in the amino acid cysteine.[8][9] This specificity allows for the targeted labeling of proteins and other thiol-containing biomolecules.[10]
The Labeling Reaction: A Specific and Stable Conjugation
The utility of TMRM as a biological label stems from the highly specific and efficient reaction between its maleimide moiety and the thiol group of a cysteine residue.
The Michael Addition Reaction
The covalent attachment of TMRM to a protein occurs via a Michael addition reaction.[9][11][12] In this reaction, the thiol group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether bond.[12] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[8][9][12] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][12]
Figure 1: The covalent conjugation of TMRM to a protein via a Michael addition reaction.
Critical Parameters for Successful Labeling
The efficiency and specificity of the labeling reaction are influenced by several key parameters:
-
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[8][9][12] Below this range, the reaction rate decreases, while above this range, the maleimide group is susceptible to hydrolysis and side reactions with amines become more prevalent.[12][13]
-
Reducing Agents: Thiol-containing reducing agents such as DTT or β-mercaptoethanol will compete with the target thiol groups and should be removed prior to labeling.[10]
-
Stoichiometry: The molar ratio of dye to protein is a critical factor that needs to be optimized for each specific protein to achieve the desired degree of labeling.
The Photophysical Mechanism: From Quenched to Fluorescent
The fluorescence of TMRM is highly sensitive to its local environment, a property that is central to its utility.
The Jablonski Diagram and Electronic Transitions
The process of fluorescence in TMRM can be depicted by a Jablonski diagram.[1][2][3][4][5] The absorption of a photon excites an electron to a higher energy singlet state (S1). The molecule then undergoes rapid vibrational relaxation to the lowest vibrational level of the S1 state before returning to the ground state (S0) through the emission of a fluorescent photon.
Figure 2: A simplified Jablonski diagram illustrating the key transitions in the fluorescence of TMRM.
Environmental Effects on Fluorescence Quantum Yield
The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—of TMRM is significantly influenced by its surroundings.
-
Quenching in Aqueous Environments: In aqueous solutions, the fluorescence of free TMRM can be quenched.[14][15] This is often due to the dye adopting a conformation that favors non-radiative decay pathways.[16]
-
Fluorescence Enhancement upon Conjugation: When TMRM is conjugated to a protein, it is often sequestered into a more hydrophobic and sterically constrained microenvironment. This can restrict rotational freedom within the fluorophore, reducing non-radiative decay and leading to a significant increase in fluorescence quantum yield.[17]
Experimental Protocol: Labeling Proteins with TMRM
This protocol provides a general framework for the covalent labeling of proteins with TMRM.
Materials:
-
Protein solution (1-10 mg/mL) in a thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).[10]
-
TMRM stock solution (e.g., 10 mM in anhydrous DMSO).
-
Reducing agent (optional, e.g., TCEP).[10]
-
Purification column (e.g., gel filtration) for removing unreacted dye.[18]
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any thiol-containing compounds. If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature.[10]
-
Reaction Setup: Add the TMRM stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted TMRM from the labeled protein using a gel filtration column or dialysis.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | ~543-552 nm | [19] |
| Emission Maximum (λem) | ~572-575 nm | [17] |
| Molar Extinction Coefficient (ε) | ~85,000 cm⁻¹M⁻¹ |
Conclusion
This compound is a powerful tool for the fluorescent labeling of biomolecules. Its utility is derived from the specific and efficient covalent bond formation with thiols and the environmentally sensitive nature of its fluorescence. A thorough understanding of the underlying chemical and photophysical mechanisms is essential for the successful application of TMRM in research and development.
References
- 1. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]
- 2. horiba.com [horiba.com]
- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edinst.com [edinst.com]
- 6. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imaging of mitochondrial and non-mitochondrial responses in cultured rat hippocampal neurons exposed to micromolar concentrations of TMRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tenovapharma.com [tenovapharma.com]
- 18. Expression and purification of the mitochondrial transmembrane protein FAM210A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spectrum [TMRM (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]
Mastering TMR Maleimide: A Technical Guide to Storage and Handling for Optimal Bioconjugation
Introduction: The Critical Role of TMR Maleimide in Bioconjugation
Tetramethylrhodamine (TMR) maleimide is a pivotal tool in the world of bioconjugation, enabling the covalent labeling of biomolecules with a bright, photostable fluorescent probe.[1][2][3][4] This thiol-reactive dye is extensively used to modify cysteine residues in proteins and peptides, facilitating a wide range of applications from fluorescence microscopy to fluorescence polarization assays.[1][5][6][7] The success of these applications, however, is fundamentally dependent on the integrity and reactivity of the TMR maleimide powder. Improper storage and handling can lead to degradation of this sensitive reagent, resulting in failed conjugations, low labeling efficiencies, and unreliable experimental data.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and best practices for the storage and handling of TMR maleimide powder. By elucidating the chemical vulnerabilities of the maleimide group and providing field-proven protocols, this guide aims to empower users to maintain the quality of their reagents and achieve robust, reproducible results in their bioconjugation workflows.
PART 1: The Chemistry of TMR Maleimide Instability: A Tale of Two Vulnerabilities
The utility of TMR maleimide hinges on the electrophilic nature of its maleimide group, which exhibits high selectivity for nucleophilic thiol groups found in cysteine residues.[6][8][9][10] This reaction, a Michael addition, forms a stable thioether bond under specific conditions.[11][12][13] However, the very reactivity that makes maleimides valuable also renders them susceptible to degradation, primarily through two pathways: hydrolysis and unintended reactions.
Hydrolysis: The Primary Degradation Pathway
The maleimide ring is prone to hydrolysis, a reaction with water that opens the ring to form a non-reactive maleamic acid.[14] This hydrolyzed form is incapable of reacting with thiols, leading to a direct loss of labeling efficiency.[14] The rate of hydrolysis is significantly influenced by pH and temperature.
-
pH: Maleimides are most stable in a slightly acidic to neutral pH range of 6.5-7.5.[8][14] As the pH increases above 7.5, the rate of hydrolysis accelerates dramatically.[14][15][16] At alkaline pH, this degradation becomes very rapid.[14][15][17]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[14][16] Therefore, it is crucial to control the temperature during both storage and the conjugation reaction.
Caption: Hydrolysis of TMR Maleimide.
Light and Oxidation: Threats to Fluorophore Integrity
The tetramethylrhodamine fluorophore itself is susceptible to photobleaching upon prolonged exposure to light.[18] This process leads to an irreversible loss of fluorescence. Additionally, the thiol groups on target biomolecules are prone to oxidation, forming disulfide bonds that are unreactive with maleimides.[6][9]
PART 2: Core Directive for Storage of TMR Maleimide Powder
To preserve the reactivity and fluorescence of TMR maleimide powder, a multi-faceted approach to storage is essential. The core principle is to create an environment that is cold, dark, and dry.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C[1][2][5][7][14][18][19][20][21] | Minimizes the rate of all chemical degradation pathways, including hydrolysis.[14][18] |
| Light | Store in the dark (e.g., in an amber vial within a sealed box).[1][2][5][18][19][21] | Prevents photobleaching of the TMR fluorophore.[18] |
| Moisture | Store in a desiccated environment.[1][2][5][18][20] | Prevents hydrolysis of the maleimide ring.[14][18] |
| Atmosphere | Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.[18] | Displaces oxygen and moisture, further protecting against oxidation and hydrolysis. |
Long-Term Stability
When stored under these optimal conditions, TMR maleimide powder is stable for at least one to two years after receipt.[1][2]
PART 3: Handling and Preparation of TMR Maleimide Solutions: A Step-by-Step Protocol
The transition from a stable powder to a reactive solution is a critical step where the risk of degradation is highest. Adherence to a strict, well-defined protocol is paramount.
Safety First: Personal Protective Equipment (PPE)
Before handling TMR maleimide powder, it is essential to wear appropriate personal protective equipment (PPE). This includes:
TMR maleimide is a chemical reagent and should be handled with care. Avoid inhalation of the powder and direct contact with skin and eyes.[22][23][24]
Protocol for Preparing TMR Maleimide Stock Solutions
Aqueous stock solutions of maleimides should not be prepared for long-term storage due to rapid hydrolysis.[8][14] Instead, prepare stock solutions in an anhydrous organic solvent immediately before use.
Materials:
-
TMR maleimide powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2][5][7][9][14][27]
-
Inert gas (argon or nitrogen)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of TMR maleimide powder to warm to room temperature before opening.[18] This prevents condensation of atmospheric moisture onto the cold powder, which would cause hydrolysis.
-
Inert Atmosphere: Briefly purge the vial with an inert gas (argon or nitrogen) to displace any residual moisture and oxygen.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (typically 1-10 mg/mL or 10 mM).[6][9][10]
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, colored liquid.
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.
-
Use Immediately: Use the freshly prepared stock solution immediately for your conjugation reaction.
Caption: Workflow for TMR Maleimide Solution Preparation.
Best Practices for Thiol-Maleimide Conjugation
To maximize the efficiency and selectivity of the labeling reaction, consider the following:
-
pH Control: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[7][8][13][14] This pH range provides a good compromise between thiol reactivity and maleimide stability.[14]
-
Buffer Selection: Use buffers that are free of primary and secondary amines and thiols, such as phosphate-buffered saline (PBS), HEPES, or Tris buffers.[6][8][9][10]
-
Thiol Reduction: If labeling proteins, ensure that cysteine residues are in their reduced (thiol) form. Disulfide bonds are unreactive with maleimides.[6][9] Pre-treatment with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary.[6][9][10][28][29]
-
Reaction Conditions: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[9][13][30] Protect the reaction mixture from light.[21][30]
-
Quenching: After the desired reaction time, quench any unreacted maleimide by adding an excess of a low-molecular-weight thiol such as β-mercaptoethanol or dithiothreitol (DTT).[28][30]
PART 4: Troubleshooting and Advanced Considerations
Low Labeling Efficiency
If you experience low labeling efficiency, consider the following potential causes:
-
Hydrolyzed TMR Maleimide: The powder or stock solution may have been exposed to moisture. Always use fresh, anhydrous solvent and handle the powder as described above.
-
Oxidized Thiols: The thiol groups on your biomolecule may have oxidized to form disulfide bonds. Ensure adequate reduction prior to labeling.
-
Incorrect pH: The pH of your reaction buffer may be outside the optimal range of 6.5-7.5.
-
Suboptimal Reaction Time or Temperature: The reaction may not have proceeded to completion.
Fluorescence Quenching
At high concentrations, rhodamine dyes like TMR can exhibit fluorescence quenching due to the formation of non-fluorescent dimers.[31][32][33][34] This can be a factor in highly labeled proteins or when analyzing concentrated solutions.
Conclusion: Ensuring Success Through Meticulous Practice
The successful application of TMR maleimide in bioconjugation is not merely a matter of following a recipe; it is a discipline rooted in a fundamental understanding of the reagent's chemistry and a meticulous approach to its storage and handling. By safeguarding the integrity of the maleimide group from hydrolysis and protecting the TMR fluorophore from degradation, researchers can ensure the optimal performance of this powerful labeling tool. The protocols and principles outlined in this guide provide a robust framework for achieving consistent, reliable, and reproducible results, ultimately enabling the advancement of research and development in the life sciences.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. adipogen.com [adipogen.com]
- 3. 5-TAMRA Maleimide [Tetramethylrhodamine-5-maleimide] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. BDP TMR maleimide, 2183473-34-7 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biotium.com [biotium.com]
- 11. bachem.com [bachem.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound, single isomer 5 mg | Request for Quote | Invitrogen™ [thermofisher.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. biotium.com [biotium.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. etad.com [etad.com]
- 24. Fluorescent Pigment Handling and Precautions - Blog [geecolor.com]
- 25. fishersci.com [fishersci.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. This compound (CAS: 174568-67-3) | フナコシ [funakoshi.co.jp]
- 28. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 30. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 31. A first principles study of fluorescence quenching in rhodamine B dimers: how can quenching occur in dimeric species? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 32. fkf.mpg.de [fkf.mpg.de]
- 33. edinst.com [edinst.com]
- 34. epub.uni-regensburg.de [epub.uni-regensburg.de]
An In-Depth Technical Guide to Tetramethylrhodamine-5-maleimide: Properties, Labeling, and Applications
This guide provides a comprehensive technical overview of Tetramethylrhodamine-5-maleimide (TMRM-5-maleimide), a thiol-reactive fluorescent probe essential for researchers, scientists, and drug development professionals. We will explore its core chemical properties, the mechanism of its labeling reaction, and detailed protocols for its application, ensuring a thorough understanding of its utility in biological research.
Core Properties of this compound
This compound, also known as 5-TAMRA maleimide, is a fluorescent dye widely used for the modification of peptides and proteins.[1][2] Its utility is centered on the specific and covalent labeling of thiol groups, primarily found in the cysteine residues of proteins.
Molecular Characteristics
A precise understanding of the molecular formula and weight is critical for accurate stoichiometric calculations in labeling experiments and for subsequent analysis of the labeled biomolecules.
| Property | Value |
| Molecular Formula | C₂₈H₂₃N₃O₅[1][3][4][5] |
| Molecular Weight | 481.50 g/mol [1][3][4][5][6] |
The structure of TMRM-5-maleimide comprises a tetramethylrhodamine fluorophore, responsible for its fluorescent properties, and a maleimide group that provides the reactivity towards thiols.
Fluorescence Properties
TMRM is a bright, orange-fluorescent dye with stable fluorescence across a range of pH values.[7][8] These properties make it a robust tool for various fluorescence-based applications.
| Property | Value |
| Excitation Maximum (λex) | ~543-548 nm[3][4] |
| Emission Maximum (λem) | ~575 nm[3][4] |
The Chemistry of Thiol-Reactive Labeling
The specificity of TMRM-5-maleimide for thiol groups is a key feature that enables targeted labeling of biomolecules.
The Thiol-Maleimide Reaction
The maleimide group reacts with the sulfhydryl group of a cysteine residue through a Michael addition reaction. This reaction is highly selective for thiols and proceeds efficiently at a near-neutral pH (7.0-7.5), forming a stable thioether bond.[9][10][11] This ensures a permanent and covalent attachment of the fluorescent dye to the target protein.
Figure 1: Schematic of the reaction between TMRM-5-maleimide and a protein thiol group.
Experimental Protocols for Protein Labeling
The following protocols provide a detailed, step-by-step guide for the successful labeling of proteins with TMRM-5-maleimide.
Preparation of Reagents
1. Protein Preparation:
-
Dissolve the protein containing thiol groups in a degassed buffer at a pH of 7.0-7.5.[9][11][12] Suitable buffers include PBS, Tris, or HEPES.[9][11][12] The protein concentration should ideally be between 1-10 mg/mL.[9][12]
-
If necessary, reduce disulfide bonds to free thiols by adding an excess of a reducing agent like TCEP.[9][11][12]
2. Dye Stock Solution:
-
Allow the vial of TMRM-5-maleimide to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[9][11][13]
Labeling Reaction
Figure 2: A step-by-step workflow for protein labeling with TMRM-5-maleimide.
Procedure:
-
Add a 10- to 20-fold molar excess of the TMRM-5-maleimide stock solution to the protein solution while stirring.[10][12][13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[9][10][11]
-
After incubation, purify the labeled protein from the unreacted dye using methods such as gel filtration, dialysis, or HPLC.[9][11]
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~543 nm).
Applications in Scientific Research
The stable and bright fluorescence of TMRM makes it a valuable tool in a wide range of applications:
-
Fluorescence Microscopy: TMRM is used to visualize the localization and dynamics of labeled proteins within live cells.
-
Flow Cytometry: It can be used to quantify cell populations based on the expression of a specific protein.
-
Immunofluorescence: TMRM is commonly conjugated to antibodies for immunofluorescence staining.[8]
-
Mitochondrial Membrane Potential: As a cell-permeant cationic dye, TMRM accumulates in active mitochondria and is used to measure mitochondrial membrane potential.[14][15][16]
References
- 1. scbt.com [scbt.com]
- 2. 5-TAMRA Maleimide [this compound] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 3. This compound, Labeling reagent for protein thiols (CAS 174568-67-3) | Abcam [abcam.com]
- 4. 四甲基罗丹明-5-马来酰亚胺 suitable for fluorescence, ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 154480-30-5 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reactive Rhodamines | AAT Bioquest [aatbio.com]
- 8. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 15. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes: Precision Cysteine-Directed Protein Labeling with Tetramethylrhodamine-5-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Selective Fluorescence Labeling
In the intricate landscape of cellular biology and drug discovery, the ability to selectively tag and visualize proteins is paramount. Tetramethylrhodamine-5-maleimide (TMRM-5-maleimide) has emerged as a powerful tool for this purpose, offering a bright, photostable, and pH-insensitive fluorescent probe for labeling proteins.[1][2] This thiol-reactive dye is particularly valuable for its ability to form stable covalent bonds with the sulfhydryl groups of cysteine residues, enabling precise tracking of protein localization, dynamics, and interactions.[1][3] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful labeling of proteins with TMRM-5-maleimide.
Key Properties of this compound
| Property | Value | Source |
| Molecular Weight | 481.50 g/mol | |
| Excitation Wavelength (λex) | ~543 nm | [4] |
| Emission Wavelength (λem) | ~575 nm | [4] |
| Reactive Group | Maleimide | |
| Target Residue | Cysteine (thiol group) | [5] |
| Storage Conditions | -20°C, protect from light | [2][4] |
The Chemistry of Selectivity: Maleimide-Thiol Conjugation
The cornerstone of TMRM-5-maleimide's utility lies in the specific and efficient reaction between its maleimide group and the thiol (sulfhydryl) group of a cysteine residue. This reaction, a Michael addition, results in the formation of a stable thioether bond.[6]
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter for ensuring the selectivity of maleimide labeling. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[7][8]
-
Below pH 6.5: The reaction rate slows significantly as the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic.[7]
-
Above pH 7.5: The selectivity of the reaction is compromised. The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[7][8] Furthermore, at higher pH, maleimides can begin to react with the ε-amino group of lysine residues, leading to non-specific labeling.[7][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[7][8]
The Importance of Reducing Disulfide Bonds
Many proteins contain cysteine residues that are oxidized to form disulfide bonds, which are crucial for their tertiary structure. These disulfide bridges are unreactive towards maleimides.[5][9][10] Therefore, to label these cysteine residues, it is often necessary to first reduce the disulfide bonds to free thiols.
Commonly used reducing agents include:
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly effective and stable reducing agent that does not contain a thiol group, eliminating the need for its removal before adding the maleimide reagent.
-
Dithiothreitol (DTT): DTT is another powerful reducing agent. However, as it contains thiol groups, any excess DTT must be removed (e.g., through dialysis or a desalting column) before introducing the TMRM-5-maleimide to prevent it from reacting with the dye.[11]
Diagram of the Labeling Reaction
Caption: The reaction of TMRM-5-maleimide with a protein's cysteine residue.
Step-by-Step Protein Labeling Protocol
This protocol provides a general framework for labeling a protein with TMRM-5-maleimide. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials
-
TMRM-5-maleimide
-
Protein of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5.[9][11] The buffer should be degassed to minimize oxidation of thiols.[5][9]
-
Reducing agent (optional): TCEP or DTT
-
Quenching reagent (optional): Glutathione or β-mercaptoethanol
-
Purification column: Sephadex G-25 or equivalent gel filtration column
Experimental Workflow Diagram
Caption: The overall workflow for labeling a protein with TMRM-5-maleimide.
Detailed Protocol
Step 1: Preparation of Protein Solution
-
Dissolve your protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[3][9][10]
-
Ensure the buffer does not contain any thiol-containing compounds.
Step 2: Reduction of Disulfide Bonds (if necessary)
-
If your protein contains disulfide bonds that need to be labeled, add a 10 to 100-fold molar excess of TCEP to the protein solution.[3][9][10]
Step 3: Preparation of TMRM-5-Maleimide Stock Solution
-
Immediately before use, dissolve the TMRM-5-maleimide powder in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5][9][10]
-
Vortex briefly to ensure complete dissolution. Unused stock solution can be stored at -20°C in the dark for up to a month.[5]
Step 4: The Labeling Reaction
-
Add the TMRM-5-maleimide stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the dye to the protein.[3][5][10] The optimal ratio should be determined experimentally.
-
Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
Step 5: Quenching the Reaction (Optional but Recommended)
-
To stop the labeling reaction, add a low molecular weight thiol such as glutathione or β-mercaptoethanol to the reaction mixture. This will consume any unreacted TMRM-5-maleimide.[11]
Step 6: Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye and other small molecules using a gel filtration column (e.g., Sephadex G-25) equilibrated with your buffer of choice.[9][11]
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of TMRM (~543 nm).
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the protein at 280 nm.
-
The concentration of the TMRM dye can be calculated using its extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
Note: The spectral properties of the dye may change upon conjugation to the protein.[12] For highly accurate DOL determination, it may be necessary to denature the protein in 6 M guanidine hydrochloride before spectrophotometric measurements to minimize these microenvironmental effects.[12][13]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient reduction of disulfide bonds. | Increase the concentration of the reducing agent (TCEP) or the incubation time. |
| Hydrolysis of the maleimide group. | Prepare the TMRM-5-maleimide stock solution immediately before use.[14] Ensure the reaction pH does not exceed 7.5.[7] | |
| Oxidation of free thiols. | Use degassed buffers and consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[5][9] | |
| Protein Precipitation | High concentration of organic solvent from the dye stock. | Keep the volume of the added dye stock solution to a minimum (ideally less than 10% of the total reaction volume). |
| The dye may decrease the solubility of the protein. | Perform the labeling reaction at a lower protein concentration. | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH between 6.5 and 7.5 to minimize reaction with amines.[8] |
| Prolonged reaction time. | Optimize the reaction time; for some proteins, a shorter incubation may be sufficient. |
Conclusion
Labeling proteins with this compound is a robust and specific method for fluorescently tagging proteins at cysteine residues. By carefully controlling the reaction conditions, particularly the pH and the redox state of the protein's thiols, researchers can achieve high labeling efficiency and specificity. This enables a wide range of downstream applications, from fluorescence microscopy to single-molecule studies, providing invaluable insights into protein function and cellular processes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, single isomer 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. This compound fluorescence, = 85 HPLC 174568-67-3 [sigmaaldrich.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
TMR Maleimide for Single-Molecule FRET Experiments: A Detailed Application Guide
Introduction: Illuminating Molecular Dynamics with Single-Molecule FRET
Single-molecule Förster Resonance Energy Transfer (smFRET) has revolutionized our ability to observe the intricate dance of biomolecules in real-time.[1][2][3] By measuring the non-radiative energy transfer between two fluorescent probes, a donor and an acceptor, we can determine the distance between them on the nanometer scale.[4][5] This exquisite sensitivity to distance allows for the direct observation of conformational changes, protein folding, and intermolecular interactions that are often obscured in ensemble-averaged measurements.[6][7]
The success of any smFRET experiment hinges on the selection of appropriate fluorescent probes and a robust labeling strategy.[1][8] The probes must be bright, photostable, and capable of being attached to specific sites on the biomolecule of interest.[1] Tetramethylrhodamine (TMR) maleimide has emerged as a workhorse fluorophore for smFRET studies, particularly as a donor in the commonly used TMR-Cy5 FRET pair. This guide provides a comprehensive overview of the principles and protocols for using TMR maleimide in smFRET experiments, aimed at researchers, scientists, and drug development professionals seeking to harness the power of single-molecule biophysics.
Scientific Principles: The Foundation of a Successful smFRET Experiment
A deep understanding of the underlying scientific principles is paramount for designing and troubleshooting smFRET experiments. This section delves into the photophysical properties of TMR, the chemistry of maleimide-thiol conjugation, and the theory of FRET.
The Photophysics of TMR: An Excellent FRET Donor
Tetramethylrhodamine (TMR) is a bright and photostable rhodamine dye with well-characterized spectral properties, making it an excellent choice as a FRET donor.[8][9] Key attributes of TMR that contribute to its suitability for smFRET include:
-
High Quantum Yield: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10][11] A high quantum yield is desirable for a FRET donor as it increases the probability of both fluorescence emission and energy transfer.[12]
-
Photostability: An ideal fluorophore for single-molecule studies must be resistant to photobleaching, the irreversible loss of fluorescence due to photochemical damage.[1][13] TMR exhibits good photostability, allowing for longer observation times of individual molecules.
-
Spectral Overlap: For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[4][10] TMR's emission spectrum shows excellent overlap with the absorption spectrum of popular acceptor dyes like Cy5, leading to efficient energy transfer.
| Property | Value | Source |
| Excitation Maximum (λex) | ~540-543 nm | [14][15] |
| Emission Maximum (λem) | ~567-575 nm | [14][15] |
| Molar Extinction Coefficient | > 50,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (ΦF) | > 0.1 | [1] |
| Förster Radius (R₀) with Cy5 | ~50-60 Å | [7] |
A Note on Environmental Sensitivity: It is important to recognize that the photophysical properties of fluorophores can be influenced by their local environment.[16][17][18] Factors such as pH and interactions with the protein surface can affect the brightness and lifetime of TMR.[1][16] Therefore, it is crucial to characterize the behavior of the dye in the context of the specific biological system under investigation.
The Chemistry of Maleimide-Thiol Coupling: Achieving Site-Specific Labeling
The ability to attach fluorescent probes to specific locations on a biomolecule is a cornerstone of smFRET.[8] TMR maleimide utilizes the highly specific and efficient reaction between a maleimide group and the thiol group of a cysteine residue.[19] This reaction, a Michael addition, forms a stable thioether bond.[20][21][]
The key advantages of maleimide chemistry for protein labeling include:
-
High Specificity: At a pH range of 6.5-7.5, the maleimide group reacts almost exclusively with thiol groups, minimizing off-target labeling of other amino acid residues like lysines.[23][19]
-
Mild Reaction Conditions: The reaction proceeds efficiently at neutral pH and room temperature, which helps to preserve the native structure and function of the protein.[20]
-
Efficiency: The reaction is typically rapid and results in high labeling yields.[6][21]
Diagram: Maleimide-Thiol Conjugation Chemistry. This diagram illustrates the specific reaction between the thiol group of a cysteine residue on a protein and the maleimide moiety of the TMR dye, resulting in a stably labeled protein.
The Förster Resonance Energy Transfer (FRET) Mechanism
FRET is a quantum mechanical phenomenon where an excited donor fluorophore transfers its energy to a nearby acceptor fluorophore without the emission of a photon.[4] The efficiency of this energy transfer (E) is exquisitely sensitive to the distance (R) between the donor and acceptor, following the relationship:
E = 1 / (1 + (R/R₀)⁶)
where R₀ is the Förster distance, the distance at which the FRET efficiency is 50%.[1][24] This steep dependence on distance makes FRET a powerful "molecular ruler" for measuring distances in the range of approximately 2-8 nm.[1][24]
Diagram: Principle of Förster Resonance Energy Transfer (FRET). Upon excitation, the donor (TMR) can either fluoresce or transfer its energy non-radiatively to a nearby acceptor, which then fluoresces. The efficiency of this transfer is highly dependent on the distance between the two fluorophores.
Experimental Design and Strategy
A well-designed experiment is the bedrock of reliable smFRET data. This section outlines the critical considerations for planning your TMR maleimide labeling experiment.
Choosing the Right Labeling Sites
The selection of cysteine mutation sites for labeling is arguably one of the most critical steps in designing an smFRET experiment.[1] The goal is to choose locations that will report on the conformational change of interest. Ideally, the distance between the labeled sites should change significantly during the biological process being studied, moving through the sensitive range of the FRET ruler (approximately 0.5 R₀ to 1.5 R₀).[1]
Considerations for Protein Engineering
Most proteins do not have conveniently located, solvent-accessible cysteine residues. Therefore, site-directed mutagenesis is typically employed to introduce cysteines at the desired locations.[1][25] It is also essential to mutate any native, non-essential cysteine residues to a non-reactive amino acid like serine or alanine to prevent non-specific labeling.[26][25] After creating the mutant protein, it is crucial to perform functional assays to ensure that the mutations have not perturbed the protein's biological activity.[26]
Workflow Overview
The overall process of preparing a TMR-labeled protein for smFRET experiments can be broken down into several key stages.
Diagram: Experimental Workflow for TMR Maleimide Labeling and smFRET. A systematic approach, from protein engineering to the final smFRET measurement, is essential for success.
Detailed Protocols
The following protocols provide a step-by-step guide for labeling a protein with TMR maleimide. These should be considered as a starting point and may require optimization for your specific protein of interest.
Protocol 1: Preparation of Reagents and Protein for Labeling
Materials:
-
Purified protein with engineered cysteine(s) in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5). The buffer should be free of primary amines and thiols.
-
TMR maleimide, stored as a lyophilized powder at -20°C.[14][15][27]
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Degassed buffers.
Procedure:
-
Prepare TMR Maleimide Stock Solution:
-
Allow the vial of TMR maleimide to warm to room temperature before opening to prevent condensation.
-
Dissolve the TMR maleimide in anhydrous DMSO to a final concentration of 10 mM.[19]
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh, but can be stored in small aliquots at -20°C, protected from light and moisture, for short periods.[19][28]
-
-
Prepare Protein Solution:
-
The protein should be at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[29]
-
To ensure that the cysteine residues are in their reduced, thiol form, add a 10-100 fold molar excess of TCEP to the protein solution.[29] TCEP is preferred over DTT as it does not contain a thiol group that could react with the maleimide.
-
Incubate the protein with TCEP for 30-60 minutes at room temperature.[19]
-
Protocol 2: Labeling Reaction of TMR Maleimide with Protein
Procedure:
-
Initiate the Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the TMR maleimide stock solution to achieve a 10-20 fold molar excess of dye to protein.[19] A higher excess may be needed for less reactive cysteines.
-
The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
-
Incubate:
-
Incubate the reaction mixture for 2 hours to overnight.[19] The optimal incubation time will depend on the reactivity of the cysteine residue and should be determined empirically.
-
The reaction can be carried out at room temperature or at 4°C.[29] Incubation at 4°C for a longer period may be beneficial for sensitive proteins.
-
Protect the reaction from light to prevent photobleaching of the TMR dye.
-
Protocol 3: Purification of the Labeled Protein
It is crucial to remove the unreacted, free TMR maleimide from the labeled protein, as it can interfere with smFRET measurements.
Procedure:
-
Stop the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to react with the excess maleimide.
-
Purification:
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the labeled protein from the free dye. Use a pre-packed column (e.g., a PD-10 desalting column or a gel filtration column on an FPLC system) equilibrated with the desired storage buffer.[30]
-
Dialysis: For larger volumes, dialysis can be effective, but may be slow.
-
Ion-Exchange or Affinity Chromatography: These methods can be used for further purification if needed, for example, to separate singly and doubly labeled species.[6]
-
Protocol 4: Quantification and Quality Control of Labeled Protein
Procedure:
-
Determine Protein Concentration and Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein at 280 nm (for the protein) and at the excitation maximum of TMR (~540 nm).
-
The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
The DOL, which is the average number of dye molecules per protein, can be calculated from the ratio of the dye concentration to the protein concentration.
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the covalent attachment of the TMR maleimide to the protein and to determine the labeling stoichiometry with high accuracy.
smFRET Data Acquisition and Analysis Considerations
Once a high-quality, labeled sample is prepared, the next step is the smFRET experiment itself.
-
Immobilization Strategies: For observing conformational dynamics over time, molecules are typically immobilized on a passivated glass surface.[1][13] Common methods include biotin-streptavidin interactions or the use of specific antibodies.[25]
-
Microscope Setups: Total Internal Reflection Fluorescence (TIRF) microscopy is widely used for smFRET as it excites a thin layer near the surface, reducing background fluorescence.[1][7] Confocal microscopy can also be used, particularly for freely diffusing molecules.[1][7]
-
Data Interpretation: The raw data from an smFRET experiment consists of time traces of the donor and acceptor fluorescence intensities.[13] From these traces, the FRET efficiency can be calculated over time, revealing the conformational states and the kinetics of transitions between them.[1][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. Inaccessible cysteine residue. Hydrolysis of the maleimide dye. | Ensure complete reduction with sufficient TCEP. Consider moving the cysteine to a more solvent-exposed location. Prepare fresh dye stock solution and minimize its exposure to aqueous environments before the reaction.[23][28] |
| Protein Aggregation | High concentration of protein or dye. Presence of DMSO. The dye itself may promote aggregation. | Optimize protein and dye concentrations. Minimize the percentage of DMSO in the reaction. Screen different buffer conditions (e.g., additives like glycerol or non-ionic detergents). |
| Photophysical Artifacts | "Blinking" (transient dark states) of the dye. Photobleaching. | Use an oxygen scavenging system in the imaging buffer to reduce blinking and photobleaching.[13] Optimize laser power to minimize photobleaching while maintaining a good signal-to-noise ratio. |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Maintain the reaction pH in the optimal range of 6.5-7.5.[23] |
| Thiazine Rearrangement | Labeling of an N-terminal cysteine with a free amino group. | If labeling an N-terminal cysteine, perform the conjugation under acidic conditions or protect the N-terminal amine.[20][31] This is a less common issue for internal cysteine labeling. |
Conclusion
TMR maleimide is a powerful and versatile tool for site-specifically labeling proteins for smFRET experiments. By combining a sound understanding of the underlying photophysical and chemical principles with carefully executed experimental protocols, researchers can generate high-quality data to unravel the complex dynamics of biomolecular systems. This guide provides a solid foundation for both new and experienced users to successfully employ TMR maleimide in their single-molecule research, ultimately contributing to a deeper understanding of the molecular machines of life.
References
- 1. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 5. FRET Experiments [mpinat.mpg.de]
- 6. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 7. Single-Molecule Fluorescence Resonance Energy Transfer in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. people.bu.edu [people.bu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. The fluorescence quantum yield parameter in Förster resonance energy transfer (FRET)—Meaning, misperception, and molecular design (Journal Article) | OSTI.GOV [osti.gov]
- 13. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 14. Tetramethylrhodamine-5-maleimide fluorescence, = 85 HPLC 174568-67-3 [sigmaaldrich.com]
- 15. adipogen.com [adipogen.com]
- 16. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides [mdpi.com]
- 18. Environment-insensitive fluorescent probes: [researchfeatures.com]
- 19. biotium.com [biotium.com]
- 20. bachem.com [bachem.com]
- 21. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 23. vectorlabs.com [vectorlabs.com]
- 24. Site-specific labeling of proteins for single-molecule FRET by combining chemical and enzymatic modification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Single molecule FRET methodology for investigating glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Single-Molecule FRET Analyses of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lumiprobe.com [lumiprobe.com]
- 28. researchgate.net [researchgate.net]
- 29. lumiprobe.com [lumiprobe.com]
- 30. edepot.wur.nl [edepot.wur.nl]
- 31. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Fluorescence Microscopy: An Application and Protocol Guide to Tetramethylrhodamine-5-Maleimide
A Note from the Senior Application Scientist: This document is crafted for researchers, scientists, and professionals in drug development who seek to harness the capabilities of tetramethylrhodamine-5-maleimide (TMRM) for precise and robust fluorescence microscopy. Moving beyond a simple recitation of steps, this guide delves into the foundational chemistry, strategic experimental design, and critical validation techniques necessary for producing high-fidelity, reproducible results.
The Principle of Specificity: The Thiol-Maleimide Reaction
The efficacy of this compound as a labeling agent is rooted in the specific reactivity of its maleimide group towards sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins. This targeted reaction is a cornerstone for selectively tagging proteins of interest.
The underlying mechanism is a Michael addition, in which the thiol group of a cysteine acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide. This forms a stable, covalent thioether linkage, permanently affixing the tetramethylrhodamine fluorophore to the protein.[1] The reaction is most efficient in a pH range of 7.0-7.5.[2][3]
This specificity is paramount for isolating a protein of interest within a complex biological milieu, enabling its precise localization and dynamic tracking. However, it is crucial to consider the presence of other biological thiols, such as glutathione, which can compete for reaction with TMRM and potentially elevate background fluorescence. Therefore, meticulous experimental design, including robust purification strategies, is essential to minimize such off-target labeling.
Figure 1: Covalent labeling of a protein with TMRM via a thiol-reactive Michael addition.
Photophysical Characteristics of TMRM
The selection of a fluorophore is intrinsically linked to its spectral properties and compatibility with the available imaging hardware. TMRM is a bright and photostable dye, rendering it a versatile tool for a multitude of fluorescence microscopy applications.[4]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~550-552 nm | [5][6][7] |
| Emission Maximum (λem) | ~575-578 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.1 | [8] |
| Recommended Filter Set | TRITC / Cy3 |
These characteristics make TMRM highly compatible with common laser lines (e.g., 561 nm) and standard filter sets designed for rhodamine-based fluorophores. Its high molar extinction coefficient contributes to a strong signal, facilitating sensitive detection.
Protocol for Covalent Protein Labeling with TMRM
This protocol details a reliable method for labeling purified proteins with TMRM. Success hinges on the careful optimization of the dye-to-protein molar ratio and the thorough removal of unreacted dye.
Materials
-
Purified protein with accessible cysteine residues in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5). Crucially, the buffer must be free of thiols like DTT or β-mercaptoethanol. [9]
-
This compound (TMRM)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[2][3]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.[2]
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Spectrophotometer
Step-by-Step Methodology
-
Preparation of TMRM Stock Solution:
-
Dissolve TMRM in anhydrous DMF or DMSO to a concentration of 10-20 mM.[2]
-
Expert Insight: To prevent hydrolysis of the maleimide group and ensure maximal reactivity, prepare this solution fresh immediately prior to use. Unused stock solution should be stored at -20°C, protected from light and moisture.[2]
-
-
Protein Preparation:
-
The protein solution should be at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[3][9]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat with a 10-100 fold molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine).[3][9] TCEP is advantageous as it does not need to be removed before adding the maleimide.[2]
-
-
Labeling Reaction:
-
Determine the volume of TMRM stock solution needed to achieve a 10-20 fold molar excess of dye to protein.[2] This ratio should be optimized for each specific protein.
-
Slowly add the TMRM stock solution to the protein solution while gently stirring or vortexing.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, ensuring it is protected from light.[2][3]
-
Rationale: Incubation parameters can be adjusted. While longer times or higher temperatures might increase labeling, they also risk increasing non-specific binding or protein degradation.
-
-
Purification:
-
The removal of unconjugated TMRM is critical to minimize background fluorescence.
-
Method A: Size-Exclusion Chromatography: Equilibrate a column (e.g., Sephadex G-25) with the desired storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye is retained and elutes later.[2]
-
Method B: Dialysis: Dialyze the reaction mixture against a large volume of storage buffer at 4°C with several buffer changes. This method is most suitable for water-soluble maleimides.[3]
-
-
Characterization of the Labeled Protein:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~552 nm (for TMRM).
-
Calculating the Degree of Labeling (DOL):
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₂ x Correction Factor)] / ε_protein
-
Dye Concentration (M) = A₅₅₂ / ε_TMRM
-
DOL = (Molar concentration of dye) / (Molar concentration of protein)
-
Note: A correction factor is needed because the dye absorbs light at 280 nm.[5] For TMRM, the correction factor is approximately 0.178.[5]
-
-
Figure 2: A generalized workflow for the covalent labeling of proteins with TMRM.
Protocol for Labeling Live Cells
This protocol provides a general framework for labeling cell surface proteins that possess accessible cysteine residues.
Materials
-
Adherent or suspension cells expressing the target protein.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
TMRM.
-
Anhydrous DMSO.
-
Fluorescence microscope.
Step-by-Step Methodology
-
Cell Preparation:
-
Culture cells on an appropriate imaging vessel (e.g., chambered coverglass) and allow for adherence.
-
-
Preparation of Labeling Solution:
-
Labeling Procedure:
-
Washing:
-
Aspirate the labeling solution and wash the cells multiple times with warm buffer to remove unbound dye.
-
-
Imaging:
-
Proceed with imaging immediately using a fluorescence microscope equipped with a TRITC/RFP filter set.[10]
-
Advanced Microscopy Applications
TMRM's brightness and stability make it an excellent candidate for sophisticated imaging techniques beyond simple localization.
-
Flow Cytometry: TMRM is widely used to assess mitochondrial membrane potential in live cells, where a decrease in fluorescence can indicate cellular stress or apoptosis.[4][10]
-
High-Content Screening: The dye is suitable for automated microscopy platforms to screen for compounds that affect mitochondrial health.[10][11]
-
Single-Molecule Studies: The photostability of TMRM is advantageous for single-molecule tracking experiments, which can reveal protein dynamics and interactions.
-
Förster Resonance Energy Transfer (FRET): TMRM can function as an acceptor fluorophore when paired with a suitable donor, enabling the study of molecular proximity and conformational changes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Inaccessible cysteine residues.- Hydrolyzed/inactive TMRM.- Incorrect buffer pH. | - Engineer a more accessible cysteine residue into the protein.- Prepare a fresh stock solution of TMRM.[2]- Ensure the reaction buffer is within the optimal pH range of 7.0-7.5.[2][3] |
| High Background Signal | - Incomplete removal of unreacted dye.- Non-specific binding to cells or surfaces. | - Optimize the purification step (e.g., use a longer chromatography column or more extensive dialysis).- Reduce the TMRM concentration for cell labeling.[11]- Include a blocking agent like BSA for live cell experiments. |
| Protein Precipitation | - High degree of labeling leading to aggregation.- Inherent protein instability. | - Reduce the dye-to-protein molar ratio during the labeling reaction.- Perform the labeling reaction at a lower temperature (e.g., 4°C).[2][3] |
References
- 1. bachem.com [bachem.com]
- 2. biotium.com [biotium.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-TAMRA Maleimide [this compound] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. This compound fluorescence, = 85 HPLC 174568-67-3 [sigmaaldrich.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Dynamics: A Guide to Cell Staining and Imaging with TMR-5-Maleimide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful use of Tetramethylrhodamine-5-Maleimide (TMR-5-Maleimide) in cell staining and imaging applications. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers field-proven insights for protocol optimization, and establishes a self-validating system for robust and reproducible results.
Introduction: The Power and Precision of TMR-5-Maleimide
TMR-5-Maleimide is a highly versatile, thiol-reactive fluorescent probe widely employed for labeling proteins and peptides.[1][2] Its utility stems from the specific and efficient reaction of the maleimide group with the sulfhydryl (thiol) group of cysteine residues within a protein, forming a stable thioether bond.[3][4][5] This targeted conjugation allows for the precise attachment of the bright and photostable tetramethylrhodamine fluorophore, making it an invaluable tool for visualizing cellular processes with high sensitivity and clarity.[1]
The rhodamine dye component of TMR-5-Maleimide offers several advantages for fluorescence microscopy, including a high quantum yield and exceptional photostability, which are crucial for long-term imaging studies.[1] The maleimide-thiol reaction is highly chemoselective for thiols at a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than its reaction with amines at neutral pH.[5][6] This selectivity enables site-specific modification of proteins, minimizing off-target labeling and ensuring the biological activity of the labeled molecule is preserved.
Core Principles: The Chemistry of Thiol-Maleimide Conjugation
The foundation of any successful TMR-5-Maleimide application lies in a thorough understanding of the maleimide-thiol reaction. This reaction is a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[4] This results in the formation of a stable, covalent thioether linkage.[3]
Several factors critically influence the efficiency and specificity of this reaction:
-
pH: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[5][6] Below this range, the thiol group is less nucleophilic, slowing the reaction rate. Above pH 7.5, the reactivity of the maleimide group towards primary amines increases, and hydrolysis of the maleimide itself can occur, leading to non-specific labeling and reduced efficiency.[6]
-
Reducing Agents: Cysteine residues within proteins can form disulfide bonds through oxidation, which are unreactive with maleimides.[3][7][8] Therefore, it is often necessary to reduce these disulfide bonds to free up thiol groups for labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and does not need to be removed prior to the conjugation reaction with maleimides.[9] Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the maleimide dye to prevent it from competing with the protein's thiols.[7]
-
Oxygen Exclusion: Thiols are susceptible to oxidation.[10] To prevent the re-formation of disulfide bonds after reduction, it is advisable to perform the labeling reaction in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon).[7][11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for protein labeling, cell staining, and imaging.
Part 1: Labeling Your Protein of Interest with TMR-5-Maleimide
This protocol outlines a general procedure for labeling a protein with TMR-5-Maleimide. Optimization of the dye-to-protein molar ratio and reaction time may be necessary for each specific protein.
Materials:
-
Protein of interest (containing accessible cysteine residues)
-
TMR-5-Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[7][11]
-
Reducing Agent (optional): TCEP
-
Quenching Reagent: L-cysteine, β-mercaptoethanol, or DTT.[10]
-
Purification column (e.g., Sephadex G-25) or ultrafiltration device.[11]
Workflow for Protein Labeling with TMR-5-Maleimide
Caption: Workflow for protein labeling with TMR-5-maleimide.
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[7][8]
-
(Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that may hinder access to cysteine residues, add a 10-fold molar excess of TCEP to the protein solution and incubate for approximately 30 minutes at room temperature.[11]
-
Prepare TMR-5-Maleimide Stock Solution: Allow the vial of TMR-5-Maleimide to warm to room temperature before opening. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[7][11] Vortex briefly to ensure it is fully dissolved. This stock solution can be stored at -20°C, protected from light and moisture, for up to a month.[7]
-
Labeling Reaction: While gently stirring or vortexing the protein solution, add the TMR-5-Maleimide stock solution to achieve a 10- to 20-fold molar excess of the dye over the protein.[12] The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[6] Protect the reaction from light.
-
Quench Unreacted Maleimide: To prevent non-specific labeling in downstream applications, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of 10-50 mM and incubating for 15 minutes.[10]
-
Purification: Remove the unreacted dye and quenching reagent from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration device with an appropriate molecular weight cutoff.[6][11]
-
Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TMR (around 555 nm).
-
Storage: Store the purified, labeled protein at 4°C, protected from light, for short-term use. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[13] Adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%) can also enhance stability.[13]
Part 2: Staining Cells with Your TMR-5-Maleimide Labeled Protein
The following protocols provide a starting point for staining either the cell surface or intracellular targets.
Protocol 2A: Cell Surface Staining
This protocol is suitable for labeling proteins on the exterior of the cell membrane.
Materials:
-
Live cells in culture
-
TMR-5-Maleimide labeled protein (e.g., an antibody)
-
Cell culture medium or a suitable imaging buffer (e.g., PBS with calcium and magnesium)
-
Blocking buffer (e.g., PBS with 1-5% BSA)
Procedure:
-
Cell Preparation: Plate your cells on a suitable imaging dish or slide and allow them to adhere.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells in blocking buffer for 30 minutes at room temperature.[14]
-
Staining: Dilute your TMR-5-Maleimide labeled protein to the desired final concentration in cell culture medium or imaging buffer. Remove the blocking buffer and add the diluted labeled protein to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or on ice to prevent internalization, depending on your experimental goals. Protect from light.
-
Washing: Remove the staining solution and wash the cells three times with the imaging buffer to remove unbound labeled protein and reduce background fluorescence.[7]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy.
Protocol 2B: Intracellular Staining of Live Cells
Labeling intracellular targets in live cells requires a method to deliver the labeled protein across the cell membrane. This protocol provides a general workflow using Streptolysin O (SLO), a bacterial toxin that creates transient pores in the cell membrane.[15]
Materials:
-
Live cells in culture
-
TMR-5-Maleimide labeled protein
-
Streptolysin O (SLO)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible plate.
-
SLO Permeabilization and Labeling:
-
Prepare a solution containing your TMR-5-Maleimide labeled protein and an optimized concentration of SLO in cell culture medium.
-
Wash the cells once with medium.
-
Add the SLO/labeled protein solution to the cells and incubate for approximately 15-30 minutes. This allows for pore formation and entry of the labeled protein.
-
-
Cell Recovery: Remove the SLO-containing medium and wash the cells gently with fresh, pre-warmed medium to allow the pores to reseal.
-
Imaging: The cells are now ready for live-cell imaging.
Note: The optimal concentration of SLO and incubation time must be carefully determined for each cell type to ensure efficient delivery without compromising cell viability.[15]
Part 3: Fluorescence Imaging and Data Acquisition
Microscope Setup:
-
Use a fluorescence microscope equipped with a filter set appropriate for TMR (Excitation: ~555 nm, Emission: ~580 nm).
-
For live-cell imaging, a stage-top incubator to maintain temperature, humidity, and CO2 levels is highly recommended.[16]
Imaging Parameters:
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[4][16] Prolonged exposure to high-intensity light can damage cells and lead to artifacts.[16]
-
Reduce Photobleaching: TMR is relatively photostable, but photobleaching can still occur during long time-lapse experiments. The use of antifade reagents in the imaging medium can help preserve the fluorescent signal.[16][17]
-
Optimize Signal-to-Noise: A good signal-to-noise ratio is critical for high-quality images. This can be improved by optimizing the labeling concentration, thorough washing to remove background, and adjusting microscope settings like detector gain.[4][5][18]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Fluorescent Signal | Inefficient protein labeling | - Verify the presence of free thiols on your protein. Perform a reduction step with TCEP if necessary.[7][11] - Optimize the dye-to-protein molar ratio; try a higher ratio. - Ensure the TMR-5-Maleimide is not hydrolyzed; use a fresh stock solution. |
| Labeled protein is not reaching the target (intracellular) | - Optimize the cell permeabilization or delivery method.[15] | |
| Low expression of the target protein | - Confirm protein expression using an alternative method like Western blotting. | |
| Photobleaching | - Reduce excitation light intensity and exposure time.[4] - Use an imaging medium with an antifade reagent.[16] | |
| High Background Fluorescence | Incomplete removal of unbound labeled protein | - Increase the number and duration of washing steps after staining.[7] |
| Non-specific binding of the labeled protein | - Include a blocking step before staining.[14] - Titrate the concentration of the labeled protein to find the lowest effective concentration.[11] | |
| Autofluorescence from cells or medium | - Image cells in a phenol red-free, optically clear medium.[7] - Use a filter set that minimizes the detection of autofluorescence. | |
| Cell Death or Altered Morphology | Phototoxicity | - Decrease the excitation light intensity and/or exposure time.[16] - Reduce the frequency of image acquisition in time-lapse experiments. |
| Toxicity of the labeled protein or delivery reagent | - Perform a viability assay to assess the toxicity of your labeled conjugate. - Optimize the concentration of the delivery reagent (e.g., SLO).[15] |
References
- 1. biotium.com [biotium.com]
- 2. Real-time imaging of cell-surface proteins with antibody-based fluorogenic probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. VIPERnano: Improved Live Cell Intracellular Protein Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bakerlab.org [bakerlab.org]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Anti-fading media for live cell GFP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Calculating the Degree of Labeling for TMR Maleimide Conjugates
Abstract
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to accurately determine the Degree of Labeling (DOL) for proteins conjugated with Tetramethylrhodamine (TMR) maleimide. We delve into the underlying chemistry of the thiol-maleimide reaction, outline a detailed experimental protocol for conjugation, and provide a robust method for calculating the DOL using UV-Vis spectrophotometry. This guide emphasizes the critical parameters and quality control checkpoints necessary to ensure reproducible and reliable results in bioconjugation workflows.
Introduction: The "Why" Behind Degree of Labeling
In the realm of bioconjugation, creating a fluorescently labeled protein is often just the first step. The critical question that follows is: "How many dye molecules are attached to each protein?" The answer to this is the Degree of Labeling (DOL), a quantitative measure that represents the average number of fluorophore molecules conjugated to a single protein molecule.[1][2]
The DOL is not merely a quality control metric; it is a critical parameter that directly influences the performance of the conjugate in downstream applications.
-
Under-labeling (Low DOL): Results in a weak fluorescent signal, potentially leading to poor sensitivity in assays like immunofluorescence, flow cytometry, or fluorescence polarization.[1]
-
Over-labeling (High DOL): Can lead to several undesirable effects, including protein aggregation, altered protein function or binding affinity, and fluorescence self-quenching, where the proximity of fluorophores leads to a decrease, rather than an increase, in signal intensity.[1][3]
Therefore, achieving and verifying an optimal DOL is paramount for the consistency and reliability of experimental outcomes.[1] This guide focuses on TMR maleimide, a popular thiol-reactive dye, and provides the foundational knowledge and practical steps to master its conjugation and characterization.
The Chemistry of TMR Maleimide Conjugation
The conjugation of TMR maleimide to a protein is a highly specific chemical reaction that targets the sulfhydryl (or thiol) groups (-SH) of cysteine residues.[4][5][6]
The Thiol-Maleimide Reaction: The core of this process is a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring.[7] This forms a stable, covalent thioether bond, securely linking the TMR dye to the protein.[4][7] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions (pH 7.0-7.5), which is advantageous for maintaining the structural integrity and biological activity of most proteins.[4][5][7]
Diagram: Thiol-Maleimide Conjugation Workflow
Caption: Workflow for TMR maleimide conjugation and DOL calculation.
Experimental Protocol: Labeling and Purification
This protocol provides a general framework for labeling a protein with TMR maleimide. It is crucial to optimize parameters such as the dye-to-protein molar ratio for each specific protein to achieve the desired DOL.[2]
Materials and Reagents
-
Protein of interest (containing accessible cysteine residues)
-
TMR Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[4][5] Crucially, this buffer must be free of any thiol-containing compounds like dithiothreitol (DTT).
-
Anhydrous Dimethyl Sulfoxide (DMSO)[4]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[6][8]
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) suitable for separating the protein conjugate from the smaller, unbound dye molecules.[4][9]
Step-by-Step Methodology
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[6]
-
Ensure the solution is clear and free of precipitates.[10]
-
Expert Insight: The reaction buffer must be degassed by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to minimize the oxidation of thiols to disulfides, which are unreactive with maleimides.[6][8]
-
-
(Optional) Reduction of Disulfide Bonds:
-
If your protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[5][6] TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a thiol group and thus does not need to be removed before adding the maleimide dye.[5]
-
Incubate for 20-30 minutes at room temperature.[11]
-
-
Preparation of TMR Maleimide Stock Solution:
-
Allow the vial of TMR maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[4] Vortex briefly to ensure it is fully dissolved.
-
Trustworthiness Check: This stock solution should be prepared fresh immediately before use, as the maleimide group can hydrolyze in the presence of water over time.[4]
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the TMR maleimide stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[4][5] This excess of dye helps to drive the reaction to completion.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Incubate at room temperature for 2 hours or overnight at 4°C.[4]
-
-
Purification of the Conjugate:
-
It is absolutely essential to remove all non-conjugated TMR maleimide before spectrophotometric analysis.[1][9]
-
Equilibrate a gel filtration column with Reaction Buffer.
-
Apply the reaction mixture to the column. The larger protein conjugate will elute first, while the smaller, unbound dye molecules will be retained longer and elute later.
-
Collect the colored fractions corresponding to the labeled protein.
-
Calculating the Degree of Labeling (DOL)
The DOL is determined by measuring the absorbance of the purified conjugate at two key wavelengths using a UV-Vis spectrophotometer:
-
280 nm (A₂₈₀): The wavelength at which proteins absorb light, primarily due to the aromatic amino acids tryptophan and tyrosine.[12][13][14]
-
~553 nm (Aₘₐₓ): The maximum absorbance wavelength for TMR.[15]
The Challenge: Spectral Overlap
A critical consideration is that fluorescent dyes, including TMR, also absorb light at 280 nm.[2][9] This means the measured A₂₈₀ of the conjugate is a sum of the absorbance from the protein and the TMR dye. To accurately determine the protein concentration, this dye contribution must be subtracted. This is achieved using a Correction Factor (CF) .[1][9][16]
The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (Aₘₐₓ).[9][16] CF = A₂₈₀ of dye / Aₘₐₓ of dye
For TMR, this value is approximately 0.2 .[15]
The Calculation Steps
Step 1: Measure Absorbance
-
Using a 1 cm pathlength cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the Aₘₐₓ for TMR (~553 nm).
-
If the absorbance reading is greater than 2.0, dilute the sample with the buffer and re-measure. Remember to account for this dilution factor in your calculations.[9][13]
Step 2: Calculate the Molar Concentration of the Protein ([Protein]) The protein concentration is calculated using the Beer-Lambert law, incorporating the correction for the dye's absorbance at 280 nm.[16]
[Protein] (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
A₂₈₀: Measured absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Measured absorbance of the conjugate at the dye's λₘₐₓ.
-
CF: Correction factor for the dye at 280 nm (e.g., ~0.2 for TMR).[15]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This is a known constant for your specific protein.
Step 3: Calculate the Molar Concentration of the Dye ([Dye]) The dye concentration is calculated directly from its absorbance at its Aₘₐₓ.
[Dye] (M) = Aₘₐₓ / ε_dye
-
Aₘₐₓ: Measured absorbance of the conjugate at the dye's λₘₐₓ.
-
ε_dye: Molar extinction coefficient of the dye at its λₘₐₓ (for TMR, this is ≥ 54,000 M⁻¹cm⁻¹).[15]
Step 4: Calculate the Degree of Labeling (DOL) The DOL is the molar ratio of the dye to the protein.[16]
DOL = [Dye] / [Protein]
Sample Calculation Data
Let's consider an example of labeling an IgG antibody with TMR maleimide.
| Parameter | Value | Source/Note |
| Protein | IgG | |
| ε_protein | 210,000 M⁻¹cm⁻¹ | Molar extinction coefficient for IgG |
| Dye | TMR Maleimide | |
| ε_dye | 54,000 M⁻¹cm⁻¹ | Molar extinction coefficient for TMR[15] |
| CF₂₈₀ | 0.2 | Correction factor for TMR[15] |
| Measured A₂₈₀ | 0.85 | |
| Measured Aₘₐₓ | 0.60 | (at ~553 nm) |
| Dilution Factor | 1 | (No dilution was needed) |
Calculation:
-
[Protein] = [0.85 - (0.60 × 0.2)] / 210,000 = [0.85 - 0.12] / 210,000 = 0.73 / 210,000 = 3.48 x 10⁻⁶ M
-
[Dye] = 0.60 / 54,000 = 1.11 x 10⁻⁵ M
-
DOL = (1.11 x 10⁻⁵ M) / (3.48 x 10⁻⁶ M) = 3.19
Conclusion and Best Practices
Accurate calculation of the Degree of Labeling is a cornerstone of reliable bioconjugation. By understanding the underlying chemistry, meticulously following a validated protocol, and correctly applying the spectrophotometric calculations with the appropriate correction factor, researchers can ensure the quality and reproducibility of their TMR-protein conjugates. For optimal results, always remember to purify the conjugate thoroughly before measurement and to use the specific molar extinction coefficients for your protein and dye.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. biotium.com [biotium.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bachem.com [bachem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. peakproteins.com [peakproteins.com]
- 11. bioacts.com [bioacts.com]
- 12. repligen.com [repligen.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Understanding A280: When to Use UV Absorbance for Protein Measurement [synapse.patsnap.com]
- 15. BioActs Official Website [bioacts.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
Application Note: TMR Maleimide Labeling for Flow Cytometry
Authored by: Gemini, Senior Application Scientist
Date: January 3, 2026
Abstract
This document provides a comprehensive guide to the use of Tetramethylrhodamine (TMR) maleimide for the fluorescent labeling of proteins in flow cytometry applications. We will delve into the chemical principles of the labeling reaction, provide detailed, field-tested protocols for both cell surface and intracellular protein labeling, and offer insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of TMR maleimide for robust and sensitive cytometric analysis.
Introduction to TMR Maleimide in Flow Cytometry
Flow cytometry is a powerful technique for the multi-parametric analysis of single cells. The selection of appropriate fluorophores is critical for the success of any flow cytometry experiment. Tetramethylrhodamine (TMR) is a bright and photostable rhodamine dye that emits in the orange-red region of the spectrum, making it compatible with common laser lines and filter sets found in most cytometers.
The maleimide functional group provides a covalent and thiol-specific labeling strategy. Maleimides react with the sulfhydryl (thiol) groups of cysteine residues on proteins to form a stable thioether bond. This high specificity allows for the targeted labeling of proteins, minimizing non-specific background staining.
Advantages of TMR Maleimide for Flow Cytometry:
-
High Specificity: The maleimide group selectively reacts with free thiols on cysteine residues, leading to targeted protein labeling.
-
Bright and Photostable: TMR is a bright fluorophore with high quantum yield and good photostability, enabling sensitive detection.
-
Covalent and Stable Labeling: The thioether bond formed is highly stable, ensuring that the fluorescent signal is retained throughout the staining and analysis process.
-
Compatibility: TMR's spectral properties are well-suited for multicolor flow cytometry, with excitation and emission maxima around 550 nm and 575 nm, respectively.
Principle of TMR Maleimide Labeling
The labeling reaction involves the nucleophilic addition of a thiol group from a cysteine residue to the double bond of the maleimide ring. This reaction is most efficient at a slightly basic pH (7.0-7.5) and proceeds rapidly at room temperature.
Figure 1: TMR Maleimide Labeling Reaction. This diagram illustrates the covalent reaction between the thiol group of a protein's cysteine residue and the maleimide group of TMR, forming a stable thioether linkage.
Experimental Protocols
Reagent Preparation
TMR Maleimide Stock Solution:
-
Allow the vial of TMR maleimide to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the TMR maleimide in anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of TMR maleimide (MW ~527.58 g/mol ) in 189.5 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
Labeling Buffer:
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
It is crucial to avoid buffers containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with the protein for reaction with the maleimide.
Protocol for Cell Surface Protein Labeling
This protocol is suitable for labeling cysteine residues on the extracellular domains of surface proteins.
Figure 2: Workflow for Cell Surface Protein Labeling. This flowchart outlines the key steps for labeling cell surface proteins with TMR maleimide prior to flow cytometric analysis.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cells and wash them once with ice-cold PBS to remove any culture medium components.
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^6 to 1 x 10^7 cells/mL in labeling buffer.
-
TMR Maleimide Addition: Add the TMR maleimide stock solution to the cell suspension to achieve the desired final concentration. A typical starting concentration range is 1-20 µM. It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and protein of interest.
-
Incubation: Incubate the cells for 30 minutes at room temperature, protected from light. Gentle mixing during incubation can enhance labeling efficiency.
-
Washing: After incubation, wash the cells 2-3 times with an excess volume of ice-cold PBS to remove any unreacted TMR maleimide.
-
Optional: Antibody Staining: If performing co-staining with antibodies, proceed with your standard antibody staining protocol.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) and analyze on a flow cytometer.
Table 1: Recommended Filter Sets for TMR Detection
| Excitation Laser | Emission Filter |
| 488 nm (Blue) | 585/42 nm (PE) |
| 561 nm (Yellow-Green) | 582/15 nm (PE) |
Protocol for Intracellular Protein Labeling
For labeling intracellular proteins, cells must first be fixed and permeabilized to allow the TMR maleimide to enter the cell.
Figure 3: Workflow for Intracellular Protein Labeling. This flowchart details the procedure for labeling intracellular proteins with TMR maleimide, including fixation and permeabilization steps.
Step-by-Step Protocol:
-
Cell Preparation and Fixation: Harvest and wash cells as described for surface staining. Fix the cells using a suitable fixative, such as 4% paraformaldehyde (PFA) in PBS, for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a permeabilization buffer (e.g., PBS containing 0.1% Triton X-100 or saponin) for 10-15 minutes at room temperature.
-
TMR Maleimide Labeling: Wash the cells once with the permeabilization buffer. Resuspend the cells in permeabilization buffer and add the TMR maleimide stock solution to the desired final concentration (typically 1-20 µM).
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 2-3 times with permeabilization buffer to remove unreacted dye.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and analyze on a flow cytometer.
Considerations for Experimental Design
-
Titration of TMR Maleimide: The optimal concentration of TMR maleimide can vary depending on the cell type, protein expression level, and experimental conditions. It is crucial to perform a titration to determine the concentration that provides the best signal-to-noise ratio.
-
Controls:
-
Unstained Cells: To set the baseline fluorescence.
-
Cells treated with a thiol-blocking agent (e.g., N-ethylmaleimide) prior to TMR maleimide labeling: This control helps to confirm the specificity of the labeling for thiol groups.
-
-
Quenching: If high background fluorescence is observed, a quenching step can be included after labeling. This can be done by adding a small molecule thiol, such as L-cysteine or glutathione, to react with any remaining unreacted TMR maleimide.
-
Multicolor Panels: When designing multicolor flow cytometry panels, ensure that the emission spectrum of TMR does not significantly overlap with other fluorophores in the panel. Compensation will likely be required.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient TMR maleimide concentration- Low protein expression- Inefficient labeling conditions | - Increase the concentration of TMR maleimide (perform titration).- Increase the incubation time.- Ensure the pH of the labeling buffer is optimal (7.0-7.5). |
| High Background | - Excess TMR maleimide- Non-specific binding | - Decrease the concentration of TMR maleimide.- Increase the number of washing steps.- Include a quenching step with L-cysteine or glutathione. |
| High Cell Death | - Cytotoxicity of TMR maleimide or DMSO | - Decrease the concentration of TMR maleimide.- Ensure the final DMSO concentration is low (<0.5%).- Reduce the incubation time. |
| Inconsistent Results | - Inconsistent cell numbers- Reagent degradation | - Ensure accurate cell counting.- Use freshly prepared TMR maleimide stock solution or properly stored aliquots. |
Conclusion
TMR maleimide is a valuable tool for the fluorescent labeling of proteins for flow cytometry. Its thiol-specific reactivity, bright fluorescence, and photostability allow for sensitive and specific detection of both cell surface and intracellular proteins. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully incorporate TMR maleimide into their flow cytometry workflows to gain deeper insights into cellular processes.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Tetramethylrhodamine-5-Maleimide
Welcome to the technical support center for tetramethylrhodamine-5-maleimide (TMR-maleimide) labeling. This guide is designed for researchers, scientists, and drug development professionals who are encountering suboptimal results in their conjugation experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common and easily rectifiable issues that can lead to low labeling efficiency.
Q1: My labeling efficiency is much lower than expected. What are the most common culprits?
Low or no conjugation is often traced back to a few key areas: reagent integrity, buffer composition, and the state of the target protein.
-
Maleimide Hydrolysis: TMR-maleimide is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[1][2][3] The maleimide ring can open, forming an unreactive maleamic acid that can no longer participate in the thiol addition reaction.[1][4] Crucially, always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use. [1][5] Do not store maleimides in aqueous buffers.[1]
-
Thiol Oxidation: The target cysteine residues on your protein must have a free sulfhydryl (-SH) group to react with the maleimide.[5][6] These thiols are prone to oxidation, forming disulfide bonds (-S-S-) that are unreactive.[6][7] This can happen during protein purification or storage.
-
Interfering Buffer Components: Your reaction buffer may contain substances that compete with the intended reaction. Primary amines (like in Tris buffers above pH 7.5) and, most critically, any thiol-containing compounds (like DTT or β-mercaptoethanol) will react with the maleimide dye, depleting it before it can label your protein.[5][8][9]
Q2: I've prepared my dye fresh, but the labeling is still poor. How can I ensure my protein's thiols are available for reaction?
This is a critical step. If the cysteine residues are in a disulfide bond, they are unavailable for labeling.[6][10]
-
Reduction of Disulfide Bonds: You must first reduce the disulfide bonds to regenerate free thiols. The recommended reducing agent is Tris(2-carboxyethyl)phosphine (TCEP) .[5][6][7][11] TCEP is advantageous because it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide dye.[9][11] Use a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][6][12]
-
Avoid DTT if Possible: While Dithiothreitol (DTT) is a powerful reducing agent, it contains thiols and will compete directly with your protein for the TMR-maleimide.[7][9] If you must use DTT, it is essential to remove it completely before initiating the labeling reaction, typically through dialysis or size-exclusion chromatography.[7][11] However, this process can be lengthy and risks re-oxidation of the thiols.[7]
-
Prevent Re-oxidation: After reduction, it is important to prevent the newly freed thiols from re-oxidizing. Degassing your buffers by vacuum or by bubbling an inert gas (like argon or nitrogen) through them can help remove dissolved oxygen, a key culprit in oxidation.[6][13] Performing the reaction in a sealed vial under an inert atmosphere provides further protection.[6][10]
Q3: What is the optimal pH for the thiol-maleimide reaction, and which buffers should I use?
The pH of the reaction is a critical parameter that governs both the speed and specificity of the conjugation.
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[4][14][15] This reaction is highly chemoselective for thiols within a specific pH range.
-
Optimal pH Range: The ideal pH for the thiol-maleimide reaction is 6.5-7.5 .[1][5][8][9][16]
-
Below pH 6.5: The reaction rate slows considerably as the thiol group is mostly protonated (-SH), making it a less effective nucleophile.[9]
-
Above pH 7.5: The maleimide becomes increasingly susceptible to hydrolysis.[1][2] Furthermore, primary amines (like the side chain of lysine residues or the N-terminus) become deprotonated and can start to compete with thiols in reacting with the maleimide, leading to non-specific labeling.[1][8][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][4][8]
-
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[5][6][11] However, if using Tris, ensure the pH is maintained at or below 7.5 to minimize amine reactivity.[9]
-
Buffers to Avoid: Strictly avoid any buffers containing thiols (DTT, β-mercaptoethanol) or primary/secondary amines if the pH is above 7.5.[1][5][9]
Part 2: In-Depth Troubleshooting & Protocol Optimization
If the initial troubleshooting steps do not resolve the issue, a more detailed look at the experimental parameters is necessary.
Q4: I'm following the basic guidelines, but my Degree of Labeling (DOL) is inconsistent. How can I optimize the reaction conditions?
Inconsistent labeling often points to subtle variations in reaction parameters. Here’s how to tighten your control over the experiment.
Reaction Stoichiometry and Concentration
-
Molar Ratio of Dye to Protein: A common starting point is a 10:1 to 20:1 molar excess of TMR-maleimide to protein.[5][12][17][18] This ensures that the dye is not the limiting reagent. However, if your protein concentration is low (e.g., <1 mg/mL), you may need to increase this ratio further to drive the reaction to completion.[13][19] The optimal ratio should be determined empirically for each specific protein.[17]
-
Protein Concentration: The concentration of your protein can significantly impact reaction kinetics. A higher protein concentration (ideally 1-10 mg/mL) generally leads to better labeling efficiency.[6][8][12][13]
Reaction Time and Temperature
-
Incubation Period: A typical incubation time is 2 hours at room temperature.[5][12] For more sensitive proteins, the reaction can be performed overnight at 4°C.[5][12]
-
Protection from Light: TMR is a fluorescent dye and can be susceptible to photobleaching. It is crucial to protect the reaction mixture from light by wrapping the reaction vial in foil or working in a dark room.[5][20][21][22][23]
TMR-Maleimide Stock Solution
-
Solvent Quality: Always use anhydrous (dry) DMSO or DMF to prepare the dye stock solution.[1][5][12] Water content in the solvent can hydrolyze the maleimide before it's even added to the reaction.
-
Storage: While freshly prepared is best, unused stock solution can be stored at -20°C for up to one month, protected from light and moisture.[5][20][21] Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[12]
The following table summarizes key reaction parameters for optimization:
| Parameter | Recommended Starting Point | Troubleshooting Considerations |
| Reaction Buffer | PBS, HEPES, pH 6.5-7.5 | Ensure buffer is thiol- and amine-free (if pH >7.5). Degas to remove oxygen.[5][9][13] |
| Protein Concentration | 1-10 mg/mL | Lower concentrations may require a higher molar excess of dye.[6][13] |
| Reducing Agent | 10-100x molar excess TCEP | TCEP is preferred as it doesn't require removal. If using DTT, ensure complete removal.[5][9][11] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | May need to be increased for dilute protein solutions or less accessible cysteines.[5][18] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Extend time if labeling is incomplete.[5] |
| Dye Solvent | Anhydrous DMSO or DMF | Use fresh, high-quality solvent to prevent maleimide hydrolysis.[1][5] |
Q5: Could there be an issue with the protein itself? What if the cysteine residue is not accessible?
Yes, protein structure can play a significant role.
-
Steric Hindrance: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the TMR-maleimide molecule. Labeling efficiency in such cases will be inherently low under native conditions.
-
N-terminal Cysteine Side Reactions: If your protein has an unprotected N-terminal cysteine, a side reaction can occur after the initial conjugation, leading to a thiazine rearrangement.[14] This can complicate purification and characterization of the final product. The rate of this rearrangement increases with higher pH.[14][24]
Q6: How do I accurately determine my Degree of Labeling (DOL) after the reaction?
Accurate determination of the DOL is crucial for validating your experiment and ensuring reproducibility. This is typically done using UV-Vis spectrophotometry.[5]
You need to measure the absorbance of the purified protein-dye conjugate at two wavelengths:
-
280 nm: The absorbance maximum for most proteins.
The protein's absorbance at 280 nm is skewed by the dye's absorbance at the same wavelength. A correction factor (CF) must be applied.[5][7]
The corrected protein absorbance (A280c) is calculated as: A280c = A280 - (Amax_dye × CFdye)
Where:
-
A280 is the measured absorbance of the conjugate at 280 nm.
-
Amax_dye is the measured absorbance at the dye's maximum wavelength.
-
CFdye is the correction factor for the dye at 280 nm (A280 of free dye / Amax of free dye). For TMR, this value is approximately 0.03.[7]
Once you have the corrected absorbance, you can calculate the molar concentrations of the protein and the dye using the Beer-Lambert law (A = εcl) and then find their ratio to determine the DOL.[5]
DOL = [Dye] / [Protein]
Part 3: Experimental Protocols & Visual Guides
Protocol: Standard Labeling of a Thiol-Containing Protein
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular protein.
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[6][13]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[5][6]
-
Incubate for 30 minutes at room temperature under an inert gas (e.g., argon or nitrogen) to reduce the disulfides and prevent re-oxidation.[8][12]
-
-
TMR-Maleimide Stock Solution Preparation:
-
Allow the vial of TMR-maleimide powder to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.[5] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.
-
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry as described in Q6.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical sequence for diagnosing and solving low labeling efficiency.
Caption: A step-by-step flowchart for troubleshooting low TMR-maleimide labeling efficiency.
Thiol-Maleimide Reaction Mechanism
Understanding the core chemistry is key to troubleshooting. The reaction is a nucleophilic Michael addition.
Caption: The reaction of a protein thiol with TMR-maleimide to form a stable conjugate, and the competing hydrolysis side reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. bachem.com [bachem.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. cy5-alkyne.com [cy5-alkyne.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. adipogen.com [adipogen.com]
- 22. This compound, single isomer 5 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 23. biotium.com [biotium.com]
- 24. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Disulfide Bond Reduction for Maleimide Labeling
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical step of reducing disulfide bonds prior to maleimide-based labeling of proteins and peptides. Here, we will delve into the underlying principles, offer detailed protocols, and provide troubleshooting solutions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to reduce disulfide bonds before maleimide labeling?
Maleimide chemistry targets the thiol group (-SH) of cysteine residues to form a stable thioether bond. [1][2][3]However, in many proteins, particularly antibodies, cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that are crucial for their tertiary structure. [2][3]These disulfide bonds are unreactive towards maleimides. [2][3]Therefore, a reduction step is essential to cleave these bonds and generate free thiols, making them available for conjugation. [2][3]
Q2: Which reducing agent should I choose: TCEP or DTT?
The choice of reducing agent is critical and depends on your experimental workflow.
-
Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reagent for workflows involving maleimide chemistry. [4][5]TCEP is a thiol-free reducing agent, meaning it will not compete with your protein's thiols for the maleimide label. [4][6]It is also odorless, more stable against air oxidation, and effective over a broad pH range (1.5-8.5). [4][6][7]
-
Dithiothreitol (DTT) is a potent, thiol-containing reducing agent. [7][8]Its primary drawback is that it will react with the maleimide reagent, necessitating its complete removal after reduction and before labeling. [4][9]DTT's reducing power is also limited to a pH range above 7. [7]
Q3: What is the optimal pH for the reduction and subsequent labeling reactions?
The pH is a critical parameter for both steps.
-
Reduction: TCEP is effective over a wide pH range, but for protein stability, a pH between 4.6 and 7.5 is often used. [6]DTT, on the other hand, requires a pH greater than 7 to be effective. [7]
-
Labeling: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. [1][9][10]Within this range, the reaction is highly selective for thiols. [1][10]Above pH 7.5, the maleimide can react with primary amines (like lysine residues), leading to non-specific labeling. [10][11]Additionally, the maleimide group is more susceptible to hydrolysis at higher pH, rendering it inactive. [5][10][12]
Q4: Do I need to remove the reducing agent before adding the maleimide?
-
If using TCEP: In many cases, low to moderate concentrations of TCEP do not need to be removed. [7][8]However, for maximal labeling efficiency or when using high concentrations of TCEP, removal via a desalting column or spin filtration is recommended as TCEP can still interfere with the labeling reaction to some extent. [9][13][14]
-
If using DTT: It is absolutely essential to remove DTT before adding the maleimide reagent. [4][9]DTT contains free thiols that will react with the maleimide, significantly reducing your labeling efficiency. [4][9]
Q5: How can I prevent the re-oxidation of my freshly reduced thiols?
Free thiols are susceptible to re-oxidation back to disulfide bonds, especially in the presence of oxygen. [12]To minimize this:
-
Work with degassed buffers. [2][3][15]This can be achieved by vacuuming the buffer for several minutes or by bubbling an inert gas like nitrogen or argon through it. [2][3]
-
Perform the reduction and labeling reactions under an inert atmosphere (e.g., in a glove box or by flushing the reaction vial with nitrogen or argon). [2][3][9]
-
Proceed with the labeling step as soon as possible after the reduction (and removal of the reducing agent, if necessary). [12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Inactive Maleimide: The maleimide group may have hydrolyzed. [11][12] 2. Insufficiently Reduced Protein: Disulfide bonds were not fully cleaved. [12] 3. Re-oxidation of Thiols: Free thiols have formed disulfide bonds again. [12] 4. Interfering Substances: Buffer components are reacting with the maleimide. 5. Residual Reducing Agent: Thiol-containing reducing agents like DTT were not completely removed. [9] | 1. Always use freshly prepared maleimide stock solutions. [5][10]Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C. [5][10][16] 2. Increase the concentration of the reducing agent or the incubation time. Confirm complete reduction using Ellman's assay or by running a non-reducing SDS-PAGE. 3. Use degassed buffers and perform reactions under an inert atmosphere. [2][3]Minimize the time between reduction and labeling. 4. Ensure your buffer is free of thiols (unless it's your reducing agent) and primary amines if your pH is above 7.5. [12][16] 5. Use a desalting column or dialysis to thoroughly remove DTT before labeling. [9] |
| Protein Precipitation | 1. High Concentration of Organic Solvent: Some proteins are sensitive to the DMSO or DMF used to dissolve the maleimide reagent. [14] 2. Protein Instability after Reduction: Cleavage of disulfide bonds can sometimes lead to protein unfolding and aggregation. | 1. Keep the final concentration of the organic co-solvent to a minimum, typically below 10-15%. [17]Use water-soluble maleimides if available. [2] 2. Optimize reduction conditions (e.g., lower temperature, shorter incubation time). Screen different buffer conditions to improve protein stability. |
| Non-Specific Labeling | 1. Reaction with Other Residues: At pH values above 7.5, maleimides can react with primary amines on lysine residues. [10][11]There is also some evidence of reactivity with histidine. [10] 2. Presence of Carrier Proteins: Carrier proteins like BSA in your sample will also be labeled. [9] | 1. Maintain the reaction pH strictly between 6.5 and 7.5. [1][10] 2. Remove carrier proteins from your sample before starting the reduction and labeling procedure. [9] |
Key Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP
This protocol provides a general guideline for reducing disulfide bonds in a protein sample using TCEP.
-
Prepare Protein Solution: Dissolve your protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL. [2][3]
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP in a degassed, aqueous buffer.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final 10-100 fold molar excess of TCEP over the protein. [2][15][16]
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature. [9][10][18]For sensitive proteins, the incubation can be performed at 4°C.
-
(Optional) TCEP Removal: If necessary, remove the excess TCEP using a desalting column or spin filtration column equilibrated with degassed reaction buffer. [9]
Protocol 2: Maleimide Labeling of Reduced Protein
This protocol should be performed immediately following the reduction step.
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to a concentration of 1-10 mg/mL. [2][3][14]
-
Labeling Reaction: Add the maleimide stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. [14][16][19]
-
Incubation: Mix thoroughly and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. [2][16][19]Protect the reaction from light, especially if using a fluorescent maleimide. [10][16]
-
Quenching (Optional): To stop the reaction, you can add a low molecular weight thiol such as glutathione or beta-mercaptoethanol to consume any excess maleimide reagent. [20]
-
Purification: Remove the unreacted maleimide reagent and other reaction byproducts by gel filtration, dialysis, or using a desalting column. [2][3][15]
Protocol 3: Quantification of Free Thiols using Ellman's Assay
Ellman's assay is a reliable method to quantify the concentration of free sulfhydryl groups in your protein sample both before and after the reduction step to assess the efficiency of the reduction.
-
Prepare Reagents:
-
Assay Procedure:
-
Calculation: The concentration of free thiols in your sample can be determined by comparing its absorbance to the standard curve. [21]
Visualizing the Workflow
Caption: A simplified workflow for protein disulfide bond reduction.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. agscientific.com [agscientific.com]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. biotium.com [biotium.com]
- 19. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. broadpharm.com [broadpharm.com]
Non-specific binding of TMR maleimide to proteins
Troubleshooting Non-Specific Binding to Proteins
Prepared by a Senior Application Scientist
Welcome to the technical support center for TMR (Tetramethylrhodamine) maleimide labeling. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of non-specific binding during protein conjugation. By understanding the underlying chemistry and implementing robust experimental design, you can achieve highly specific and efficient labeling of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is TMR maleimide and why is it used for protein labeling?
TMR maleimide is a popular fluorescent dye used for covalently labeling proteins. It consists of a bright and photostable tetramethylrhodamine fluorophore linked to a maleimide group. The maleimide moiety specifically reacts with the thiol group of cysteine residues on a protein's surface under mild conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2] This high specificity for cysteine makes it a valuable tool for site-specific protein labeling, enabling applications such as fluorescence microscopy, flow cytometry, and single-molecule tracking.[3]
Q2: What is non-specific binding of TMR maleimide, and why is it a problem?
Non-specific binding refers to the covalent attachment of TMR maleimide to amino acid residues other than cysteine, or the non-covalent aggregation of the dye with the protein. This is a significant problem because it can lead to:
-
Inaccurate quantification: If the dye is attached to non-target sites, the measured fluorescence may not accurately reflect the amount of the target protein.[4]
-
Altered protein function: Modification of amino acids in active sites or at protein-protein interaction interfaces can disrupt the protein's biological activity.
-
High background signal: Unbound or non-specifically bound dye can create a high background signal, reducing the sensitivity of your assay.[5][6]
Q3: What are the primary causes of non-specific TMR maleimide binding?
The primary causes of non-specific binding can be categorized as follows:
-
Reaction with other nucleophilic amino acids: While maleimides are highly reactive towards thiols, they can also react with other nucleophilic residues, particularly at higher pH values.[7][8] The most common off-target residue is lysine, reacting with its primary amine.[7][8] This reaction is generally slower than the reaction with cysteine but can become significant under non-ideal conditions.[7]
-
Hydrolysis of the maleimide group: The maleimide ring can be hydrolyzed, rendering it unreactive towards thiols.[7][9] This can lead to an excess of unreacted dye that can aggregate or non-covalently associate with the protein.
-
Hydrophobic interactions: Both the TMR fluorophore and the maleimide linker have some hydrophobicity, which can lead to non-covalent aggregation with hydrophobic patches on the protein surface.
-
Incorrect buffer conditions: The pH of the reaction buffer is critical. While the optimal pH for the maleimide-cysteine reaction is 6.5-7.5, higher pH values (above 8.0) can significantly increase the rate of reaction with amines (e.g., lysine) and also increase the rate of maleimide hydrolysis.[1][2][7][8]
-
Excessive dye-to-protein ratio: Using a large molar excess of TMR maleimide can drive the reaction towards less favorable, non-specific sites.[10]
Troubleshooting Guide: Diagnosing and Solving Non-Specific Binding
This section provides a step-by-step guide to troubleshooting common issues related to non-specific TMR maleimide labeling.
Issue 1: High background fluorescence in my labeled protein sample.
This is often the first indication of non-specific binding or the presence of excess, unreacted dye.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Explanation:
-
Post-Labeling Cleanup: It is crucial to remove any unreacted TMR maleimide after the labeling reaction. The most effective methods for this are size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). These techniques separate the labeled protein from the much smaller, unbound dye molecules.
-
Dye-to-Protein Molar Ratio: A common mistake is to use a large excess of the dye, hoping to drive the reaction to completion. However, this can significantly increase the likelihood of non-specific labeling. It is recommended to perform a titration experiment to determine the optimal dye-to-protein ratio for your specific protein. Start with a low ratio (e.g., 1:1) and gradually increase it, analyzing the labeling efficiency and specificity at each step.
-
Reaction pH: The pH of the reaction buffer is a critical parameter. The ideal pH range for the maleimide-cysteine reaction is 6.5-7.5.[1][7][8] Above pH 7.5, the deprotonated form of lysine's primary amine becomes more prevalent and a better nucleophile, increasing the rate of its reaction with the maleimide.[7][8] Additionally, the rate of maleimide hydrolysis increases at higher pH, which deactivates the dye.[7][11]
Issue 2: My protein's activity is reduced after labeling.
This suggests that the TMR maleimide may be labeling residues in the active site or other functionally important regions of the protein.
Troubleshooting Steps:
-
Perform a Cysteine-Blocking Control Experiment: This is a critical control to confirm that the labeling is indeed cysteine-specific.
-
Pre-treat your protein with a non-fluorescent, cysteine-specific blocking agent like N-ethylmaleimide (NEM) before adding the TMR maleimide.
-
If the TMR maleimide labeling is significantly reduced after NEM treatment, it indicates that the labeling is primarily occurring at cysteine residues.
-
If you still observe significant TMR fluorescence, it confirms non-specific labeling.
-
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify the sites of modification is through mass spectrometry.[12][13][14][15] By analyzing the peptide fragments of your labeled protein, you can pinpoint the exact amino acid residues that have been modified by the TMR maleimide.[16]
-
Site-Directed Mutagenesis: If you have a hypothesis about which cysteine residue is being labeled, you can use site-directed mutagenesis to change that cysteine to another amino acid (e.g., alanine or serine) and then repeat the labeling experiment. If the labeling is abolished, it confirms the site of modification.
Experimental Protocols
Protocol 1: Standard TMR Maleimide Labeling of a Protein
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein.[17]
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2)
-
TMR maleimide (dissolved in DMSO)[18]
-
Reaction buffer (e.g., PBS, pH 7.2)[18]
-
Quenching reagent (e.g., 1 M DTT or L-cysteine)[19]
-
Size-exclusion chromatography column or dialysis cassette for cleanup
Procedure:
-
Prepare the Protein: Ensure your protein is in a buffer free of any primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol).[1] If necessary, perform a buffer exchange. The protein concentration should ideally be in the range of 1-10 mg/mL.[17][18]
-
Prepare the TMR Maleimide: Dissolve the TMR maleimide in anhydrous DMSO to a stock concentration of 10 mM.[10]
-
Labeling Reaction:
-
Add the desired molar excess of TMR maleimide to the protein solution. A good starting point is a 5-fold molar excess.[9]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, with gentle mixing and protected from light.
-
-
Quench the Reaction: Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 10-100 fold molar excess over the TMR maleimide to react with any unreacted dye.[20] Incubate for 15-30 minutes.[21]
-
Purify the Labeled Protein: Remove the unreacted dye and quenching reagent using size-exclusion chromatography or dialysis.[18]
-
Characterize the Labeled Protein: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the TMR dye (at its absorbance maximum, ~555 nm).[22][23][24]
Protocol 2: Cysteine-Blocking Control Experiment
Procedure:
-
Prepare two aliquots of your protein.
-
Aliquot 1 (Control): Add the reaction buffer (without any labeling or blocking agents).
-
Aliquot 2 (Blocked): Add N-ethylmaleimide (NEM) to a 100-fold molar excess over the protein's cysteine content. Incubate for 1 hour at room temperature.
-
Remove excess NEM: Use a desalting column to remove the unreacted NEM from Aliquot 2.
-
Label both aliquots with TMR maleimide: Follow the standard labeling protocol (Protocol 1) for both aliquots.
-
Analyze the results: Compare the fluorescence of the control and blocked samples. A significant reduction in fluorescence in the blocked sample confirms cysteine-specific labeling.
Visualizing the Chemistry: Specific vs. Non-Specific Reactions
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 14. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 15. msf.ucsf.edu [msf.ucsf.edu]
- 16. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 22. support.nanotempertech.com [support.nanotempertech.com]
- 23. Degree of labeling (DOL) step by step [abberior.rocks]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing pH for TMR Maleimide Conjugation
Welcome to the technical support center for TMR (Tetramethylrhodamine) maleimide conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the pH of this critical bioconjugation reaction.
The Critical Role of pH in Thiol-Maleimide Conjugation
The reaction between a maleimide and a thiol group, typically from a cysteine residue on a protein or peptide, is a cornerstone of bioconjugation.[1] This Michael addition reaction is highly selective and efficient under specific conditions, forming a stable covalent thioether bond.[1][2] However, the success of this reaction is exquisitely sensitive to pH, which governs a delicate balance between the desired conjugation and competing side reactions.[1][3]
The pH of the reaction buffer is the most critical parameter to control.[1][3] It directly influences the nucleophilicity of the target thiol group and the stability of the maleimide ring itself. Understanding this relationship is key to achieving high conjugation efficiency and specificity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a TMR maleimide-thiol conjugation reaction?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5 .[1][3][4][5][6][7] Within this window, the reaction is highly chemoselective for thiols.[8][4][9] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, such as the side chain of lysine residues.[1][8][4][9]
Q2: What happens if the pH is too low (below 6.5)?
While the maleimide group is more stable against hydrolysis at a lower pH, the conjugation reaction rate with thiols significantly decreases.[3][6][7][9] This is because the thiol group (R-SH) needs to be in its more reactive thiolate anion form (R-S⁻) for the nucleophilic attack to occur efficiently.[6][10][11] At acidic pH, the thiol is predominantly protonated, rendering it less nucleophilic and slowing the reaction.[7][9]
Q3: What are the consequences of using a pH above 7.5?
Using a pH above 7.5 introduces two major problems:
-
Loss of Selectivity: The reaction of maleimides with primary amines becomes a significant competing reaction, leading to non-specific labeling of residues like lysine.[3][8][4][5][6][9][12]
-
Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis, where it reacts with water to form an inactive maleamic acid derivative.[3][4][6][7][9][12][13] This hydrolyzed form can no longer react with thiols, leading to a loss of your valuable TMR maleimide reagent and low conjugation yields.[13]
The Underlying Chemistry: A Balancing Act
The choice of pH is a compromise between two opposing factors: the deprotonation of the thiol and the hydrolysis of the maleimide.
-
Thiol Deprotonation: The reactive species in the conjugation is the thiolate anion (R-S⁻). The concentration of this species is dependent on the pKa of the cysteine's thiol group (typically around 8-9, but can be lower in specific protein microenvironments) and the pH of the solution.[11][14][15] As the pH increases towards the thiol's pKa, the concentration of the reactive thiolate increases, accelerating the conjugation reaction.
-
Maleimide Hydrolysis: The maleimide ring is an electrophile. At higher pH, the increased concentration of hydroxide ions (OH⁻) leads to a faster rate of nucleophilic attack on the maleimide ring, causing it to open and become non-reactive.[4][16][17]
The optimal pH of 6.5-7.5 provides a sufficient concentration of the thiolate anion for an efficient reaction rate while keeping the rate of maleimide hydrolysis to a minimum.
dot graphviz digraph "pH_Optimization_Balance" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} } The balance of reactivity for TMR maleimide conjugation at different pH ranges.
Troubleshooting Guide
This section addresses specific issues you might encounter during your TMR maleimide conjugation experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Labeling Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[1] | Verify the pH of your reaction buffer. Adjust to within the 6.5-7.5 range for optimal selectivity and efficiency. |
| Maleimide Hydrolysis: The TMR maleimide reagent was hydrolyzed before or during the reaction.[9] | Prepare fresh TMR maleimide stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[13][18][19] Avoid storing maleimides in aqueous buffers.[12] | |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for conjugation.[5][20] | Reduce disulfide bonds using a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to adding the maleimide.[1][5][18][21] Ensure buffers are degassed to prevent re-oxidation.[1][20] | |
| Competing Thiols in Buffer: Buffers contain thiol compounds (e.g., DTT, β-mercaptoethanol) that compete with your target molecule.[1][18][19] | Use thiol-free buffers such as PBS, HEPES, or Tris.[1][18] If DTT was used for reduction, it must be completely removed before adding the maleimide reagent.[1] | |
| Non-Specific Labeling | Reaction pH is too high: A pH above 7.5 allows for the reaction of maleimide with primary amines (e.g., lysine).[8][9] | Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols.[1] |
| Protein Aggregation | Protein Instability: The protein may be unstable under the reaction conditions. | Optimize reaction conditions such as temperature (consider reacting at 4°C overnight for sensitive proteins) and concentration.[1][18] Consider adding stabilizing agents like sucrose or glycerol if they are compatible with the reaction.[19] |
| Irreversible Conjugate Instability | Thiazine Rearrangement: For peptides with an N-terminal cysteine, the conjugate can rearrange to a stable thiazine ring, especially at neutral to basic pH.[2][8][22] | Perform the conjugation at a more acidic pH (around 5-6) to prevent this rearrangement, although this will slow down the primary conjugation reaction.[2][22][23] Alternatively, if possible, avoid using a peptide with an N-terminal cysteine. |
Experimental Protocols
Protocol 1: General TMR Maleimide Conjugation
This protocol provides a general framework. Optimization may be required for your specific protein and application.
-
Protein Preparation:
-
Dissolve your thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[1][18][20] A typical protein concentration is 1-10 mg/mL.[1][20][21]
-
If your protein contains disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them.[13][18][20][21]
-
-
TMR Maleimide Solution Preparation:
-
Conjugation Reaction:
-
Add the TMR maleimide stock solution to the protein solution. A 10:1 to 20:1 molar ratio of dye-to-protein is a common starting point.[18][19]
-
Incubate the reaction in the dark to prevent photobleaching of the TMR dye.[18] Typical reaction times are 1-2 hours at room temperature (20-25°C) or overnight at 4°C for more sensitive proteins.[1][18]
-
-
Quenching (Optional but Recommended):
-
Purification:
dot graphviz digraph "Conjugation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} } A typical workflow for TMR maleimide protein conjugation.
Advanced Concepts: Ensuring Conjugate Stability
While forming the thioether bond is the primary goal, ensuring its stability is also crucial, especially for in vivo applications like antibody-drug conjugates (ADCs).
Retro-Michael Reaction: The thioether bond formed is potentially reversible through a retro-Michael reaction, particularly in environments with high concentrations of other thiols (like glutathione in vivo).[8][9] This can lead to the transfer of the TMR label to other molecules.
Stabilization through Hydrolysis: One strategy to create a more stable conjugate is to intentionally hydrolyze the thiosuccinimide ring after the initial conjugation is complete.[4] This can be achieved by adjusting the pH of the purified conjugate solution to 8.5-9.0. The resulting ring-opened succinamic acid derivative is much more stable and not susceptible to the retro-Michael reaction.[8][4]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cysteine - Wikipedia [en.wikipedia.org]
- 11. Typical pKa of thiol groups - Human Homo sapiens - BNID 103537 [bionumbers.hms.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cysteine pKa Depression by a Protonated Glutamic Acid in Human DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 22. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Preventing Photobleaching of TMR-Labeled Samples
Welcome to the technical support center dedicated to addressing a common yet critical challenge in fluorescence microscopy: the photobleaching of Tetramethylrhodamine (TMR)-labeled samples. This guide is designed for researchers, scientists, and drug development professionals who rely on high-quality, stable fluorescence imaging for their experimental success. Here, we move beyond simple procedural lists to provide in-depth explanations, troubleshooting strategies, and validated protocols to help you preserve your precious fluorescent signal and acquire robust, reproducible data.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions about TMR photobleaching.
Q1: Why is my TMR signal fading so quickly during imaging?
Your TMR signal is likely fading due to photobleaching, a process where the fluorophore permanently loses its ability to fluoresce after repeated exposure to excitation light.[1][2] This occurs because the intense light energy can induce chemical reactions that destroy the fluorophore's structure, often involving reactive oxygen species (ROS).[1][3][4]
Q2: What is the fastest way to reduce photobleaching?
The most immediate and effective way to reduce photobleaching is to minimize the sample's exposure to the excitation light.[5][6][7] This can be achieved by lowering the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio and reducing the exposure time per image.[8][9][10]
Q3: Are there any chemical additives that can help?
Yes, using an antifade mounting medium is highly recommended for fixed samples.[1][6][10][11] These reagents contain chemicals that protect the fluorophore from photobleaching, often by scavenging reactive oxygen species.[12] For live-cell imaging, specialized antifade reagents compatible with living cells are available.[13]
Q4: Can the choice of imaging buffer affect photobleaching?
Absolutely. The pH and composition of your imaging buffer can influence the photostability of TMR. For instance, some antifade reagents work optimally within a specific pH range.[14] Additionally, for live-cell imaging, ensuring the buffer has the proper physiological conditions is crucial for both cell health and fluorophore stability.
Q5: Is TMR a particularly photostable dye?
TMR is a widely used and relatively bright fluorophore, but it is susceptible to photobleaching, especially under intense or prolonged illumination.[15][16] Newer generations of fluorophores, such as some Alexa Fluor or DyLight dyes, have been specifically engineered for enhanced photostability and may be better choices for demanding imaging applications.[1][6][10]
In-Depth Troubleshooting Guides
Issue 1: Rapid Signal Loss in Fixed Samples
Symptoms: Your TMR signal is bright initially but fades significantly within seconds of starting your imaging session.
Root Cause Analysis: This is a classic case of photobleaching, likely exacerbated by the presence of molecular oxygen and the generation of reactive oxygen species (ROS) upon illumination.[1][3][4] The high-energy photons from the excitation source can push the TMR molecule into a long-lived, highly reactive "triplet state," from which it can interact with oxygen to create damaging ROS that ultimately destroy the fluorophore.[3][17]
Solutions & Protocols:
1. Optimize Your Imaging Parameters:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][8][10] Employ neutral density filters to attenuate the light source without altering its spectral properties.[1][6][10]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[1][5][8] For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.[9]
-
Avoid Unnecessary Exposure: Use transmitted light (e.g., DIC or phase-contrast) to locate and focus on your region of interest before switching to fluorescence excitation.[6] Turn off the fluorescence illumination source when not actively acquiring images.[5]
2. Utilize Antifade Mounting Media:
Antifade reagents are essential for preserving the fluorescence of fixed samples.[1][6][10][11] They work by scavenging for reactive oxygen species, thereby protecting the fluorophore from photodamage.[12] You can either purchase commercial antifade media or prepare your own.
Protocol: Preparation of a DIY n-Propyl Gallate (nPG) Antifade Mounting Medium
n-Propyl gallate is an effective and widely used antifade reagent.[18][19][20][21]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
-
50 mL conical tube
-
Stir plate and stir bar
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[19][21]
-
Prepare the mounting medium base: In a 50 mL conical tube, combine:
-
9 mL of glycerol
-
1 mL of 10X PBS
-
-
Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.
-
Mix thoroughly: Continue stirring for several hours or overnight until the n-propyl gallate is completely dissolved.
-
Storage: Store the antifade mounting medium in the dark at 4°C or -20°C. It is stable for several months to years.[18]
Data Presentation: Comparison of Common Antifade Reagents
| Antifade Reagent | Mechanism of Action | Common Concentration | Advantages | Disadvantages |
| n-Propyl Gallate (nPG) | Reactive Oxygen Species Scavenger[20] | 0.5 - 4% | Highly effective, long-lasting protection.[18] | Can be difficult to dissolve. |
| DABCO | Triplet State Quencher | 1% | Good photoprotection. | Can reduce initial fluorescence intensity. |
| p-Phenylenediamine (PPD) | Reactive Oxygen Species Scavenger | 0.1 - 1% | Effective antifade agent. | Can be toxic and may darken over time. |
| Trolox | Reactive Oxygen Species Scavenger, Triplet State Quencher | Varies | Cell-permeable, effective for live-cell imaging.[9] | May require optimization of working concentration.[9] |
Visualization: The Photobleaching Process and Protective Mechanisms
References
- 1. keyence.com [keyence.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. biocompare.com [biocompare.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. www2.nau.edu [www2.nau.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lumiprobe.com [lumiprobe.com]
- 17. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods and Tips [bio.umass.edu]
- 19. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 20. Protective effect of active oxygen scavengers on protein degradation and photochemical function in photosystem I submembrane fractions during light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background Fluorescence in TMR Maleimide Experiments
Welcome to the technical support center for TMR (Tetramethylrhodamine) maleimide labeling. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high background fluorescence in their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively.
High background fluorescence is a common yet solvable problem in bioconjugation. It often masks the true signal, reduces assay sensitivity, and leads to false positives. The root cause typically falls into one of three categories: incomplete removal of unbound dye, non-specific binding of the dye to your protein or surfaces, or issues with the dye chemistry itself. This guide provides a structured, in-depth approach to troubleshooting these issues.
Part 1: Core Troubleshooting Guide
This section addresses specific, observable problems with high background. Each entry follows a "Problem -> Probable Cause -> Solution" format, complete with detailed protocols and scientific explanations.
Q1: Why is my background signal uniformly high across my sample, obscuring the specific signal?
This is the most frequent issue, often pointing to a large amount of unbound, free TMR maleimide remaining in the final sample solution.
Probable Cause 1: Inefficient Purification
The primary reason for high background is the failure to remove all non-conjugated TMR maleimide dye after the labeling reaction. Even a small amount of free dye in solution will fluoresce brightly.
Solution: Optimize Post-Labeling Purification
Purification aims to separate the large, labeled protein from the small, unreacted dye molecules. The most common and effective method is size-exclusion chromatography (SEC), often using pre-packed desalting columns.
dot
Caption: Post-labeling purification workflow.
Detailed Protocol: Desalting Column Purification
-
Column Selection: Choose a desalting column (e.g., Sephadex G-25) with a bed volume 5-10 times your sample volume. This ensures adequate separation.
-
Equilibration: Equilibrate the column with your desired final storage buffer (e.g., PBS, pH 7.4). This is a critical step. Pass at least 3-5 column volumes of buffer through the column to remove the storage solution and ensure the resin is fully settled in the correct buffer.
-
Sample Loading: Load your quenched reaction mixture onto the column in a single, careful application. Do not disturb the resin bed.
-
Elution & Collection:
-
Begin eluting with the equilibration buffer.
-
The labeled protein is much larger than the free dye and will travel faster through the column, eluting first in the void volume.
-
The smaller free TMR dye and quenching agent will enter the pores of the resin, travel a longer path, and elute in later fractions.
-
Collect fractions and measure the absorbance at 280 nm (for protein) and ~555 nm (for TMR). The first colored peak that also has A280 absorbance is your purified conjugate. The second, more intense colored peak is the free dye.
-
-
Verification: Pool the protein-containing fractions. Confirm purity by running a small aliquot on an SDS-PAGE gel and imaging the fluorescence before Coomassie staining. A pure sample will show fluorescence only in the protein band(s).
Probable Cause 2: Non-Specific Binding
TMR is a relatively hydrophobic dye. It can adsorb non-covalently to hydrophobic patches on your target protein or other proteins in your sample, resisting removal by standard SEC.[1]
Solution: Modify Buffer Conditions
-
Increase Ionic Strength: Add NaCl (up to 0.5 M) to your wash and elution buffers. This can disrupt weak hydrophobic and ionic interactions.
-
Use a Non-ionic Detergent: Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffers to help solubilize non-specifically bound dye.[2][3] Be sure to remove the detergent in the final buffer exchange step if it interferes with downstream applications.
| Component | Standard Buffer | High-Stringency Wash Buffer | Purpose of Additive |
| Buffer Salt | PBS or HEPES | PBS or HEPES | Maintain pH 7.2-7.4 |
| NaCl | 150 mM | 300-500 mM | Disrupts ionic interactions |
| Detergent | None | 0.01% Tween-20 | Disrupts hydrophobic interactions |
Table 1: Recommended buffer compositions for reducing non-specific binding.
Q2: Why do I see bright fluorescent specks or aggregates in my sample?
This issue points to precipitation, either of the dye itself or of the protein conjugate.
Probable Cause 1: TMR Maleimide Aggregation
Some fluorescent dyes are prone to aggregation, especially if the stock solution is prepared in a suboptimal solvent, stored improperly, or used at too high a concentration.[4][5] This is particularly true for hydrophobic dyes. These aggregates appear as bright, punctate spots in imaging.
Solution: Proper Dye Handling and Preparation
-
Use Anhydrous Solvent: Always dissolve lyophilized TMR maleimide in fresh, anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6][7] Water contamination can cause premature hydrolysis and promote aggregation.
-
Prepare Fresh: Prepare the dye stock solution immediately before use.[6][8] Avoid repeated freeze-thaw cycles.
-
Centrifuge Before Use: Before taking an aliquot from your dye stock, centrifuge the vial at >10,000 x g for 1-2 minutes to pellet any pre-existing aggregates. Carefully pipette the required volume from the supernatant.
-
Optimize Dye:Protein Ratio: Using a vast excess of the dye can lead to aggregation in the reaction tube. Start with a 10-20 fold molar excess of dye to protein and optimize downwards if background is an issue.
Probable Cause 2: Protein Aggregation and Precipitation
The labeling process itself—including pH shifts, addition of organic solvent (DMSO/DMF), and increased incubation time—can sometimes cause your protein of interest to aggregate. The TMR dye can become entrapped in these aggregates, leading to fluorescent precipitates.[9]
Solution: Optimize Reaction and Purify Final Product
-
Control Solvent Concentration: Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10% (v/v), as higher concentrations can denature proteins.[10]
-
Post-Purification Filtration: After purification by desalting column, filter your final conjugate solution through a 0.22 µm spin filter to remove any large aggregates that may have formed.
-
Check Protein Stability: Run an unstained, unlabeled protein control under the same buffer and incubation conditions to see if it aggregates on its own. If so, a buffer screen to find more stabilizing conditions for your protein is warranted.
Part 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to common questions about the chemistry and best practices of TMR maleimide labeling.
Q3: What is the optimal pH for TMR maleimide labeling and why is it so important?
Answer: The optimal pH range for the maleimide-thiol conjugation reaction is 6.5 to 7.5 .[7][8][11]
The Scientific Rationale: The reaction's success depends on a delicate balance. The reactive species is the deprotonated thiolate anion (S⁻). The pKa of a typical cysteine thiol is around 8.3.[12]
-
Below pH 6.5: The thiol group (SH) is mostly protonated. The concentration of the reactive thiolate anion is too low, and the reaction rate becomes impractically slow.[1]
-
Above pH 7.5: While the concentration of the thiolate anion increases, two significant side reactions begin to compete, leading to both lower efficiency and higher background[8][11]:
-
Reaction with Amines: Maleimides can react with primary amines (like the side chain of lysine) at alkaline pH. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity. This selectivity is lost at higher pH.[1][8]
-
Maleimide Hydrolysis: The maleimide ring itself becomes susceptible to hydrolysis (reaction with water). This opens the ring to form an unreactive maleamic acid, which can no longer conjugate to thiols, effectively quenching your dye.[8][11]
-
dot
Caption: The effect of pH on maleimide reaction specificity.
Q4: My protein has disulfide bonds. How should I reduce them before labeling?
Answer: You must reduce disulfide bonds (S-S) to free thiols (SH) for the maleimide to react. The two most common reducing agents are TCEP and DTT. TCEP is highly recommended for this application.
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is an ideal choice because it is a non-thiol reducing agent. It efficiently reduces disulfides but does not have a free thiol group itself, so it will not react with the TMR maleimide.[12] Therefore, TCEP does not need to be removed before adding your dye.[13] Use a 10-50 fold molar excess and incubate for 20-30 minutes at room temperature.[7][14]
-
DTT (Dithiothreitol): DTT is also a strong reducing agent, but it contains two thiol groups. These thiols will react with TMR maleimide much more readily than your protein's cysteines. If you use DTT, you must remove it completely via a desalting column or dialysis before adding the TMR maleimide.[13] Failure to do so will consume all your dye and result in no protein labeling.
Q5: What is "quenching" and is it a necessary step?
Answer: Yes, quenching is a critical step for achieving low background and a stable final conjugate. Quenching is the process of deactivating any excess, unreacted TMR maleimide after the protein labeling reaction is complete.[10][15]
Why it's necessary: If left unreacted, the excess TMR maleimide can cause problems[15]:
-
Downstream Reactions: It can react with other thiol-containing molecules in your assay (e.g., cysteine in media, other proteins), causing high background and artifacts.
-
Instability: The bond formed between maleimide and a thiol can be reversible in a process called a retro-Michael reaction, especially in environments with high concentrations of other thiols (like inside a cell). Quenching the reaction stops this process.[8][15]
How to quench: Add a small-molecule thiol to the reaction mixture. This thiol will rapidly react with all remaining TMR maleimide.
Protocol: Quenching the Reaction
-
After your protein labeling incubation (e.g., 2 hours at room temperature), prepare a stock solution of your quenching agent.
-
Add the quencher to your reaction mixture to a final concentration as specified in the table below.
-
Incubate for an additional 15-30 minutes at room temperature before proceeding to purification.[10][15]
| Quenching Agent | Typical Final Concentration | Notes |
| L-Cysteine | 10-50 mM | Common, effective, and inexpensive.[15] |
| β-Mercaptoethanol (BME) | 10-50 mM | Very effective, but has a strong odor and must be used in a fume hood.[15] |
| N-acetylcysteine | 20-100 mM | A stable and effective alternative.[10] |
Table 2: Common quenching agents for maleimide reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: TMR Maleimide Conjugation
A Guide for Researchers on Preventing and Troubleshooting Aggregation & Precipitation
Welcome to the technical support center for TMR (Tetramethylrhodamine) Maleimide. This guide is designed for researchers, scientists, and drug development professionals who utilize TMR maleimide for bioconjugation. Aggregation and precipitation are common hurdles in labeling proteins with hydrophobic dyes like TMR. This resource provides in-depth, experience-driven answers and protocols to help you navigate these challenges, ensuring successful and reproducible conjugation outcomes.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during TMR maleimide labeling workflows, from initial dye dissolution to post-labeling purification.
Q1: My TMR maleimide powder won't dissolve properly, or my stock solution is cloudy. What's wrong?
Short Answer: The primary culprits are moisture contamination and using a suboptimal solvent. TMR maleimide is highly susceptible to hydrolysis, and its hydrophobic nature requires a high-quality, anhydrous polar aprotic solvent.
Expert Explanation: TMR maleimide is a hydrophobic molecule. While it requires a polar solvent to dissolve, it is poorly soluble in aqueous buffers.[1] The recommended solvents are anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] Moisture is the enemy for two reasons:
-
Poor Solubility: The presence of even small amounts of water in your solvent can cause the hydrophobic dye to fail to dissolve fully, leading to a cloudy suspension or visible particulates.
-
Hydrolysis: The maleimide functional group is an electrophile that reacts with nucleophilic thiol groups on your protein. However, in the presence of water, the maleimide ring can be hydrolyzed to form a non-reactive maleamic acid, rendering the dye incapable of conjugation.[3][4] This hydrolysis is accelerated at pH values above 7.5.[5]
Recommendations:
-
Always use fresh, anhydrous-grade DMSO or DMF. Purchase in small volumes with septum-sealed caps to minimize water absorption from the atmosphere.
-
Allow the vial of TMR maleimide powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[6]
-
Prepare the stock solution immediately before use for best results.[2] If storage is necessary, aliquot the stock solution into small, single-use volumes in low-protein-binding tubes, seal tightly, and store desiccated at -20°C for no more than one month.[7]
Q2: I see immediate precipitation when I add my TMR maleimide stock solution to my protein in its buffer. What is happening?
Short Answer: This is typically caused by one of two issues: the hydrophobic dye is crashing out of solution upon contact with the aqueous buffer, or the organic solvent (DMSO/DMF) from your dye stock is denaturing and precipitating your protein.
Expert Explanation: This is a classic solubility problem. TMR, as a non-sulfonated rhodamine dye, is inherently hydrophobic.[1] When you introduce a concentrated solution of this hydrophobic molecule dissolved in an organic solvent into a purely aqueous environment, it can instantly precipitate if its concentration exceeds its aqueous solubility limit.
Simultaneously, many proteins are sensitive to high concentrations of organic solvents like DMSO.[1] If the final concentration of DMSO in your reaction mixture is too high (typically >10-15%), it can disrupt the hydration shell around the protein, leading to denaturation and aggregation.[8]
Recommendations:
-
Final Solvent Concentration: Ensure the final concentration of DMSO or DMF in the reaction mixture does not exceed 10% (v/v). If your protein is known to be sensitive, aim for <5%.[8]
-
Mixing Technique: Add the dye stock solution to the protein solution slowly and drop-wise while gently vortexing or stirring. This avoids localized high concentrations of the dye and solvent, allowing for more gradual mixing.
-
Protein Concentration: Labeling at very high protein concentrations can sometimes exacerbate precipitation. If possible, perform a trial at a lower protein concentration (e.g., 1-2 mg/mL). The labeled protein can be concentrated later if needed.[9]
-
Consider a Sulfonated Dye: If precipitation persists despite optimization, your protein may be incompatible with the hydrophobicity of TMR. Consider switching to a sulfonated, water-soluble version of the dye (e.g., Sulfo-Cy dyes), which are designed for aqueous labeling reactions and are less prone to precipitation.[1][10]
Q3: My protein-dye conjugate precipitates during the purification step (e.g., dialysis or SEC). Why?
Short Answer: The conjugation of multiple hydrophobic TMR molecules to your protein has significantly increased its overall hydrophobicity, causing it to aggregate and precipitate in standard aqueous buffers.
Expert Explanation: This is a common and logical consequence of the labeling reaction. Each TMR molecule you attach to your protein acts like a small, greasy patch. As you increase the degree of labeling (DOL), the protein's surface becomes progressively more hydrophobic.[11] This can lead to intermolecular hydrophobic interactions between the labeled protein molecules, causing them to aggregate and fall out of solution. The problem is often revealed during purification steps like dialysis, where the buffer composition is changed, or on a size-exclusion chromatography (SEC) column, where aggregation can lead to poor recovery or protein eluting in the void volume.[1]
Recommendations:
-
Optimize Molar Excess: The most critical parameter to control is the molar excess of dye used in the reaction. A higher excess leads to a higher DOL and a greater chance of precipitation. Start with a 10-20 fold molar excess of dye-to-protein and optimize downwards if aggregation is observed.[2] A 1:1 labeling stoichiometry can often minimize the problem.[11]
-
Incorporate Stabilizing Additives: Modify your reaction and purification buffers to include additives that enhance protein solubility.[9]
-
Purification Method: For hydrophobic conjugates, size-exclusion chromatography (gel filtration) is often superior to dialysis.[1][12] SEC is faster, minimizing the time the conjugate spends in a potentially destabilizing buffer, and it efficiently separates aggregated protein from the desired monomeric conjugate.
Q4: How do I choose the correct pH and buffer for my TMR maleimide reaction?
Short Answer: Use a sulfhydryl-free buffer at a pH between 6.5 and 7.5. This pH range provides the best compromise between thiol reactivity and maleimide stability.
Expert Explanation: The choice of pH is a critical balancing act for maleimide chemistry.[5]
-
Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) form of the cysteine residue is low (the thiol group, -SH, is protonated). This significantly slows down the desired conjugation reaction.
-
Above pH 7.5: Three competing and undesirable reactions are accelerated:
-
Maleimide Hydrolysis: The maleimide ring opens, becoming unreactive to thiols.[3][13]
-
Reaction with Amines: The maleimide group begins to lose its specificity for thiols and can react with primary amines, such as the side chain of lysine residues.[3][8]
-
Thioether Instability: The resulting thioether bond itself can be less stable at higher pH.
-
Therefore, the pH 6.5-7.5 window is the "sweet spot" for efficient and specific labeling.
Recommended Buffers & Conditions:
-
Buffer System: Use buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Tris, at a concentration of 10-100 mM.[2][13]
-
Thiol-Free: Ensure your buffer does not contain any thiol-containing compounds like DTT or β-mercaptoethanol, as they will compete with your protein for reaction with the TMR maleimide.[5] If you used a reducing agent to prepare your protein, it must be removed via desalting or dialysis before adding the maleimide dye.[8] TCEP is a suitable thiol-free reducing agent that often does not need to be removed.[2][5]
-
Degassing: To prevent re-oxidation of cysteines into disulfide bonds, it is good practice to degas your buffer before use.[14]
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability.[5][8] |
| Buffer | PBS, HEPES, Tris | Common non-thiol buffers that maintain pH effectively.[2] |
| Additives | 5-10 mM EDTA | Chelates divalent metals that can catalyze disulfide re-oxidation.[8] |
| Reducing Agent | TCEP (if needed) | Thiol-free; does not compete with the maleimide reaction.[5] |
Section 2: Key Experimental Protocols
Protocol 1: Preparation of TMR Maleimide Stock Solution
This protocol details the steps for preparing a fresh, high-quality dye stock solution.
-
Equilibrate Dye: Remove the vial of TMR maleimide from -20°C storage and place it in a desiccator at room temperature for 15-20 minutes. This prevents moisture condensation on the lyophilized powder.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a target concentration of 10 mM.[2]
-
Dissolve: Vortex the vial briefly but vigorously for 30-60 seconds until all the dye is completely dissolved. The solution should be clear with no visible particulates.
-
Immediate Use: Proceed immediately to the labeling reaction (Protocol 2). Do not store the dye in the aqueous reaction buffer.
Protocol 2: General Protein Labeling with TMR Maleimide
This protocol provides a starting point for labeling a cysteine-containing protein.
-
Prepare Protein: Prepare your protein at a concentration of 1-5 mg/mL in a degassed reaction buffer (e.g., 1x PBS, 10 mM HEPES, pH 7.2) containing 5 mM EDTA.[8] Ensure any thiol-containing reducing agents have been removed.
-
Calculate Volumes: Determine the volumes of protein and dye stock solution needed. A starting point is a 10- to 20-fold molar excess of dye over protein. Ensure the final volume of DMSO/DMF will be less than 10% of the total reaction volume.
-
Initiate Reaction: While gently stirring the protein solution, add the 10 mM TMR maleimide stock solution drop-wise.
-
Incubate: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate at room temperature for 2 hours or overnight at 4°C.[2][13] Slower, colder incubation can sometimes reduce aggregation for sensitive proteins.[9]
-
Quench Reaction (Optional): To stop the reaction, you can add a small molecule thiol like β-mercaptoethanol or cysteine to a final concentration of ~50 mM to quench any unreacted maleimide.
-
Purify Conjugate: Immediately proceed to purification to separate the labeled protein from unreacted dye and any quenching reagents. Size-exclusion chromatography (e.g., a Sephadex G-25 column) is highly recommended.[13]
Section 3: Visual Guides & Workflows
Chemical Reaction Scheme
This diagram illustrates the desired thiol-maleimide conjugation versus the primary competing side reaction, hydrolysis.
Caption: Desired reaction vs. competing hydrolysis.
Troubleshooting Workflow for Precipitation
This decision tree guides users through diagnosing the cause of precipitation during a labeling experiment.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Purification Methods [comis.med.uvm.edu]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Comparison Guide: TMR-5-maleimide vs. Alexa Fluor 555 Maleimide for Protein Labeling
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of a Fluorescent Label
In the landscape of protein research, the covalent attachment of a fluorescent probe is a cornerstone technique for visualizing, tracking, and quantifying protein behavior. The choice of fluorophore is not a trivial detail; it is a critical decision that profoundly influences experimental sensitivity, accuracy, and the reliability of your data. The ideal dye should be a silent, bright reporter—unobtrusive to the protein's function yet brilliant and steadfast under interrogation.
This guide provides a detailed, evidence-based comparison of two widely used orange-fluorescent, thiol-reactive dyes: Tetramethylrhodamine-5-maleimide (TMR-5-maleimide) and Alexa Fluor 555 maleimide. As a seasoned application scientist, my goal is not merely to present product specifications but to illuminate the functional consequences of these properties, guiding you to a logical, data-driven decision for your specific application. We will delve into the core photophysics, the labeling chemistry, and the practical performance differences that distinguish these two popular reagents.
Head-to-Head: Photophysical and Chemical Properties
The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. Brightness is a function of both how efficiently the dye absorbs light (molar extinction coefficient) and how efficiently it converts that absorbed light into emitted fluorescence (quantum yield). Photostability determines how long a signal can be observed before the dye is irreversibly destroyed by light.
Here, we summarize the key performance metrics for TMR-5-maleimide and Alexa Fluor 555 maleimide.
| Property | TMR-5-maleimide | Alexa Fluor™ 555 Maleimide | Advantage |
| Excitation Max (nm) | ~541-552 nm[1][2][3] | ~555-556 nm[4][5] | Comparable |
| Emission Max (nm) | ~567-578 nm[1][2][3] | ~565-572 nm[4][5] | Comparable |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~84,000-90,000[1][2] | ~150,000-158,000[4][5] | Alexa Fluor 555 |
| Fluorescence Quantum Yield (Φ) | ~0.10[2][6] | ~0.10[6] | Comparable |
| Relative Brightness (ε x Φ) | Lower | Higher | Alexa Fluor 555 |
| Photostability | Good[7] | Excellent[4][6][8] | Alexa Fluor 555 |
| pH Sensitivity | Generally insensitive[9] | Insensitive (pH 4-10)[4][10] | Comparable |
| Water Solubility | Good[2] | Excellent (sulfonated)[4][10] | Alexa Fluor 555 |
Key Takeaways:
-
Brightness: Alexa Fluor 555 possesses a significantly higher molar extinction coefficient, making it nearly twice as efficient at absorbing light as TMR. This translates directly to brighter conjugates, which is a major advantage for detecting low-abundance proteins or when high signal-to-noise is required.[1][2][4][5]
-
Photostability: The Alexa Fluor dye platform was engineered for enhanced photostability.[11] Comparative studies have shown that Alexa Fluor 555 is considerably more resistant to photobleaching than spectrally similar dyes like Cy3, a close relative of TMR.[8] This allows for longer imaging sessions and more robust quantitative analysis.
-
Solubility: The sulfonation of the Alexa Fluor core structure enhances its water solubility.[10][11] This can be beneficial during the labeling reaction, reducing the risk of dye aggregation and leading to more consistent and reliable conjugations.[10]
The Chemistry of Conjugation: The Thiol-Maleimide Reaction
Both dyes utilize a maleimide functional group to achieve covalent labeling. This group exhibits high reactivity and selectivity for thiol (sulfhydryl) groups, which are present in the amino acid cysteine.[12][13][14]
The Core Mechanism: A Michael Addition The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient double bond of the maleimide ring.[15][16][17] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage), effectively tethering the fluorophore to the protein.[16][17] The reaction is highly efficient and proceeds under mild, physiological conditions.[16]
Caption: Mechanism of the thiol-maleimide reaction.
Critical Reaction Parameters:
-
pH: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[16][17] Below this range, the thiol is less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group itself becomes susceptible to hydrolysis, and reaction with amines (e.g., lysine) can begin to occur, reducing selectivity.[17]
-
Reducing Agents: Cysteine residues within a protein often exist as oxidized disulfide bonds, which are unreactive towards maleimides.[12][13] Therefore, a pre-incubation step with a reducing agent is crucial. Tris(2-carboxyethyl)phosphine (TCEP) is the ideal choice as it is highly effective, stable, and does not contain a thiol group itself, meaning it does not need to be removed prior to adding the maleimide dye.[12][13][18]
Experimental Protocol: A Self-Validating Workflow for Protein Labeling
This protocol provides a robust framework for labeling proteins with either TMR-5-maleimide or Alexa Fluor 555 maleimide. The logic is to ensure complete reduction of available thiols, control the stoichiometry of the reaction, and effectively purify the final conjugate.
Caption: General workflow for protein labeling with maleimide dyes.
Step-by-Step Methodology:
-
Prepare the Protein Solution:
-
Rationale: A thiol-free buffer is essential to prevent reaction with buffer components. Degassing removes oxygen, which can re-oxidize thiols to disulfide bonds.[12][13]
-
Protocol: Dissolve your protein to a concentration of 1-10 mg/mL in a degassed, thiol-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5.[12][13]
-
-
Reduce Disulfide Bonds:
-
Prepare the Dye Stock Solution:
-
Rationale: Maleimide dyes are moisture-sensitive and are best dissolved immediately before use in a high-quality anhydrous solvent to ensure maximum reactivity.
-
Protocol: Allow the vial of maleimide dye to equilibrate to room temperature before opening to prevent condensation. Add anhydrous DMSO to create a 10 mM stock solution.[19][20] Vortex to ensure the dye is fully dissolved.
-
-
Perform the Conjugation Reaction:
-
Rationale: A molar excess of dye drives the reaction to completion. The optimal ratio depends on the number of available cysteines and should be optimized for each protein. Protecting from light prevents photobleaching of the dye.
-
Protocol: While gently stirring the protein solution, add the dye stock to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[19] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[18]
-
-
Purify the Conjugate:
-
Rationale: It is absolutely critical to remove all unconjugated, free dye. Residual free dye will lead to high background signal and inaccurate quantification. Size-exclusion chromatography is the most common and effective method.
-
Protocol: Load the reaction mixture onto a size-exclusion column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[19] The first colored band to elute is the labeled protein, which separates from the smaller, slower-migrating free dye molecules.
-
-
Determine the Degree of Labeling (DOL):
-
Rationale: The DOL (or F:P ratio) is the average number of dye molecules conjugated per protein molecule. This is a critical quality control step to ensure reproducibility.[19][21]
-
Protocol: a. Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Aₘₐₓ; ~555 nm). b. Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein (Where CF is the dye's correction factor: A₂₈₀ / Aₘₐₓ. For TMR, CF is ~0.19; for AF555, it is typically provided by the manufacturer). c. Calculate the dye concentration: Dye Conc. (M) = Aₘₐₓ / ε_dye d. Calculate the DOL: DOL = Dye Conc. / Protein Conc. An optimal DOL for antibodies is typically between 2 and 10.[22]
-
Making the Right Choice: TMR vs. Alexa Fluor 555
Your choice should be guided by your experimental demands. The following flowchart provides a decision-making framework.
Caption: Decision guide for selecting the appropriate fluorophore.
-
Choose Alexa Fluor 555 Maleimide when:
-
Sensitivity is paramount: You are working with low-expression proteins or need the highest possible signal-to-noise ratio.
-
Photostability is critical: Your application involves long exposure times, intense laser illumination (e.g., confocal microscopy, single-molecule studies), or repeated imaging of the same field.[8][11]
-
Reproducibility is essential: The superior lot-to-lot consistency and high water solubility of Alexa Fluor dyes can lead to more reliable and reproducible conjugations.[10]
-
-
Choose TMR-5-Maleimide when:
-
The target is highly abundant: If your protein is expressed at high levels, the superior brightness of Alexa Fluor 555 may not be necessary to achieve a sufficient signal.
-
The application is less demanding: For routine applications like western blotting or simple immunofluorescence with short exposure times, TMR is a reliable and well-characterized dye.
-
Budget is a primary consideration: TMR is generally a more economical option, making it suitable for large-scale screening or when cost is a limiting factor.
-
Conclusion
References
- 1. 5-TAMRA Maleimide [this compound] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. テトラメチルローダミン-5-マレイミド suitable for fluorescence, ≥85% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Invitrogen Alexa Fluor 555 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. bachem.com [bachem.com]
- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. biotium.com [biotium.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. abberior.rocks [abberior.rocks]
- 22. docs.aatbio.com [docs.aatbio.com]
A Senior Application Scientist's Guide: Tetramethylrhodamine-5-Maleimide vs. FITC for Biomolecule Conjugation
In the landscape of biological research, the covalent labeling of proteins and peptides with fluorescent probes is a cornerstone technique for visualizing, tracking, and quantifying biomolecules. The choice of fluorophore and its reactive chemistry is a critical decision that dictates the specificity, stability, and success of an experiment. This guide provides an in-depth comparison of two widely used fluorescent dyes: Tetramethylrhodamine-5-Maleimide (TMRM) and Fluorescein isothiocyanate (FITC).
As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the causality behind them. We will dissect the chemical mechanisms, compare the photophysical performance, and provide field-proven experimental workflows to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Part 1: The Chemistry of Conjugation - A Tale of Two Reactivities
The fundamental difference between TMRM and FITC lies in their reactive moieties, which target distinct functional groups on proteins. This dictates the labeling strategy, reaction conditions, and potential impact on the target protein's function.
This compound (TMRM): Precision Targeting of Thiols
TMRM belongs to the rhodamine family of dyes, known for their brightness and photostability. Its power as a labeling agent comes from the maleimide group, which exhibits high specificity for sulfhydryl (thiol) groups, primarily found on cysteine residues.[1][2] The reaction, a Michael-type addition, is highly efficient and proceeds under near-neutral pH conditions (pH 7.0-7.5), which is advantageous for maintaining the native structure and function of many proteins.[3][4]
The specificity for cysteines allows for a degree of site-specific labeling that is often difficult to achieve with amine-reactive dyes. Since cysteine residues are less abundant and often strategically located within a protein's structure (e.g., in active sites or forming disulfide bonds), labeling them can provide a more homogenous product. Furthermore, site-directed mutagenesis can be employed to introduce a cysteine residue at a specific location for precise probe attachment.
Caption: TMRM's maleimide group reacts with a protein's cysteine thiol to form a stable thioether bond.
Fluorescein Isothiocyanate (FITC): Broad-Spectrum Amine Labeling
FITC is a derivative of fluorescein, one of the most popular green fluorescent dyes. It contains an isothiocyanate (-N=C=S) reactive group, which targets primary amines.[5] In proteins, these are predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus.[6] The reaction forms a stable thiourea bond.[5]
This reaction requires alkaline conditions (pH 9.0 or higher) to ensure that the primary amine groups are deprotonated and thus sufficiently nucleophilic to attack the isothiocyanate.[7][8] Because lysine residues are generally abundant and surface-exposed on proteins, FITC labeling typically results in the attachment of multiple fluorophores to a single protein molecule. While this can amplify the signal, it can also lead to a heterogeneous product and potentially interfere with protein function if lysines are critical for biological activity.
Caption: FITC's isothiocyanate group reacts with primary amines on a protein to form a stable thiourea bond.
Part 2: Photophysical Performance - A Quantitative Comparison
The utility of a fluorescent probe is defined by its photophysical properties. A bright, stable fluorophore is essential for high-quality data, especially in demanding applications like single-molecule imaging or long-term live-cell tracking.
| Property | This compound (TMRM) | Fluorescein Isothiocyanate (FITC) | Advantage |
| Excitation Max (λex) | ~543 - 550 nm[9] | ~491 - 495 nm[5][10] | Application Dependent |
| Emission Max (λem) | ~567 - 575 nm[9] | ~516 - 525 nm[5][10] | Application Dependent |
| Molar Extinction Coeff. (ε) | ~90,000 M⁻¹cm⁻¹[11] | ~75,000 M⁻¹cm⁻¹[10][12] | TMRM |
| Quantum Yield (Φ) | ~0.1 - 0.3 (conjugate dependent)[9] | ~0.92[10][12] | FITC |
| Calculated Brightness (ε × Φ) | ~9,000 - 27,000 | ~69,000 | FITC (in optimal conditions) |
| Photostability | High; rhodamines are known for photostability[1] | Low; prone to rapid photobleaching[12][13][14] | TMRM |
| pH Sensitivity | Relatively low | High; fluorescence significantly decreases in acidic pH[5] | TMRM |
| Reactive Group | Maleimide[2] | Isothiocyanate[12] | Application Dependent |
| Target Residue | Cysteine (Thiol)[1] | Lysine, N-terminus (Amine)[5] | Application Dependent |
Analysis of Performance:
-
Brightness: While FITC has a significantly higher quantum yield, leading to a higher calculated brightness in optimal conditions, this is a double-edged sword.[10][12] Its poor photostability means this initial brightness quickly fades under illumination.[14] TMRM, while having a lower quantum yield, offers a more robust and stable signal over time due to its superior photostability and high extinction coefficient.[1][11]
-
Environmental Stability: This is a critical differentiator. FITC's fluorescence is highly pH-sensitive and quenches significantly in acidic environments (pH < 7).[5] This makes it unsuitable for studying processes in acidic organelles like lysosomes or endosomes. TMRM, as a rhodamine dye, maintains its fluorescence over a broader pH range, providing more reliable data in varying cellular environments.
-
Photostability: TMRM is substantially more photostable than FITC.[1][14] For applications requiring intense or prolonged light exposure, such as confocal microscopy, super-resolution imaging, or long-term live-cell imaging, TMRM is the far superior choice. FITC's rapid photobleaching can lead to signal loss and make quantitative analysis challenging.[13]
Part 3: Experimental Workflows - Validated Protocols for Success
The following protocols are designed to be self-validating systems. The causality behind each step is explained to ensure both success and a deep understanding of the process.
Caption: Comparative workflow for protein labeling with TMRM and FITC, highlighting key differences.
Protocol 1: Protein Labeling with this compound
Rationale: This protocol is optimized for the specific reaction between a maleimide and a thiol. The pH is maintained at neutral to ensure the thiol is reactive while minimizing potential side reactions with amines.[15] Disulfide bonds, which are unreactive, must be reduced to free thiols for labeling.[16]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)[3]
-
TCEP (tris(2-carboxyethyl)phosphine) (Optional, for reduction)
-
This compound (TMRM)
-
Anhydrous DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25)[7]
Methodology:
-
Protein Preparation: Dissolve the protein in the degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[16] Causality: Degassing with nitrogen or argon is crucial to prevent the re-oxidation of thiols into disulfide bonds during the reaction.[3]
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be labeled, add a 10-100x molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[16] Causality: TCEP is a stable reducing agent that selectively reduces disulfide bonds. Unlike DTT, excess TCEP does not need to be removed as it does not contain a thiol group and will not react with the maleimide dye.[15]
-
Dye Preparation: Immediately before use, prepare a 10-20 mM stock solution of TMRM in anhydrous DMSO or DMF.[15] Causality: Maleimides can hydrolyze in the presence of water, so using an anhydrous solvent and preparing the solution fresh is essential for maximum reactivity.
-
Conjugation Reaction: Add a 10-20x molar excess of the TMRM solution to the stirring protein solution.[16] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[15] Causality: A molar excess of the dye ensures efficient labeling of the available thiols. The reaction is light-sensitive due to the fluorophore.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with your desired storage buffer (e.g., PBS).[7] The labeled protein will elute first. Causality: This step is critical to remove free dye, which can cause high background fluorescence and inaccurate concentration measurements.
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
Rationale: This protocol is designed for the reaction between an isothiocyanate and a primary amine. The alkaline pH is essential to deprotonate the amine groups, making them nucleophilic and reactive.[7] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the protein for reaction with FITC.[17]
Materials:
-
Protein of interest (at least 1 mg/mL)
-
Amine-free labeling buffer (e.g., 0.1 M sodium carbonate-bicarbonate, pH 9.0-9.5)[7][18]
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMSO
-
Gel filtration column (e.g., Sephadex G-25)[7]
Methodology:
-
Protein Preparation: Dissolve or dialyze the protein into the amine-free labeling buffer at a concentration of 1-2 mg/mL.[17] Causality: The high pH is non-negotiable for this reaction to proceed efficiently. Any competing amines from the buffer will quench the reaction.[18]
-
Dye Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7][17] Causality: FITC is unstable in solution and should be used immediately after solubilization.[7]
-
Conjugation Reaction: While stirring, add the FITC solution to the protein solution. A common starting point is a 5:1 molar ratio of FITC to protein.[18] Protect the reaction from light by wrapping the tube in foil and incubate for 90 minutes at room temperature or 37°C.[7][17] Causality: The dye-to-protein ratio must be optimized to achieve the desired degree of labeling without causing protein precipitation or fluorescence quenching.
-
Purification: Separate the FITC-labeled protein from unreacted dye using a gel filtration column, eluting with a storage buffer like PBS.[7][17] The brightly colored, labeled protein will elute first, followed by the smaller, unreacted FITC molecules. Causality: Proper purification is essential for accurate downstream quantification and to avoid experimental artifacts from free dye.
Part 4: Self-Validation - Calculating the Degree of Labeling (DOL)
Trust in your results begins with validating your reagents. After purification, you must determine the DOL, which is the average number of dye molecules conjugated to each protein molecule. This is achieved through absorbance spectrophotometry.
Required Measurements:
-
Absorbance of the conjugate at 280 nm (A₂₈₀).
-
Absorbance of the conjugate at the dye's λₘₐₓ (Aₘₐₓ). For TMRM, this is ~550 nm; for FITC, ~494 nm.
Calculation:
-
Calculate Protein Concentration (M):
-
Calculate Dye Concentration (M):
-
Dye Conc. = Aₘₐₓ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye (see table above).
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL for antibodies is typically between 2 and 4.[7] A very high DOL can lead to quenching and altered protein function.
Part 5: Authoritative Conclusion and Recommendations
The choice between this compound and Fluorescein isothiocyanate is a choice between specificity and photostability versus initial brightness and ease of use.
Choose this compound (TMRM) when:
-
Photostability is paramount: For confocal microscopy, super-resolution techniques, or any experiment involving long or intense illumination.
-
Site-specific labeling is desired: When you need to label a specific cysteine residue, either naturally occurring or engineered.
-
The experimental environment has a variable or acidic pH: TMRM's pH insensitivity ensures a reliable signal.
-
A robust, long-lasting signal is more important than initial peak brightness.
Choose Fluorescein Isothiocyanate (FITC) when:
-
High initial brightness is the primary concern for a short-duration experiment: Such as in some flow cytometry applications where cells pass through the laser quickly.
-
The target protein lacks accessible cysteine residues.
-
The experimental pH is stable and will be maintained above 7.0.
-
A heterogeneous population of labeled molecules is acceptable for the application.
In modern fluorescence applications, the limitations of FITC, particularly its poor photostability and pH sensitivity, have made it less favorable for quantitative or advanced imaging techniques.[13][14] For researchers and drug development professionals requiring robust, reproducible, and high-quality data, TMRM and other modern rhodamine or Alexa Fluor™ dyes offer a significant performance advantage and should be considered the superior choice for most demanding applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 7. scrum-net.co.jp [scrum-net.co.jp]
- 8. peptideweb.com [peptideweb.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. rndsystems.com [rndsystems.com]
- 11. 5-TAMRA Maleimide [this compound] *CAS 154480-30-5* | AAT Bioquest [aatbio.com]
- 12. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 13. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. biotium.com [biotium.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 18. youdobio.com [youdobio.com]
A Senior Application Scientist's Guide to Confirming TMR Maleimide Labeling: A Comparative Analysis Focused on Mass Spectrometry
In the landscape of chemical biology and drug development, the precise covalent labeling of proteins with fluorescent probes is a cornerstone technique. It enables researchers to track protein localization, study protein-protein interactions, and develop targeted therapeutics. Tetramethylrhodamine (TMR) maleimide is a widely used reagent for this purpose, prized for its bright fluorescence and high reactivity towards free cysteine residues. However, the success of any experiment hinges on the confident confirmation that the labeling reaction has proceeded as intended.
This guide provides a comprehensive, experience-driven comparison of methods to validate TMR maleimide labeling, with a primary focus on the definitive power of mass spectrometry. We will explore the "why" behind experimental choices, compare alternative techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Chemistry of Confidence: Understanding TMR Maleimide Labeling
TMR maleimide targets the thiol group (-SH) of cysteine residues, which are often strategically placed in proteins through site-directed mutagenesis. The maleimide moiety undergoes a highly specific Michael addition reaction with the deprotonated thiol (thiolate anion), forming a stable thioether bond. This specificity is paramount, as it ensures the fluorophore is attached at a precise location, minimizing perturbations to protein function.
However, several factors can lead to suboptimal or failed labeling:
-
Inaccessible Cysteine Residues: The target cysteine may be buried within the protein's three-dimensional structure.
-
Oxidized Thiols: The cysteine thiol may be oxidized, forming disulfide bonds that are unreactive towards maleimides.
-
Hydrolysis of Maleimide: In aqueous solutions, the maleimide group can hydrolyze, rendering it incapable of reacting with the thiol.
Given these potential pitfalls, relying on assumption is not an option for rigorous scientific inquiry. Verification is essential.
Mass Spectrometry: The Gold Standard for Labeling Confirmation
Mass spectrometry (MS) offers unparalleled detail in confirming covalent labeling. It not only verifies that the label is present but can also pinpoint the exact amino acid residue to which it is attached. The fundamental principle is the precise measurement of mass. The covalent attachment of a TMR maleimide molecule (with a monoisotopic mass of approximately 429.19 Da for the reacted form) results in a predictable mass increase in the target protein and its constituent peptides.
Workflow for MS-Based Confirmation
The following diagram and protocol outline a typical bottom-up proteomics workflow for confirming TMR labeling.
Figure 1: Workflow for Mass Spectrometry Confirmation. This diagram illustrates the key steps from sample preparation of both labeled and control proteins to final data analysis and confirmation.
Experimental Protocol: MS Confirmation
-
Sample Preparation:
-
Control Sample: Prepare a sample of the unlabeled protein that will be processed in parallel with the labeled sample. This is a critical control for distinguishing native peptides from labeled ones.
-
Denaturation, Reduction, and Alkylation: Denature the TMR-labeled and control proteins in a buffer containing 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the remaining free cysteines with iodoacetamide. This step ensures that any unlabeled cysteines are capped, preventing them from reacting artifactually later.
-
Buffer Exchange & Digestion: Remove the denaturing agents and perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate). Digest the proteins into smaller peptides overnight using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, creating a predictable set of peptides.
-
-
LC-MS/MS Analysis:
-
Separation: Inject the digested peptide mixtures onto a reverse-phase liquid chromatography (LC) system. The peptides are separated based on their hydrophobicity.
-
Mass Analysis: The separated peptides are introduced into the mass spectrometer. The instrument performs a full MS scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
Fragmentation: The instrument selects precursor ions (the peptides) for fragmentation (MS2). This fragmentation breaks the peptide backbone at predictable locations, generating a fragmentation spectrum that reveals the amino acid sequence.
-
-
Data Interpretation:
-
Software Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein.
-
Mass Shift Identification: The key step is to specify a variable modification corresponding to the mass of the reacted TMR maleimide (+429.19 Da) on cysteine residues.
-
Validation: The software will identify peptides containing this mass shift. The MS2 spectrum for that peptide should contain fragment ions (b- and y-ions) that also show the mass modification, confirming the exact site of labeling. The unlabeled control sample should not show any peptides with this modification.
-
A Comparative Look: Alternative Confirmation Methods
While mass spectrometry is the most informative method, other techniques can provide valuable, albeit less detailed, confirmation. The choice of method often depends on the required level of certainty, available equipment, and experimental throughput.
| Feature | Mass Spectrometry | SDS-PAGE with Fluorescence | UV-Visible Spectroscopy |
| Information Provided | Confirms mass, identifies specific site of labeling | Confirms label is on the protein, assesses purity | Provides average Degree of Labeling (DoL) |
| Sensitivity | High (femtomole to attomole) | Moderate (nanogram) | Low (microgram) |
| Quantitative? | Semi-quantitative (can be quantitative with standards) | No | Yes |
| Key Advantage | Unambiguous site-specific confirmation | Simple, rapid, and visual | Provides a quantitative bulk measurement |
| Key Limitation | Requires specialized equipment and expertise | Does not confirm labeling site or DoL | An average measure; cannot confirm site |
Method 2: SDS-PAGE with In-Gel Fluorescence
This is often the first and quickest check. By running the labeled protein on an SDS-PAGE gel and imaging it with a fluorescence scanner, you can visually confirm that the fluorescence signal co-localizes with the protein band.
Principle: The TMR-labeled protein will fluoresce when excited with the appropriate wavelength of light (typically ~550 nm). This fluorescence can be detected directly in the gel.
Experimental Protocol:
-
Load the TMR-labeled protein sample and an unlabeled protein control onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Place the gel into a fluorescence gel scanner (e.g., Typhoon or ChemiDoc).
-
Scan the gel using the excitation and emission filters appropriate for TMR (e.g., 532 nm excitation, 580 nm emission).
-
After fluorescence scanning, stain the same gel with a total protein stain like Coomassie Brilliant Blue.
Data Interpretation: A successful reaction is indicated by a fluorescent band at the correct molecular weight for your target protein, which also corresponds to a protein band in the Coomassie-stained image. The unlabeled control lane should show a protein band but no fluorescence.
Figure 2: Workflow for SDS-PAGE Confirmation. This flowchart outlines the straightforward process of verifying labeling through in-gel fluorescence analysis.
Method 3: UV-Visible Spectroscopy
This method provides a quantitative measure of the average number of dye molecules per protein molecule, known as the Degree of Labeling (DoL). It relies on the distinct absorbance peaks of the protein (at 280 nm) and the TMR dye (at ~555 nm).
Principle: By measuring the absorbance at these two wavelengths and using the Beer-Lambert law, one can calculate the concentration of the protein and the dye in the same sample.
Experimental Protocol:
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and ~555 nm (Amax) using a spectrophotometer.
-
Calculate the concentration of the TMR dye using its molar extinction coefficient (εdye), which is typically ~90,000 M-1cm-1 at 555 nm.
-
Concentrationdye = Amax / εdye
-
-
Calculate the protein concentration. The TMR dye also absorbs light at 280 nm, so its contribution must be subtracted. This is done using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at Amax. For TMR, this is often around 0.3.
-
Corrected A280 = A280 - (Amax * CF)
-
Concentrationprotein = Corrected A280 / εprotein
-
-
Calculate the Degree of Labeling (DoL):
-
DoL = Concentrationdye / Concentrationprotein
-
Data Interpretation: The resulting DoL value represents the average stoichiometry of labeling. For a protein with a single target cysteine, a DoL close to 1.0 indicates a highly efficient reaction.
Conclusion and Recommendations
Confirming successful labeling is a non-negotiable step in producing high-quality, reproducible data.
-
For a quick, qualitative check, SDS-PAGE with fluorescence imaging is an excellent first-pass method.
-
To obtain a quantitative measure of the overall labeling efficiency, UV-Visible spectroscopy is the preferred technique.
-
For the highest level of confidence, including unambiguous confirmation of the labeling site, mass spectrometry is the definitive gold standard. It provides the most detailed and trustworthy data, which is often essential for publications and for advancing drug development projects where the precise location of a modification is critical.
By selecting the appropriate validation method, researchers can proceed with confidence, knowing that their fluorescently labeled protein is precisely what they intended to create.
A Researcher's Guide to Thiol-Reactive Labeling: Navigating Alternatives to TMR Maleimide
For decades, the covalent labeling of cysteine residues has been a cornerstone of bioconjugation, enabling researchers to attach fluorescent probes, drugs, and other moieties to proteins with a high degree of site-specificity. Tetramethylrhodamine (TMR) maleimide has long been a workhorse in this field, valued for its bright orange fluorescence and the relatively straightforward chemistry of the maleimide group. However, the demands of modern research—from high-resolution, long-term live-cell imaging to the development of robust antibody-drug conjugates (ADCs)—have exposed the limitations of this classic reagent.
This guide provides an in-depth comparison of the key alternatives to TMR maleimide. We will move beyond simple product listings to explore the underlying chemistry, compare critical performance metrics, and provide field-proven protocols. Our goal is to empower you, the researcher, to make informed decisions based on a solid understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
The Benchmark and Its-Limitations: Understanding Maleimide Chemistry
Maleimides react with the thiol side chain of cysteine via a Michael addition reaction. This process is highly efficient and selective for thiols at a near-neutral pH of 6.5-7.5, where the cysteine thiolate anion is sufficiently nucleophilic, while other potentially reactive groups like lysine amines are largely protonated and unreactive.[1][2][3]
However, the resulting thiosuccinimide linkage, long considered stable, is susceptible to a retro-Michael reaction. This reversal can lead to the transfer of the label to other accessible thiols, such as the highly abundant glutathione in the cellular environment, or hydrolysis of the maleimide ring, compromising the integrity of the conjugate, especially in in vivo applications.[4][5] Furthermore, the photophysical properties of TMR, while adequate for many applications, are surpassed by modern fluorophores in terms of brightness and photostability.[6][7]
dot graph TD { rankdir=LR; node [shape=plaintext];
| Maleimide Dye | |
| N | Dye |
>]; Intermediate [label="Thioether Adduct (Thiosuccinimide)"];
} dots Caption: Mechanism of maleimide reaction with a protein thiol.
The Landscape of Alternatives: A Chemical Comparison
The limitations of traditional maleimides have spurred the development of diverse chemical strategies for thiol labeling. Each offers a unique profile of reactivity, stability, and application suitability.
Haloacetamides (Iodoacetamides and Bromoacetamides)
Haloacetamides react with thiols via a nucleophilic substitution (SN2) reaction, forming a highly stable, irreversible thioether bond.[8][9] This bond is not susceptible to the reversal seen with maleimides, making iodoacetamide-based conjugates significantly more stable for long-term studies and in vivo use.[10]
However, this stability comes at the cost of reactivity. Iodoacetamides are generally less reactive than maleimides and may require slightly more alkaline conditions (pH 7.2-9) to achieve optimal rates.[3][8] A critical consideration is their potential for off-target reactivity; at higher pH values or with prolonged incubation, iodoacetamides can react with other nucleophilic residues like methionine and histidine.[1][11]
dot graph TD { rankdir=LR; node [shape=plaintext];
| I-CH2-C(=O)-NH-Dye |
>]; Product [label="Stable Thioether Adduct"];
} dots Caption: Mechanism of iodoacetamide reaction with a protein thiol.
Next-Generation Maleimides (NGMs) for Enhanced Stability
To address the stability issue while retaining the rapid kinetics of maleimides, "Next-Generation Maleimides" (NGMs) have been developed. A prominent example is the use of dibromomaleimides (DBMs) for bridging disulfide bonds in antibodies.[12][13] In this strategy, the antibody's interchain disulfide bonds are first reduced to yield pairs of free thiols. The DBM then reacts with both thiols, effectively "re-bridging" the disulfide with a stable, hydrolysis-resistant linkage.[14][15] This creates highly homogeneous and stable antibody-drug conjugates (ADCs) from native antibodies without the need for genetic engineering.[12][14]
dot graph TD { rankdir=LR; node [shape=plaintext];
} dots Caption: DBMs re-bridge reduced disulfide bonds for stable conjugation.
Fluorogenic Probes: Labeling with a "Turn-On" Signal
A significant challenge in fluorescence labeling is the removal of unreacted, highly fluorescent probes, which can create high background noise. Fluorogenic probes solve this problem by being virtually non-fluorescent until they react with their target. Upon reaction with a thiol, a conformational or electronic change in the molecule occurs, leading to a dramatic increase in quantum yield and fluorescence intensity.[16][17]
Probes based on the 7-oxanorbornadiene (OND) framework, for example, use an intramolecular quenching mechanism that is disrupted upon thiol addition, resulting in fluorescence enhancements of up to 180-fold.[16][18] This high signal-to-noise ratio is ideal for no-wash cell imaging and for accurately quantifying reaction kinetics.
Reversible Labeling Chemistries
In some applications, such as the temporary blocking of a cysteine residue or the controlled release of a payload, a reversible linkage is desirable.
-
Pyridyl Disulfides: These reagents react with thiols via thiol-disulfide exchange to form a new disulfide bond. This bond is stable but can be readily cleaved by adding a reducing agent like DTT or TCEP.[11]
-
Thiosulfates: Reagents like the TS-Link™ series are highly water-soluble and react selectively with thiols to form reversible disulfide bonds, offering another strategy for cleavable conjugation.[1][19]
Performance Comparison: Key Metrics for Probe Selection
The choice of a thiol-reactive probe depends on a balance of factors related to both the chemical reaction and the properties of the attached reporter (e.g., fluorophore).
| Reagent Class | Reaction Mechanism | Optimal pH | Bond Stability | Key Advantages | Key Disadvantages |
| Traditional Maleimide | Michael Addition | 6.5 - 7.5[3] | Reversible: Susceptible to retro-Michael reaction and hydrolysis[5] | Fast kinetics, high thiol selectivity at neutral pH. | Conjugate instability, especially in vivo. |
| Haloacetamide | SN2 Substitution | 7.2 - 9.0[3] | Irreversible: Forms a very stable thioether bond.[8] | Highly stable conjugate, irreversible bond. | Slower kinetics than maleimides, potential for off-target reactions at higher pH.[9] |
| Next-Gen Maleimide (DBM) | Michael Addition (x2) | 6.5 - 7.5 | Irreversible: Forms a stable, hydrolysis-resistant bridge.[13] | Creates highly stable and homogeneous conjugates from native disulfides.[12][14] | Requires reduction of a disulfide bond prior to labeling. |
| Fluorogenic Probes (OND) | Michael Addition | ~7.0[16] | Irreversible: Forms a stable thioether adduct. | Low background, high signal-to-noise, enables no-wash imaging.[18] | Currently a more limited selection of fluorophores compared to other classes. |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | 7.0 - 8.0 | Reversible: Cleavable with reducing agents (DTT, TCEP). | Allows for controlled release or temporary modification. | Linkage is not stable in reducing environments. |
| Julia-Kocienski-like | Nucleophilic Aromatic Substitution | 5.8 - 8.0[4] | Irreversible: Forms a highly stable linkage.[4] | Superior stability to maleimides in human plasma, highly chemoselective.[4] | Newer chemistry, fewer commercially available options. |
Beyond the Reaction: A Guide to Modern Fluorophores
The performance of a fluorescent conjugate is critically dependent on the photophysical properties of the dye. TMR has a quantum yield of about 0.41-0.43 and is susceptible to photobleaching.[6][7] Modern alternatives offer substantial improvements.
| Fluorophore Class | Key Characteristics |
| TMR (Tetramethylrhodamine) | The benchmark. Moderate brightness and photostability. Quantum yield ~0.41.[6] |
| Alexa Fluor™ Dyes | A popular series of dyes known for high brightness, excellent photostability, and pH insensitivity.[19] |
| BODIPY™ Dyes | Characterized by high quantum yields (often approaching 1.0), narrow emission spectra, and pH insensitivity.[19] However, their spectra can be sensitive to the solvent polarity. |
| CF® Dyes | A comprehensive series of dyes from Biotium designed as high-performance alternatives to Alexa Fluor dyes, with excellent brightness and photostability.[2] |
| Janelia Fluor® (JF) Dyes | A class of exceptionally bright and photostable rhodamine derivatives, ideal for demanding applications like live-cell and single-molecule microscopy.[6][20] |
| Deuterated Rhodamines | Recent studies show that replacing the hydrogen atoms on the N-methyl groups of rhodamines with deuterium (e.g., TMR-d12) can significantly increase quantum yield and photostability.[7] |
Experimental Protocols: From Theory to Practice
Accurate and reproducible labeling requires careful attention to protocol details. The following protocols provide a framework for successful conjugation.
General Protocol for Protein Labeling with a Maleimide Dye
This protocol is a baseline for labeling a protein with available cysteine residues.
Causality: The choice of buffer is critical. It must be free of thiols (e.g., no DTT or 2-mercaptoethanol) and maintained at pH 7.0-7.5 to ensure thiol selectivity.[21] If the protein has disulfide bonds that need to be labeled, a pre-reduction step with a reducing agent like TCEP is necessary. TCEP is often preferred over DTT as excess DTT must be removed before adding the maleimide reagent, whereas TCEP generally does not react with maleimides and can often be left in the reaction.[22] The reaction should be protected from light to prevent photodegradation of the fluorophore.
dot graph TD { A[Prepare Protein Solution1-10 mg/mL in degassed,thiol-free buffer pH 7.0-7.5] --> B{Has Disulfides?}; B -- Yes --> C[Add TCEP ReductantIncubate 20-30 min]; B -- No --> D[Proceed to Labeling]; C --> D; D --> E[Prepare 10 mM Dye Stockin anhydrous DMSO/DMF]; E --> F[Add Dye to Protein(10-20x molar excess)Stir gently]; F --> G[Incubate 2 hrs @ RT orOvernight @ 4°C(Protect from light)]; G --> H[Purify Conjugate(e.g., Gel Filtration Column)]; H --> I[Determine Degree of Labeling(Spectrophotometry)]; } dots Caption: Workflow for general protein labeling with a maleimide dye.
Step-by-Step Methodology:
-
Prepare Protein Solution: Dissolve the protein to be labeled at 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES, or Tris) at pH 7.0-7.5. Degassing by bubbling with nitrogen or argon is recommended to prevent re-oxidation of thiols.
-
(Optional) Reduce Disulfide Bonds: If labeling cysteines involved in disulfide bonds, add a 10-100x molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.
-
Conjugation Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye over protein. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench Reaction: The reaction can be stopped by adding a small molecule thiol like glutathione or 2-mercaptoethanol.
-
Purification: Remove unreacted dye and other reagents by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[1]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (Amax).
Protocol for Antibody Disulfide Bridging with Dibromomaleimide (DBM)
This advanced protocol is for creating stable, site-specific antibody conjugates.
Causality: This method hinges on the selective reduction of the more accessible interchain disulfide bonds while leaving the intrachain disulfides intact. TCEP is an ideal reducing agent for this purpose. The DBM reagent is then added to react with the two newly formed thiols, creating a stable covalent bridge. The stoichiometry is critical for achieving a homogeneous product with a drug-to-antibody ratio (DAR) of approximately 4.[15]
Step-by-Step Methodology:
-
Prepare Antibody Solution: Prepare the antibody (e.g., a typical IgG1) in a suitable buffer such as PBS.
-
Reduction: Add a defined molar excess of TCEP (typically 2-5 equivalents) to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Add DBM Reagent: Add the DBM-linker-payload reagent to the reduced antibody solution at a molar excess of ~1.5-fold per generated thiol.
-
Conjugation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the resulting antibody conjugate using standard methods such as protein A chromatography or size exclusion chromatography to remove excess reagents and any unreacted antibody.
-
Characterization: Analyze the final product using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry to confirm the DAR and homogeneity of the conjugate.
Conclusion: Selecting the Right Tool for the Job
The field of thiol-reactive labeling has evolved far beyond the classic TMR maleimide. For applications demanding high stability, such as the development of therapeutics, iodoacetamides, next-generation maleimides, and Julia-Kocienski-like reagents offer robust and irreversible linkages.[4][8] For high-sensitivity imaging where background fluorescence is a concern, fluorogenic probes provide an elegant solution with their "turn-on" signal.[16] Finally, the choice of fluorophore is as critical as the choice of reactive chemistry; modern dyes like the Alexa Fluor, CF, and Janelia Fluor series offer significant improvements in brightness and photostability over TMR, enabling more demanding and longer-term imaging experiments.[6][19]
By understanding the chemical principles, performance metrics, and protocols outlined in this guide, researchers can confidently select and implement the optimal thiol-labeling strategy, pushing the boundaries of their scientific inquiries.
References
- 1. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N -Methyl deuterated rhodamines for protein labelling in sensitive fluorescence microscopy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06466E [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Expanding the scope of Next Generation Maleimides for Antibody Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 14. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A thiol-activated fluorogenic probe for detection of a target protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. oni.bio [oni.bio]
- 21. biotium.com [biotium.com]
- 22. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Site-Specific Protein Labeling with TMR Maleimide
For researchers, scientists, and drug development professionals, the ability to precisely attach a fluorescent probe to a specific site on a protein is paramount. This site-specific labeling is the foundation for a multitude of advanced assays, from single-molecule fluorescence studies to in-depth investigations of protein-protein interactions. Tetramethylrhodamine (TMR) maleimide has long been a workhorse for this purpose, prized for its bright fluorescence and its reactivity towards cysteine residues.
However, successful labeling is not merely about mixing reagents; it is a process that demands rigorous validation to ensure specificity, efficiency, and stability. This guide provides an in-depth look at the validation of TMR maleimide-labeled proteins, offering a blend of theoretical principles and practical, field-proven protocols. We will explore the causality behind experimental choices, detail self-validating systems, and compare this established chemistry with emerging alternatives.
The Chemistry of Cysteine-Specific Labeling with TMR Maleimide
The cornerstone of TMR maleimide's utility is its highly specific reaction with the thiol (sulfhydryl) group of cysteine residues.[1][2][3] This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[4] This forms a stable thioether linkage, covalently attaching the TMR fluorophore to the protein.[5][6]
For this reaction to be efficient and specific, several conditions must be met:
-
Accessible Cysteine Residues: The target cysteine must be solvent-accessible. Cysteines buried within the protein's core or participating in disulfide bonds will not be available for labeling.[1][5]
-
Reduced Thiols: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.[2][3][7] Therefore, a reduction step is often necessary prior to labeling.
-
Optimal pH: The reaction is most efficient and specific at a pH range of 6.5-7.5.[5][6] At this pH, the thiol group is sufficiently nucleophilic to react, while minimizing side reactions with other amino acid residues like lysine, which can occur at higher pH values.[5][6]
It is also crucial to be aware of potential side reactions. The thiosuccinimide linkage can, under certain conditions, undergo a retro-Michael reaction, leading to reversibility.[8][9] Additionally, for proteins with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, which may complicate analysis.[4][10]
Caption: Mechanism of TMR Maleimide Labeling of a Cysteine Residue.
Experimental Workflow: From Labeling to Validation
A robust labeling protocol incorporates checkpoints for validation at each critical stage. The following workflow is designed to be self-validating, ensuring a high degree of confidence in the final product.
Caption: A Self-Validating Workflow for TMR Maleimide Protein Labeling.
Detailed Experimental Protocol
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2][7]
-
To reduce disulfide bonds, add a 10- to 100-fold molar excess of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5][7] Incubate for 20-60 minutes at room temperature.
-
Expertise & Experience: TCEP is preferred over DTT or BME because it does not contain a free thiol group and therefore does not need to be removed before adding the maleimide reagent.[5]
-
-
Labeling Reaction:
-
Prepare a stock solution of TMR maleimide in an anhydrous solvent like DMSO or DMF.[2][11]
-
Add the TMR maleimide solution to the protein solution to achieve a 10- to 20-fold molar excess of dye to protein.[3][11][12] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11][13]
-
-
Quenching:
-
To stop the reaction and cap any unreacted maleimide groups, add a thiol-containing quenching agent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.[8][14][15] Incubate for 15-30 minutes at room temperature.
-
Trustworthiness: This quenching step is critical to prevent off-target reactions of the remaining maleimide in downstream applications.[8]
-
-
Purification:
The Cornerstone of Confidence: A Multi-Pronged Approach to Validation
No single technique can fully validate a labeled protein. A combination of spectroscopic, mass spectrometric, and chromatographic methods is essential to confirm success.
Caption: Multi-Pronged Validation Strategy for Labeled Proteins.
Spectroscopic Analysis: Determining the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, is a critical parameter. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the TMR dye at its absorbance maximum (~555 nm).[3][11][16]
Calculation of Degree of Labeling (DOL):
-
Protein Concentration (M):
-
First, calculate the corrected absorbance of the protein at 280 nm (A280, corrected):
-
Protein Concentration (M) = A280, corrected / εprotein
-
Where εprotein is the molar extinction coefficient of the protein.
-
-
-
Dye Concentration (M):
-
Dye Concentration (M) = Amax, dye / εdye
-
Where εdye is the molar extinction coefficient of the dye at its absorbance maximum.
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
| Parameter | Symbol | Description |
| Measured Protein Absorbance | A280, measured | Absorbance of the conjugate solution at 280 nm. |
| Measured Dye Absorbance | Amax, dye | Absorbance of the conjugate solution at the dye's λmax. |
| Correction Factor | CF | A280 of dye / Amax of dye. |
| Protein Extinction Coefficient | εprotein | Molar extinction coefficient of the protein at 280 nm (M-1cm-1). |
| Dye Extinction Coefficient | εdye | Molar extinction coefficient of the dye at its λmax (M-1cm-1). |
Authoritative Grounding: The accuracy of this method relies on precise extinction coefficients for both the protein and the dye. It's important to note that the spectral properties of the dye can be influenced by its local environment upon conjugation.[17]
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) provides unambiguous validation of successful labeling.[18][19]
-
Intact Mass Analysis: By analyzing the intact labeled protein, one can confirm the expected mass shift corresponding to the addition of the TMR maleimide moiety. This provides a clear indication that conjugation has occurred.[20]
-
Peptide Mapping: For definitive confirmation of site-specificity, the labeled protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[21] This allows for the identification of the specific cysteine-containing peptide that has been modified, confirming that the label is at the intended location.
Chromatographic Methods: Assessing Purity and Homogeneity
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the labeled protein.[22][23][24]
-
Reversed-Phase HPLC (RP-HPLC): This technique can separate the labeled protein from the unlabeled protein, as the addition of the hydrophobic TMR dye often results in a longer retention time.[24] It can also resolve species with different numbers of labels.
-
Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on size and can be used to detect and quantify any aggregation that may have been induced by the labeling process.
Comparative Analysis: TMR Maleimide vs. Alternative Chemistries
While TMR maleimide is a robust and widely used reagent, it's important to be aware of its limitations and the alternative chemistries available. Concerns over the stability of the thioether bond, particularly its susceptibility to a retro-Michael reaction in vivo, have spurred the development of other labeling strategies.[9][25]
| Feature | Maleimide-Thiol | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction | Michael Addition | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Specificity | High for thiols | High (Bioorthogonal) | High (Bioorthogonal) |
| Kinetics | Fast | Moderate to Fast | Extremely Fast |
| Linkage Stability | Moderate (can be reversible)[9][25] | Very High (irreversible) | Very High (irreversible) |
| Requirements | Accessible cysteine | Introduction of azide and alkyne | Introduction of diene and dienophile |
| Key Advantage | Well-established, readily available reagents | Bioorthogonal, highly stable linkage | Exceptionally fast kinetics, bioorthogonal[25] |
| Key Disadvantage | Potential for reversibility/thiol exchange | Requires genetic incorporation of unnatural amino acids or enzymatic modification | Larger tags may be required |
Other alternatives include 5-hydroxy-pyrrolones[26] and Julia-Kocienski-like reagents[9][27], which aim to provide more stable linkages than traditional maleimides.
Troubleshooting Common Labeling Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Inactive maleimide dye (hydrolysis).[28] | Use fresh, anhydrous DMSO/DMF for stock solutions. |
| Insufficiently reduced protein.[28] | Ensure complete reduction with an adequate excess of TCEP. | |
| Re-oxidation of thiols.[28] | Perform labeling promptly after reduction; degas buffers. | |
| Protein Precipitation | Over-labeling affecting protein solubility.[29] | Optimize the dye:protein molar ratio; try a lower ratio. |
| High concentration of organic solvent. | Ensure the final concentration of DMSO/DMF is low (<10%).[14] | |
| Inconclusive Validation | Inaccurate DOL calculation. | Verify extinction coefficients; consider denaturing conditions for measurement.[17] |
| Poor MS signal. | Ensure proper sample cleanup to remove interfering substances. |
Conclusion
The site-specific labeling of proteins with TMR maleimide is a powerful technique, but its successful application hinges on a rigorous and multi-faceted validation strategy. By understanding the underlying chemistry, implementing a self-validating experimental workflow, and employing a combination of spectroscopic, mass spectrometric, and chromatographic analyses, researchers can ensure the integrity and reliability of their labeled proteins. While maleimide chemistry remains a valuable tool, an awareness of its limitations and the growing landscape of alternative bioconjugation methods will empower scientists to select the optimal approach for their specific research needs, ultimately leading to more robust and reproducible experimental outcomes.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. bachem.com [bachem.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 18. longdom.org [longdom.org]
- 19. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. UWPR [proteomicsresource.washington.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. phmethods.net [phmethods.net]
- 24. hplc.eu [hplc.eu]
- 25. benchchem.com [benchchem.com]
- 26. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to the Stability of Maleimide-Thiol Conjugates: From TMR Dyes to Next-Generation Alternatives
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The thiol-maleimide reaction, a form of Michael addition, has long served as a cornerstone of bioconjugation for its high chemoselectivity and rapid kinetics under physiological conditions.[1] It is the go-to method for attaching fluorescent probes like Tetramethylrhodamine (TMR), PEGylating proteins, and constructing complex architectures like Antibody-Drug Conjugates (ADCs).[2][3]
However, the perceived stability of the resulting thiosuccinimide bond is often overestimated, leading to challenges in reproducibility and in vivo efficacy. The linkage is susceptible to degradation, particularly within the thiol-rich environment of biological systems.[4][5] This guide provides an in-depth, objective comparison of the stability of traditional maleimide-thiol bonds, such as those formed with TMR-maleimide, against next-generation alternatives, supported by mechanistic insights and actionable experimental protocols.
The Foundational Chemistry: Understanding the Maleimide-Thiol Reaction
The utility of maleimide-thiol chemistry lies in its efficiency. The reaction involves the nucleophilic attack of a thiol (typically from a cysteine residue in a protein) on the electron-deficient double bond of the maleimide ring.[2] This Michael addition reaction proceeds rapidly at or near neutral pH (optimally 6.5-7.5), forming a stable covalent thiosuccinimide linkage without the need for catalysts.[6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, granting it excellent chemoselectivity.[]
Caption: Thiol-Maleimide Michael Addition Reaction.
The Stability Dilemma: A Tale of Two Competing Pathways
The long-term stability of the thiosuccinimide adduct is dictated by a competition between two opposing chemical pathways: a degradation pathway via retro-Michael addition and a stabilization pathway via hydrolysis.
Pathway 1 (Degradation): Retro-Michael Addition and Thiol Exchange
The Michael addition is reversible. The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, reverting to the original thiol and maleimide.[4][9] In a biological milieu rich in thiols like glutathione (GSH) and human serum albumin (HSA), this reversibility becomes a significant liability.[4][5] The released maleimide can be intercepted by these endogenous thiols, leading to a "thiol exchange" reaction. This process results in the premature cleavage of the payload (e.g., TMR dye or drug) from its target biomolecule, which can compromise therapeutic efficacy and lead to off-target toxicity.[10] Studies have documented that ADCs linked by traditional maleimide chemistries can exchange their payload with serum albumin in vivo.[4][9]
Pathway 2 (Stabilization): Succinimide Ring Hydrolysis
Concurrently, the thiosuccinimide ring itself can undergo hydrolysis. This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the succinimide ring, leading to an irreversible ring-opening. The resulting succinamic acid thioether product is no longer susceptible to the retro-Michael reaction and is therefore highly stable.[11][12][13] The challenge is that for many common maleimides, the rate of this stabilizing hydrolysis is significantly slower than the rate of the degradative retro-Michael reaction.[12]
Caption: Competing pathways for the thiosuccinimide linkage.
Comparative Stability Analysis: TMR-Maleimide vs. The Field
The stability of a maleimide-thiol conjugate is primarily dictated by the substituent on the maleimide nitrogen atom. TMR-maleimide is typically an N-alkyl maleimide, which places it in the category of first-generation maleimides with known stability issues.
Class 1: N-Alkyl Maleimides (e.g., TMR-Maleimide, N-ethylmaleimide)
N-alkyl maleimides form thiosuccinimide adducts that hydrolyze very slowly under physiological conditions (pH 7.4, 37°C).[12][14] This slow rate of stabilization means the conjugate remains susceptible to retro-Michael addition and subsequent thiol exchange for extended periods, leading to significant deconjugation in serum.[14]
Class 2: Next-Generation Maleimides (NGMs) for Enhanced Stability
Recognizing the limitations of N-alkyl maleimides, researchers have developed "Next-Generation Maleimides" (NGMs) designed to favor the stabilization pathway.
-
N-Aryl Maleimides: Attaching an electron-withdrawing aryl group (e.g., a phenyl ring) to the maleimide nitrogen significantly accelerates the rate of the stabilizing ring-opening hydrolysis.[10][12][13] This rapid hydrolysis effectively "locks" the conjugate into its stable form before significant thiol exchange can occur. ADCs prepared with N-aryl maleimides show substantially better stability in mouse serum compared to their N-alkyl counterparts, retaining over 90% of the conjugate after 200 hours.[14]
-
Di-halo Maleimides: Reagents like diiodomaleimides and dibromomaleimides offer rapid bioconjugation with reduced pre-conjugation hydrolysis.[15][16] They are often used in disulfide re-bridging applications, creating homogeneous and robustly stable conjugates.[17][18]
Class 3: Irreversible Alternatives to Maleimide Chemistry
For applications demanding the highest level of stability, alternative chemistries that form truly irreversible bonds are superior.
-
Julia-Kocienski-like Reagents: Methylsulfonyl phenyloxadiazole compounds react specifically and rapidly with cysteines to form a linkage that is exceptionally stable in human plasma, showing no degradation over 72 hours where a maleimide conjugate showed significant loss.[19]
-
Bromoacetamides: These reagents react with thiols via an alkylation reaction to form a stable thioether bond that is not susceptible to the retro-Michael reaction.[]
Quantitative Performance Comparison
The following table summarizes stability data compiled from various studies. Direct comparison should be made with caution as experimental conditions can vary.
| Linker Type | Conjugate Class | Stability Profile in Serum/GSH | Key Observation | Reference(s) |
| N-Alkyl Maleimide | Standard (e.g., TMR-Maleimide) | Moderate to Low: ~60-70% deconjugation observed over ~200 hours in mouse serum. Half-lives of conversion with GSH can be 20-80 hours. | Prone to significant thiol exchange due to slow stabilizing hydrolysis. | [9][14] |
| N-Aryl Maleimide | Next-Generation | High: ~90-100% of conjugate retained over ~200 hours in mouse serum. | Electron-withdrawing N-substituent rapidly accelerates stabilizing hydrolysis. | [12][14] |
| Dibromomaleimide | Next-Generation (Bridging) | High: Generates robustly stable disulfide re-bridged conjugates. | Used to create homogeneous and stable protein conjugates. | [16][17] |
| Methylsulfonyl Phenyloxadiazole | Maleimide Alternative | Very High: Superior stability in human plasma compared to maleimide conjugates. | Forms an irreversible linkage not susceptible to retro-Michael addition. | [19] |
Experimental Protocol: A Self-Validating Assay for Conjugate Stability
To objectively assess and compare the stability of different maleimide-thiol conjugates, a robust, well-controlled experimental workflow is essential. This protocol describes a standard method for comparing conjugate stability in a physiologically relevant medium like human serum or a glutathione (GSH) buffer.
Caption: Experimental workflow for assessing conjugate stability.
Methodology
Part 1: Conjugate Preparation and Purification
-
Protein Preparation: Prepare the thiol-containing protein (e.g., a cysteine-engineered antibody or peptide) at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer such as PBS, pH 7.2.[20]
-
Causality: Degassing the buffer minimizes oxidation of free thiols. The pH is maintained in the optimal range (6.5-7.5) for selective thiol-maleimide reaction.[6]
-
-
Disulfide Reduction (Optional): If the cysteine residues are involved in disulfide bonds, add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Causality: TCEP is used because it is stable, odorless, and does not need to be removed prior to the maleimide reaction, unlike DTT.
-
-
Conjugation: Prepare a 10 mM stock solution of the maleimide reagent (e.g., TMR-Maleimide, N-phenyl maleimide) in anhydrous DMSO. Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.[21]
-
Reaction: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[22]
-
Purification: Remove unreacted maleimide and other small molecules by purifying the conjugate using size exclusion chromatography (SEC) or dialysis. The final conjugate should be in a defined buffer (e.g., PBS).
-
Self-Validation: Successful purification is critical. Failure to remove excess maleimide will lead to artifacts in the stability assay. Purity should be confirmed by HPLC.
-
Part 2: Stability Assay
-
Assay Setup: Dilute the purified conjugate to a final concentration (e.g., 1 mg/mL) in the stability matrix (e.g., fresh human serum, or PBS containing 10 mM GSH). Prepare a control sample in PBS without GSH.
-
Incubation: Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the aliquot using a suitable method to separate and quantify the intact conjugate from any deconjugated products.
-
Reverse-Phase HPLC (RP-HPLC): Can separate the intact conjugate from the released payload or protein.
-
LC-MS: Provides definitive mass confirmation of the intact conjugate, deconjugated protein, and any thiol exchange products (e.g., albumin-payload adduct).[4]
-
SDS-PAGE: Can visualize changes in molecular weight, especially for fluorescently labeled proteins like a TMR-conjugate.
-
Part 3: Data Analysis
-
Quantification: For each time point, calculate the percentage of intact conjugate remaining relative to the t=0 time point.
-
Comparison: Plot the % intact conjugate vs. time for each maleimide type tested. This will generate degradation curves that visually and quantitatively demonstrate the relative stability of each linkage.
Conclusion and Recommendations
The thiol-maleimide reaction is a powerful and convenient tool for bioconjugation. However, researchers must be aware of the inherent instability of the conventional thiosuccinimide linkage formed with N-alkyl maleimides like TMR-maleimide. This instability, driven by retro-Michael addition, can lead to payload loss in biological systems, impacting experimental outcomes and therapeutic potential.
Key Takeaways:
-
For applications requiring moderate stability or where the conjugate is not exposed to high concentrations of thiols for long periods (e.g., in vitro fluorescence microscopy with fixed cells), traditional N-alkyl maleimides like TMR-maleimide can be adequate.
-
For applications demanding high stability , especially in vivo studies, long-term cell tracking, or the development of therapeutics like ADCs, the use of Next-Generation Maleimides (NGMs) is strongly recommended. N-aryl maleimides, which promote rapid, stabilizing hydrolysis, offer a significant improvement.[12][14]
-
For maximal, uncompromising stability , researchers should consider alternatives to maleimide chemistry altogether, such as sulfone-based reagents that form truly irreversible bonds.[19]
By understanding the underlying chemistry and selecting the appropriate conjugation strategy, researchers can design and synthesize robust, reliable bioconjugates tailored to the specific demands of their application.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lumiprobe.com [lumiprobe.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Beyond the Thiol: A Comparative Guide to Maleimide Side Reactions in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the maleimide-thiol reaction has long been a cornerstone. Its rapid kinetics and high selectivity for cysteine residues have cemented its status as a workhorse in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other vital research tools. However, a nuanced understanding of this chemistry reveals a landscape of potential side reactions that can compromise the homogeneity, stability, and ultimately, the efficacy of the resulting conjugate.
This guide provides an in-depth, objective comparison of the known side reactions of maleimides with amino acids other than cysteine. We will delve into the underlying mechanisms, explore the experimental evidence, and provide practical protocols to empower you to anticipate, control, and characterize these off-target modifications.
The Ideal vs. The Real: Understanding Maleimide Reactivity
The intended reaction, a Michael addition of a thiol to the electron-deficient double bond of the maleimide, is highly efficient within a specific pH range (typically 6.5-7.5).[1][2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting its inherent selectivity.[1][2][3] However, deviations from these optimal conditions, as well as the inherent nucleophilicity of other amino acid side chains, can lead to a portfolio of undesired products.
Key Side Reactions of Maleimides with Amino Acids
While cysteine is the primary target, other nucleophilic amino acid residues can and do react with maleimides, particularly under non-ideal conditions.
Reaction with Lysine
The primary amine of the lysine side chain can act as a nucleophile and react with maleimides, especially at pH values above 7.5.[1][2] This reaction becomes more competitive as the pH increases, leading to the formation of a stable amine adduct.
Mechanism: The reaction proceeds via a Michael addition, analogous to the reaction with cysteine. The unprotonated primary amine attacks the maleimide double bond, forming a covalent bond.
Consequences:
-
Heterogeneity: Leads to a mixed population of conjugates with modifications at both cysteine and lysine residues.
-
Altered Properties: Modification of lysine residues can alter the protein's isoelectric point, solubility, and biological activity.
Controlling Lysine Reactivity: The most effective way to minimize reaction with lysine is to maintain the reaction pH within the optimal range of 6.5-7.5.[1][2][3]
Reaction with Histidine
The imidazole ring of histidine is another potential site for nucleophilic attack on maleimides.[1][4] While less common than the reaction with lysine, it can occur, particularly in accessible histidine residues within a favorable microenvironment.
Mechanism: The nitrogen atoms of the imidazole ring can act as nucleophiles, attacking the maleimide double bond. Intramolecular cyclization reactions have also been reported in peptides containing both histidine and a maleimide group.[4]
Consequences:
-
Product Heterogeneity: Introduces an additional source of variability in the final conjugate population.
-
Potential for Structural Perturbation: Modification of histidine can disrupt protein structure and function, especially if the residue is located in an active site.
Reaction with Tryptophan
Recent studies have shown that the indole ring of tryptophan can be functionalized with maleimides, although this typically requires specific catalytic conditions and is not a common side reaction under standard bioconjugation conditions.[5][6] However, it highlights the potential for reactivity with this often-overlooked amino acid.
Beyond Amino Acid Side Chains: Other Critical Maleimide Side Reactions
The reactivity of the maleimide group is not limited to amino acid side chains. Two other key reactions can significantly impact the outcome of a conjugation experiment: hydrolysis and the retro-Michael reaction.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, particularly at neutral to high pH.[1][2] This reaction opens the ring to form a non-reactive maleamic acid derivative.
Mechanism: A water molecule attacks one of the carbonyl carbons of the maleimide ring, leading to ring opening.
Consequences:
-
Loss of Reactivity: The hydrolyzed maleimide is no longer capable of reacting with thiols, leading to lower conjugation efficiency.[1]
-
Inaccurate Quantification: If not accounted for, maleimide hydrolysis can lead to erroneous calculations of labeling efficiency.
Mitigation Strategies:
-
Fresh Reagents: Always use freshly prepared solutions of maleimide reagents.[1]
-
Optimal pH: Perform conjugations within the recommended pH range of 6.5-7.5 to minimize the rate of hydrolysis.[3]
-
Storage: Store maleimide reagents in a dry, anhydrous organic solvent like DMSO or DMF.[1]
Retro-Michael Reaction and Thiol Exchange
The thioether bond formed between a maleimide and a cysteine residue is not completely stable and can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1][7][8] This is a significant concern in the in vivo environment, where high concentrations of endogenous thiols, such as glutathione, can facilitate thiol exchange.[1]
Mechanism: The thioether bond is reversible, and in the presence of another thiol, the conjugated molecule can be transferred, leading to off-target effects.[1]
Consequences:
-
In Vivo Instability: This is a major challenge for antibody-drug conjugates (ADCs), as premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.[7][8]
-
Loss of Signal: For fluorescently labeled probes, this can result in a decrease in signal intensity over time.
Improving Conjugate Stability:
-
Hydrolysis of the Thiosuccinimide Ring: Interestingly, hydrolysis of the succinimide ring after conjugation stabilizes the linkage and prevents the retro-Michael reaction.[8][9][10] Some next-generation maleimides are designed to promote this post-conjugation hydrolysis.[8][10][11]
-
Alternative Chemistries: For applications requiring high in vivo stability, alternative bioconjugation strategies such as strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions may be more suitable.[7]
Thiazine Rearrangement with N-terminal Cysteine
When a maleimide is conjugated to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo rearrangement to form a stable six-membered thiazine ring.[1][12][13][14] This is an underreported but significant side reaction.
Mechanism: The N-terminal amine of the cysteine attacks a carbonyl group of the succinimide ring, leading to a transcyclization reaction that forms the thiazine structure.[12][14]
Consequences:
-
Structural Isomerization: Leads to a structurally distinct product with a different linkage.
-
Purification Challenges: The thiazine product has the same mass as the intended conjugate, making it difficult to separate and characterize.[12]
Prevention:
-
Acidic Conditions: Performing the conjugation at a lower pH (e.g., pH 5.0) can suppress thiazine formation by protonating the N-terminal amine.[12][13]
-
N-terminal Protection: Protecting the N-terminal amine group before conjugation can prevent this rearrangement.
Comparative Analysis of Maleimide Side Reactions
| Side Reaction | Amino Acid/Group Involved | Influencing Factors | Consequences | Mitigation Strategies |
| Amine Adduct Formation | Lysine (primary amine) | pH > 7.5[1][2] | Heterogeneity, altered protein properties | Maintain pH 6.5-7.5 |
| Imidazole Adduct Formation | Histidine (imidazole ring) | Accessible residues, pH | Heterogeneity, potential structural perturbation | Maintain optimal pH, consider protein structure |
| Hydrolysis | Maleimide ring | pH > 7.5, water presence[1][2][15] | Loss of maleimide reactivity, inaccurate quantification | Fresh reagents, optimal pH, proper storage |
| Retro-Michael/Thiol Exchange | Thioether linkage | Presence of other thiols (e.g., glutathione)[1] | In vivo instability, off-target effects, signal loss | Post-conjugation hydrolysis, alternative chemistries |
| Thiazine Rearrangement | N-terminal Cysteine | Free N-terminal amine, pH ≥ 7[12][13][14] | Structural isomerization, purification challenges | Acidic conjugation pH, N-terminal protection |
Experimental Protocols for Characterizing Side Reactions
Accurate characterization of bioconjugates is paramount. The following are key experimental workflows for detecting and quantifying maleimide side reactions.
Protocol 1: Analysis of Conjugate Heterogeneity by Mass Spectrometry
Objective: To determine the extent of off-target modifications (e.g., on lysine or histidine) and the presence of hydrolysis products.
Methodology:
-
Sample Preparation: Prepare the bioconjugate sample according to standard protocols. Include control samples of the unconjugated protein and the maleimide reagent.
-
LC-MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
-
Employ a reverse-phase column suitable for protein separation.
-
Develop a gradient elution method using water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the mass spectra of the intact protein to identify the masses of the different conjugated species.
-
Calculate the mass difference between the observed species and the unconjugated protein to identify the number of attached maleimide moieties.
-
For more detailed analysis, perform peptide mapping by digesting the conjugate with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS to pinpoint the exact sites of modification.
-
Protocol 2: Assessing Conjugate Stability via Thiol Exchange Assay
Objective: To evaluate the stability of the maleimide-thiol linkage in the presence of a competing thiol.
Methodology:
-
Incubation: Incubate the purified bioconjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH) or dithiothreitol (DTT), at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by RP-HPLC or LC-MS to monitor the decrease in the amount of the original conjugate and the appearance of the unconjugated protein or the thiol-exchanged product.[16]
-
Quantification: Calculate the half-life of the conjugate under these conditions to assess its stability.
Visualizing the Reaction Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the core reactions and side reactions of maleimides.
Caption: Primary and side reaction pathways of maleimides in bioconjugation.
Conclusion: Navigating the Nuances of Maleimide Chemistry
Maleimide chemistry remains a powerful and widely used tool for bioconjugation. However, a thorough understanding of its potential side reactions is crucial for the development of robust and reliable conjugates. By carefully controlling reaction conditions, particularly pH, and employing appropriate analytical techniques, researchers can minimize off-target reactions and ensure the quality and homogeneity of their final products. For applications demanding the highest levels of in vivo stability, exploring next-generation maleimides or alternative conjugation chemistries is a prudent strategy. This guide serves as a foundational resource to empower researchers to make informed decisions and navigate the intricacies of maleimide-based bioconjugation with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
